Methylborate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
37210-98-3 |
|---|---|
Molecular Formula |
CH3BO3-2 |
Molecular Weight |
73.85 g/mol |
IUPAC Name |
methoxy(dioxido)borane |
InChI |
InChI=1S/CH3BO3/c1-5-2(3)4/h1H3/q-2 |
InChI Key |
MLSKXPOBNQFGHW-UHFFFAOYSA-N |
Canonical SMILES |
B([O-])([O-])OC |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Architecture of Trimethyl Borate: A Technical Guide
Introduction: Trimethyl borate (B1201080), with the chemical formula B(OCH₃)₃, is an organoboron compound of significant interest in synthetic chemistry.[1] It serves as a crucial intermediate in the production of sodium borohydride (B1222165) and as a versatile reagent in organic synthesis, notably in the formation of boronic acids for Suzuki-Miyaura cross-coupling reactions.[1][2] Structurally, it is the simplest borate ester, derived from the formal condensation of boric acid with three equivalents of methanol (B129727).[3] This guide provides an in-depth analysis of the molecular structure of trimethyl borate, supported by quantitative data, experimental protocols, and visualizations of its chemical behavior.
Molecular Structure and Geometry
The molecular structure of trimethyl borate is characterized by a central boron atom covalently bonded to three methoxy (B1213986) (-OCH₃) groups.[4] In the gas phase, the molecule adopts a planar geometry.[5] The central boron atom is sp² hybridized, resulting in a trigonal planar arrangement of the three oxygen atoms around it.[5] This configuration minimizes electron pair repulsion, leading to a stable, symmetrical structure. The overall molecule is a colorless, moisture-sensitive liquid at room temperature.[6]
Figure 1: 2D representation of Trimethyl Borate's core structure.
Quantitative Structural Data
The precise geometric parameters of trimethyl borate have been determined through neutron and X-ray powder diffraction experiments.[5] These studies provide accurate measurements of bond lengths and confirm the local geometry around each atom. The key structural parameters are summarized in the table below.
| Parameter | Value | Reference |
| Bond Lengths | ||
| B-O Bond Length | 1.38 Å | |
| C-O Bond Length | 1.44 Å | [7] |
| C-H Bond Length (average) | 1.10 Å | [7] |
| Geometry & Bond Angles | ||
| Geometry around Boron (B) | Trigonal Planar | [7] |
| O-B-O Bond Angle | ~120° | [8][9] |
| Geometry around Oxygen (O) | Bent | [7] |
| B-O-C Bond Angle | ~120° | [7] |
| Geometry around Carbon (C) | Tetrahedral | [7] |
| Crystal System Data | ||
| Crystal System | Hexagonal | |
| Space Group | P6₃/m | [5] |
| Unit Cell Parameter 'a' | 6.950(8) Å (at 15 K) | [5] |
| Unit Cell Parameter 'c' | 6.501(3) Å (at 15 K) | [5] |
Experimental Protocols
Protocol for Molecular Structure Determination: Single-Crystal X-ray Diffraction
While the specific data presented above were obtained from powder diffraction, single-crystal X-ray diffraction (SCXD) is the gold standard for unambiguously determining the three-dimensional structure of small molecules.[10] A general protocol is outlined below.
-
Crystal Growth: High-quality single crystals of trimethyl borate are grown. Due to its low melting point (-34 °C) and high volatility, this would be performed in a sealed capillary at low temperatures using techniques such as slow evaporation from a suitable solvent or slow cooling of the liquid phase.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-protection techniques to maintain its integrity under the X-ray beam and low-temperature data collection conditions.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) in a stream of cold nitrogen gas to reduce thermal motion. It is then irradiated with a monochromatic X-ray beam and rotated. The diffracted X-rays are recorded on a detector, generating a unique diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods (e.g., direct methods or Patterson synthesis). This initial model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. This process yields the final, high-precision molecular structure, including all bond lengths and angles.[10]
Protocol for Synthesis: Esterification of Boric Acid
A common and straightforward laboratory method for preparing trimethyl borate is the direct esterification of boric acid with methanol.[4]
-
Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a drying tube to protect the reaction from atmospheric moisture.
-
Reactant Charging: Boric acid (H₃BO₃) and an excess of dry methanol (CH₃OH) are added to the flask. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is often added to accelerate the reaction.[4]
-
Reaction: The mixture is heated to reflux. The esterification is a reversible reaction, and the water produced must be removed to drive the equilibrium towards the product side. B(OH)₃ + 3 CH₃OH ⇌ B(OCH₃)₃ + 3 H₂O
-
Purification (Distillation): Trimethyl borate forms a low-boiling azeotrope with methanol (boiling point ~54 °C).[11] This azeotrope is distilled from the reaction mixture, effectively removing the product as it is formed and driving the reaction to completion.
-
Isolation: To obtain pure trimethyl borate, the azeotrope must be broken. This can be achieved by chemical means, for example, by adding a boron trihalide to react with the remaining methanol.[4] Subsequent fractional distillation yields pure trimethyl borate (boiling point 68-69 °C).
Chemical Pathways and Logical Relationships
Hydrolysis Pathway
Trimethyl borate is highly susceptible to hydrolysis, readily reacting with water to revert to boric acid and methanol.[4] This reaction is rapid and is a critical consideration for the handling and storage of the compound.
Figure 2: Reaction pathway for the hydrolysis of Trimethyl Borate.
Workflow for Boronic Acid Synthesis (Suzuki Coupling Precursor)
A primary application of trimethyl borate in drug development and organic synthesis is its use as a precursor for boronic acids (ArB(OH)₂), which are essential partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The logical workflow involves two main steps.
Figure 3: Logical workflow for the synthesis of boronic acids from Trimethyl Borate.
References
- 1. Trimethyl borate - Wikipedia [en.wikipedia.org]
- 2. TRIMETHYL BORATE - Ataman Kimya [atamanchemicals.com]
- 3. Trimethyl borate | B(OCH3)3 | CID 8470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trimethyl borate - Sciencemadness Wiki [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. What bond angles do you expect for each of the following? - McMurry 8th Edition Ch 8 Problem 49 [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
methylborate synthesis from boric acid and methanol
An In-depth Technical Guide to the Synthesis of Trimethyl Borate (B1201080) from Boric Acid and Methanol (B129727)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of trimethyl borate from the esterification of boric acid and methanol. The document details the underlying chemical principles, optimized experimental protocols, and critical parameters influencing reaction yield and product purity.
Executive Summary
The synthesis of trimethyl borate, a key reagent in organic chemistry and a precursor for sodium borohydride, is primarily achieved through the acid-catalyzed esterification of boric acid with methanol.[1][2] The reaction is reversible and necessitates strategic interventions to drive the equilibrium toward product formation. A significant challenge in this synthesis is the formation of a low-boiling azeotrope between trimethyl borate and methanol, which complicates the isolation of the pure product.[3][4][5] This guide outlines detailed methodologies for the initial synthesis via reflux and distillation, followed by advanced protocols for breaking the azeotrope to achieve high-purity trimethyl borate.
Reaction Mechanism and Stoichiometry
The synthesis proceeds via a classic Fischer-Speier esterification mechanism. Boric acid reacts with three equivalents of methanol to produce one equivalent of trimethyl borate and three equivalents of water.
Reaction Equation: B(OH)₃ + 3 CH₃OH ⇌ B(OCH₃)₃ + 3 H₂O
The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted to the right, favoring the products. This is typically accomplished by using a large excess of methanol and by removing water as it is formed.[5] A strong acid catalyst, such as sulfuric acid, is employed not only to accelerate the reaction but also to act as a dehydrating agent, sequestering the water produced.[5]
Experimental Protocols
This section provides detailed methodologies for the synthesis and purification of trimethyl borate.
Protocol 1: Synthesis of the Trimethyl Borate-Methanol Azeotrope
This procedure focuses on the initial esterification and collection of the azeotropic mixture.
Materials and Reagents:
-
Boric Acid (H₃BO₃)
-
Methanol (CH₃OH), anhydrous
-
Sulfuric Acid (H₂SO₄), concentrated (98%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Distillation apparatus (fractional distillation setup recommended)
Procedure:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, combine boric acid and a significant excess of methanol. A common molar ratio is 1 mole of boric acid to 8-16 moles of methanol.[3][6][7] For example, use 61.8 g (1 mole) of boric acid and 256 g (8 moles or ~324 mL) of methanol.[6]
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the mixture while stirring.[5] A typical catalytic amount is 2-5% of the total reaction volume (e.g., 5-10 mL for the quantities above). The addition is exothermic, so cooling may be necessary.[5]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70°C). Maintain reflux for 30 minutes to 4 hours.[3] A longer reflux time generally leads to higher conversion.
-
Distillation: After reflux, reconfigure the apparatus for fractional distillation.[5] Heat the reaction mixture and collect the distillate that comes over at the boiling point of the azeotrope, which is approximately 54-55°C.[5][6] This collected fraction is the trimethyl borate-methanol azeotrope.
Protocol 2: Breaking the Azeotrope and Purification
This protocol describes the separation of pure trimethyl borate from the azeotrope using sulfuric acid extraction.
Materials and Reagents:
-
Trimethyl Borate-Methanol Azeotrope (from Protocol 1)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Separatory funnel
-
Anhydrous drying agent (e.g., anhydrous calcium chloride)
-
Fractional distillation apparatus
Procedure:
-
Sulfuric Acid Extraction: Place the collected azeotrope into a separatory funnel. Add concentrated sulfuric acid in small portions, shaking vigorously after each addition.[6] A typical ratio is 10-15 mL of H₂SO₄ per 100 mL of azeotrope. The sulfuric acid will react with and sequester the methanol.
-
Phase Separation: Allow the mixture to stand. Two distinct layers will form. The upper layer is the trimethyl borate, while the lower layer consists of the sulfuric acid and methanol.[6]
-
Separation and Drying: Carefully separate and remove the lower acidic layer. Transfer the upper trimethyl borate layer to a clean, dry flask. Add a drying agent like anhydrous calcium chloride to remove any residual water and allow it to stand for several hours.[6]
-
Final Distillation: Decant the dried trimethyl borate into a distillation flask and perform a final fractional distillation. Collect the fraction boiling at the literature value for pure trimethyl borate, approximately 68-69°C.[7] This yields the high-purity product.
Data Presentation
The following tables summarize key quantitative data from various synthesis and purification methods.
Table 1: Reaction Conditions and Yields for Trimethyl Borate Synthesis
| Starting Material | Molar Ratio (Methanol:Boron Source) | Catalyst/Agent | Reaction Time | Temperature | Product | Yield | Reference |
| Boric Acid | 8:1 | None specified | - | Distillation | Azeotrope (71.8% TMB) | 42.5% | [6] |
| Boric Acid | 16:1 | None specified | - | Distillation | Azeotrope (66.0% TMB) | 65.0% | [6] |
| Boric Acid | ~5.4:1 | Sulfuric Acid | 30 min reflux | Reflux | TMB in Methanol | Not Quantified | |
| Barium Perborate | 16:1 | Nitric Acid | 4 hours | Esterification | TMB | 77.7% | [3] |
| Boric Acid | 4.5:1 - 6:1 | Conversion Agent | 0.5 - 2 hours | 60-120°C | TMB | 80-85% (Boric Acid Conversion) | [8] |
Table 2: Azeotrope Properties and Purification Data
| Property/Method | Description | Value/Result | Reference(s) |
| Azeotrope Composition | Trimethyl Borate (TMB) by weight | ~70-77% | [1][3][5][6] |
| Methanol by weight | ~23-30% | [1][5] | |
| Azeotrope Boiling Point | At atmospheric pressure | 54-55°C | [3][5] |
| Purification Method | Sulfuric Acid Extraction | Yielded 91.5-96% pure TMB | [6] |
| Calcium Chloride Treatment | Upper liquid phase became 95.8% TMB | [6] | |
| Zinc Chloride Treatment | Yielded 98.6% pure TMB | [6] | |
| Lithium Chloride Separation | Effective phase separation | [7][9] |
Visualization of Workflows and Influencing Factors
Visual diagrams help clarify the experimental process and the interplay of reaction variables.
The success of the synthesis is highly dependent on controlling variables that influence the reaction equilibrium.
Conclusion
The synthesis of trimethyl borate from boric acid and methanol is a well-established yet nuanced process. High yields and purity are contingent upon effectively managing the reaction equilibrium and efficiently separating the product from its azeotrope with methanol. The use of excess methanol, an acid catalyst, and azeotropic distillation are standard procedures for the initial synthesis. Subsequent purification via chemical means, such as sulfuric acid extraction, followed by fractional distillation, is crucial for obtaining high-purity trimethyl borate suitable for advanced applications in research and drug development. The protocols and data presented herein provide a robust framework for the successful laboratory-scale production of this versatile chemical compound.
References
- 1. A Class of Borate Ester: Trimethyl Borate | Borates Today [borates.today]
- 2. TRIMETHYL BORATE - Ataman Kimya [atamanchemicals.com]
- 3. environment.scientific-journal.com [environment.scientific-journal.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 7. Sciencemadness Discussion Board - trimethyl borate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. CN104478916A - Method for preparing trimethyl borate at high conversion rate - Google Patents [patents.google.com]
- 9. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to the Physical Properties of Liquid Trimethyl Borate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl borate (B1201080) (TMB), with the chemical formula B(OCH₃)₃, is a colorless, volatile liquid that serves as a versatile reagent and intermediate in a multitude of chemical processes.[1][2][3] Its utility spans from organic synthesis, where it is a precursor to boronic acids and sodium borohydride, to applications in soldering fluxes, fire retardants, and as a solvent. A thorough understanding of its physical properties is paramount for its safe handling, application, and the development of new technologies. This guide provides a comprehensive overview of the key physical characteristics of liquid trimethyl borate, detailed experimental protocols for their measurement, and visual representations of these methodologies.
Core Physical Properties
The physical behavior of trimethyl borate under various conditions is dictated by a set of fundamental properties. These have been determined experimentally and are summarized below.
Quantitative Data Summary
For ease of reference and comparison, the principal physical properties of trimethyl borate are presented in the following tables.
Table 1: General and Thermal Properties
| Property | Value | Conditions |
| Molecular Formula | C₃H₉BO₃ | |
| Molar Mass | 103.91 g/mol | |
| Appearance | Colorless liquid | Standard Temperature and Pressure |
| Melting Point | -34 °C to -29 °C | |
| Boiling Point | 68 °C to 69 °C | At 1013 hPa |
Table 2: Density and Optical Properties
| Property | Value | Conditions |
| Density | 0.932 g/mL | At 20 °C |
| Refractive Index (n_D) | 1.346 | At 20 °C |
Table 3: Vapor and Other Properties
| Property | Value | Conditions |
| Vapor Pressure | 182 hPa | At 25 °C |
| Vapor Density | 3.59 (Air = 1) | |
| Viscosity | Data available as a function of temperature | [4] |
| Surface Tension | Data available as a function of temperature | [4] |
Experimental Protocols
Accurate determination of physical properties relies on standardized and meticulously executed experimental procedures. The following sections detail the methodologies for measuring the key physical properties of liquid trimethyl borate.
Melting Point Determination (Capillary Method)
The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: A small amount of frozen trimethyl borate is finely powdered. A capillary tube, sealed at one end, is jabbed into the powder to collect a sample of 2-3 mm in height. The tube is then inverted and tapped to pack the sample at the sealed end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow.
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology:
-
Sample Preparation: A small test tube is filled with approximately 0.5 mL of trimethyl borate. A capillary tube, sealed at one end, is inverted and placed within the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation: Upon reaching the boiling point, the vapor pressure of the trimethyl borate will cause a rapid and continuous stream of bubbles to emerge from the capillary tube. The heat source is then removed.
-
Data Recording: The liquid is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point. The atmospheric pressure should also be recorded.[5]
Density Measurement (Pycnometer Method)
Density is the mass per unit volume of a substance. The pycnometer method is a highly precise technique for determining the density of liquids.[6][7][8]
Methodology:
-
Calibration: The mass of a clean, dry pycnometer is accurately measured (m₁). The pycnometer is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is measured again (m₂). The volume of the pycnometer (V) is calculated.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with trimethyl borate at the same temperature. The mass of the pycnometer with the sample is measured (m₃).
-
Calculation: The mass of the trimethyl borate is determined (m_sample = m₃ - m₁). The density of the trimethyl borate (ρ_sample) is then calculated using the formula: ρ_sample = m_sample / V.
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a medium.
Methodology:
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of trimethyl borate are placed on the clean, dry surface of the measuring prism.
-
Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is centered on the crosshairs.
-
Dispersion Correction: If a colored fringe is observed, the dispersion compensator is adjusted until a sharp, black-and-white boundary is obtained.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.[9][10]
Vapor Pressure Determination (Static Method)
The static method involves measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature in a closed system.
Methodology:
-
Sample Degassing: A sample of trimethyl borate is placed in a thermostatted vessel connected to a pressure measuring device and a vacuum line. The sample is thoroughly degassed to remove any dissolved air or other volatile impurities.[11]
-
Equilibration: The vessel is brought to the desired temperature, and the system is allowed to reach thermal and phase equilibrium.
-
Pressure Measurement: The pressure of the vapor in the headspace above the liquid is measured using a pressure transducer. This pressure is the vapor pressure of the liquid at that temperature.
-
Temperature Variation: The temperature of the vessel is varied, and the vapor pressure is measured at different temperatures to obtain the vapor pressure curve.
Conclusion
A comprehensive knowledge of the physical properties of trimethyl borate is essential for its effective and safe use in research and industrial applications. The data and experimental protocols presented in this guide provide a foundational resource for professionals in chemistry and drug development. Adherence to these standardized methods will ensure the generation of accurate and reproducible data, facilitating further innovation and discovery.
References
- 1. Trimethyl borate | B(OCH3)3 | CID 8470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trimethyl borate - Sciencemadness Wiki [sciencemadness.org]
- 3. Trimethyl borate - Wikipedia [en.wikipedia.org]
- 4. WTT- Under Construction Page [wtt-pro.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. Pycnometer - Sciencemadness Wiki [sciencemadness.org]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. refractometer.pl [refractometer.pl]
- 10. photonics.com [photonics.com]
- 11. revroum.lew.ro [revroum.lew.ro]
An In-depth Technical Guide to Trimethyl Borate: Lewis Acid Strength and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyl borate (B1201080), B(OCH₃)₃, is a versatile organoboron compound with significant utility in both academic research and industrial processes. As a weak Lewis acid, its reactivity is nuanced, enabling its use as a key intermediate, reagent, and catalyst in a multitude of chemical transformations. This guide provides a comprehensive overview of the Lewis acidic properties of trimethyl borate, supported by quantitative data and comparative analysis. It details its critical applications in organic synthesis, including the preparation of boronic acids for Suzuki-Miyaura cross-coupling reactions and the synthesis of sodium borohydride (B1222165). Furthermore, its expanding role in industrial applications such as flame retardants, wood preservatives, and fuel additives is explored. This document includes detailed experimental protocols for key cited methodologies and visual diagrams to elucidate reaction pathways and experimental workflows.
Trimethyl Borate: Core Properties
Trimethyl borate is a colorless, flammable liquid produced from the esterification of boric acid and methanol (B129727).[1][2] It is notable for burning with a characteristic green flame.[1][3] The compound is sensitive to moisture and decomposes in water to regenerate boric acid and methanol, a property that is critical to consider during its handling and in reaction design.[4][5]
Lewis Acid Strength of Trimethyl Borate
The Lewis acidity of a compound, its ability to accept an electron pair, is a fundamental property that dictates its reactivity. The reactivity of trimethyl borate is largely governed by the electron-deficient nature of its central boron atom.
Quantitative Measurement of Lewis Acidity
The Lewis acidity of trimethyl borate has been quantified using the Gutmann-Beckett method.[3][6] This technique utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule and measures the change in the ³¹P NMR chemical shift upon its interaction with a Lewis acid.[7] The resulting value, known as the Acceptor Number (AN), provides a convenient scale for comparing Lewis acid strengths.[7]
Trimethyl borate is classified as a weak Lewis acid, with a reported Acceptor Number of 23.[3][4][5][6] This low value indicates a modest ability to accept electron density compared to stronger, archetypal Lewis acids. The factors influencing this include:
-
Electronic Effects: The oxygen atoms of the methoxy (B1213986) groups can donate lone-pair electron density to the empty p-orbital of the boron atom, which reduces its electron deficiency and thus its Lewis acidity.
-
Steric Effects: The methoxy groups are relatively small, offering minimal steric hindrance around the boron center.[8] This makes the boron atom more accessible to Lewis bases compared to borate esters with bulkier alkyl groups, such as trioctyl borate.[8]
Comparative Lewis Acidity
To place the Lewis acidity of trimethyl borate in context, its Acceptor Number is compared with other common Lewis acids in the table below.
| Compound | Formula | Acceptor Number (AN) | Lewis Acidity Classification |
| Trimethyl borate | B(OCH₃)₃ | 23 [3][6] | Weak |
| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | 82[7] | Strong |
| Aluminum Trichloride | AlCl₃ | 87[7] | Strong |
| Boron Trifluoride | BF₃ | 89[7] | Strong |
| Boron Trichloride | BCl₃ | >89[9] | Very Strong |
| Antimony Pentachloride | SbCl₅ | 100[7] | Very Strong (Reference) |
| Boron Tribromide | BBr₃ | >89[9] | Very Strong |
| Boron Triiodide | BI₃ | 115[7] | Very Strong |
Table 1: Comparative Lewis Acidity Data (Acceptor Numbers).
This comparison clearly illustrates that trimethyl borate is significantly less Lewis acidic than common boron trihalides and other strong Lewis acids used in organic synthesis.
Applications in Chemical Synthesis and Industry
Despite its weak Lewis acidity, trimethyl borate is a valuable reagent with a wide range of applications, stemming from its unique reactivity and role as a boron source.
Organic Synthesis
-
Precursor to Boronic Acids for Suzuki Couplings: One of the most prominent applications of trimethyl borate is in the synthesis of boronic acids and their esters.[3][10] These compounds are crucial partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for forming carbon-carbon bonds in modern organic synthesis.[10][11] The synthesis involves the reaction of trimethyl borate with Grignard or organolithium reagents, followed by aqueous workup.[3][4][10]
B(OCH₃)₃ + ArMgBr → ArB(OCH₃)₂ + MgBr(OCH₃)[5] ArB(OCH₃)₂ + 2H₂O → ArB(OH)₂ + 2CH₃OH[5]
-
Synthesis of Sodium Borohydride: Trimethyl borate is a key intermediate in the Brown-Schlesinger process, the primary industrial method for producing the widely used reducing agent, sodium borohydride (NaBH₄).[3][6] The process involves the reaction of trimethyl borate with sodium hydride at elevated temperatures.[3]
4NaH + B(OCH₃)₃ → NaBH₄ + 3NaOCH₃[3]
-
Catalyst in Reductive Amination: Recent studies have demonstrated that trimethyl borate can act as an efficient sub-stoichiometric promoter for the solvent-free reductive amination of aldehydes and ketones.[12][13][14] Using ammonia (B1221849) borane (B79455) as the reductant, this method provides a green and efficient route to a wide range of aliphatic and aromatic amines with high yields.[12]
-
Enhancement of Suzuki-Miyaura Reactions: In addition to being a precursor for boronic acids, trimethyl borate can be added directly to Suzuki-Miyaura cross-coupling reactions to enhance reaction rates and yields, particularly for challenging heteroaryl couplings.[11][15][16] Its beneficial effects are attributed to several mechanisms, including the solubilization of boronate complexes, prevention of catalyst poisoning by heteroatoms, and buffering the effects of excess base.[11][15][17]
Industrial Applications
-
Flame Retardants: Trimethyl borate is used as a treatment for textiles, cellulosic products, and in photocurable coatings to impart flame retardancy.[18][19] It is particularly effective in conferring smolder resistance to cotton fabrics.[19]
-
Wood Preservative: It serves as an effective agent for wood preservation, protecting timber against decay from fungi and insect infestation.[18][20]
-
Fuel and Lubricant Additive: In the automotive sector, trimethyl borate is used as a fuel additive to improve combustion efficiency and reduce engine knocking.[20] It also enhances the performance of lubricants and transmission fluids.[20] An experimental study on a spark-ignition engine showed that adding up to 2.5% trimethyl borate to gasoline improved CO and HC emissions.[21]
-
Chemical Intermediate and Other Uses: Trimethyl borate is a precursor for various specialty chemicals, including antioxidants, corrosion inhibitors, and other borate esters.[6][18] It also finds use as a gaseous antioxidant in brazing and solder flux, a crosslinking agent in hydraulic fracturing fluids, and an additive in polymer applications.[6][19]
Key Experimental Protocols
Determination of Lewis Acidity via Gutmann-Beckett Method
This protocol describes the general procedure for determining the Acceptor Number (AN) of a Lewis acid like trimethyl borate.
Objective: To quantify the Lewis acidity of trimethyl borate by measuring the ³¹P NMR chemical shift of a triethylphosphine oxide (Et₃PO) adduct.
Materials:
-
Trimethyl borate
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, weakly coordinating solvent (e.g., hexane (B92381), dichloromethane-d₂)
-
NMR tubes
-
Gas-tight syringe
Procedure:
-
Reference Spectrum: Prepare a solution of Et₃PO in the chosen solvent (e.g., hexane) and record its ³¹P NMR spectrum. The chemical shift (δ) for free Et₃PO in hexane is the reference point (δ = 41.0 ppm, AN = 0).[7]
-
Sample Preparation: In a clean, dry NMR tube under an inert atmosphere (e.g., nitrogen or argon), dissolve a known concentration of trimethyl borate in the deuterated solvent.
-
Adduct Formation: Add an equimolar amount of Et₃PO to the trimethyl borate solution using a gas-tight syringe.
-
NMR Analysis: Immediately acquire the ³¹P NMR spectrum of the mixture. The observed chemical shift (δ_sample) corresponds to the Et₃PO-trimethyl borate adduct.
-
Calculation of Acceptor Number (AN): Calculate the AN using the established formula:[7] AN = 2.21 × (δ_sample − 41.0)
Caption: Workflow for the Gutmann-Beckett method.
Synthesis of an Arylboronic Acid from Trimethyl Borate
This protocol provides a general method for preparing an arylboronic acid using a Grignard reagent.
Objective: To synthesize an arylboronic acid (ArB(OH)₂) from the corresponding aryl bromide.
Materials:
-
Aryl bromide (ArBr)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Trimethyl borate
-
Aqueous HCl (e.g., 1 M)
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, react the aryl bromide with magnesium turnings in anhydrous ether/THF to form the Grignard reagent (ArMgBr).
-
Borate Adduct Formation: Cool the Grignard solution to a low temperature (typically -78 °C) in a dry ice/acetone bath. Slowly add a solution of trimethyl borate in the same anhydrous solvent dropwise, ensuring the internal temperature remains below -65 °C.[22] A white slurry will form.[22]
-
Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding it to cold aqueous HCl. Stir vigorously until all solids dissolve.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with additional ether/THF. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude arylboronic acid. Further purification can be achieved by recrystallization.
Caption: Synthesis of boronic acids via trimethyl borate.
Trimethyl Borate-Catalyzed Reductive Amination
This protocol is based on the solvent-free method developed by Ramachandran et al.[12]
Objective: To synthesize a secondary or tertiary amine from a carbonyl compound and an amine.
Materials:
-
Aldehyde or ketone
-
Primary or secondary amine
-
Ammonia borane (NH₃BH₃)
-
Trimethyl borate
-
Methanol (optional, for stirring)
-
Reaction vial
Procedure:
-
Reactant Mixing: In a reaction vial, combine the aldehyde/ketone (1 equiv.), amine (1 equiv.), and ammonia borane (1 equiv.).
-
Catalyst Addition: Add trimethyl borate (0.2 equiv.) to the mixture. If the mixture is too viscous to stir, a minimal amount of methanol can be added to facilitate mixing.[12]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, quench the reaction with aqueous HCl. Basify the solution with aqueous NaOH and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the resulting amine product by column chromatography.[13]
Signaling Pathways and Logical Relationships
Role in Enhancing Suzuki-Miyaura Coupling
Trimethyl borate's role in difficult Suzuki-Miyaura cross-couplings goes beyond simply being a precursor. Its presence in the reaction mixture actively facilitates the catalytic cycle.
Caption: Trimethyl borate's multifaceted enhancement of Suzuki reactions.
Synthesis of Sodium Borohydride (Brown-Schlesinger Process)
The industrial synthesis of NaBH₄ relies on a straightforward reaction pathway involving trimethyl borate.
Caption: The Brown-Schlesinger process for NaBH₄ synthesis.
Safety and Handling
Trimethyl borate is a highly flammable liquid and vapor.[23][24] It is harmful if it comes into contact with skin and can cause serious eye irritation.[23][24] Due to its hydrolysis, it can release methanol, which is toxic. Therefore, it should be handled in a well-ventilated fume hood, away from ignition sources, while wearing appropriate personal protective equipment (PPE), including chemical splash goggles and gloves.[23][25] Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere like nitrogen.[23][25]
Conclusion
Trimethyl borate is a chemical of significant academic and industrial importance. While characterized as a weak Lewis acid with an Acceptor Number of 23, its value lies not in strong catalytic activation but in its utility as a versatile building block and reaction mediator. Its indispensable role as a precursor to boronic acids for Suzuki couplings and to sodium borohydride underscores its importance in synthetic chemistry. Furthermore, its expanding industrial applications as a flame retardant, wood preservative, and performance-enhancing additive highlight its broad utility. A thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for researchers and professionals aiming to leverage this potent and multifaceted reagent.
References
- 1. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]
- 2. nbinno.com [nbinno.com]
- 3. Trimethyl borate - Wikipedia [en.wikipedia.org]
- 4. TRIMETHYL BORATE - Ataman Kimya [atamanchemicals.com]
- 5. A Class of Borate Ester: Trimethyl Borate | Borates Today [borates.today]
- 6. atamankimya.com [atamankimya.com]
- 7. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. magritek.com [magritek.com]
- 10. nbinno.com [nbinno.com]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trimethyl Borate-Catalyzed, Solvent-Free Reductive Amination [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Stork: Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate [storkapp.me]
- 16. Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. nbinno.com [nbinno.com]
- 19. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 20. Trimethyl borate Dealer and Distributor | Trimethyl borate Supplier | Trimethyl borate Stockist | Trimethyl borate Importers [multichemindia.com]
- 21. researchgate.net [researchgate.net]
- 22. orgsyn.org [orgsyn.org]
- 23. alkalimetals.com [alkalimetals.com]
- 24. tcichemicals.com [tcichemicals.com]
- 25. assets.thermofisher.com [assets.thermofisher.com]
The Reaction of Methylborate with Grignard Reagents: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reaction between methylborate (trimethyl borate) and Grignard reagents is a cornerstone of modern organic synthesis, providing a reliable and versatile route to boronic acids. These valuable compounds are crucial intermediates in numerous applications, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a key transformation in pharmaceutical and materials science. This technical guide provides an in-depth analysis of the core principles governing the reactivity of this compound with Grignard reagents. It details the reaction mechanism, strategies for controlling selectivity, experimental protocols, and a summary of reported yields for various substrates. This document is intended to serve as a practical resource for researchers and professionals in drug development and chemical synthesis.
Introduction
Boronic acids (R-B(OH)₂) are a class of organoboron compounds characterized by their unique reactivity and stability. Their utility as synthetic intermediates stems from their ability to undergo transmetalation with transition metal catalysts, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of boronic acids via the reaction of Grignard reagents with trialkyl borates, particularly trimethyl borate (B1201080), is a widely adopted method due to the ready availability and cost-effectiveness of the starting materials.[1][2] This guide will focus on the intricacies of this reaction, providing the necessary details for its successful implementation in a laboratory setting.
Core Reaction and Mechanism
The fundamental reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic boron atom of trimethyl borate (B(OCH₃)₃). This initial addition forms a boronate intermediate (R-B(OCH₃)₂), also known as a dimethyl boronate.[3] Subsequent hydrolysis of this intermediate under acidic conditions yields the desired boronic acid.[4]
The overall reaction can be summarized as follows:
-
Grignard Reaction: R-MgX + B(OCH₃)₃ → R-B(OCH₃)₂ + MgX(OCH₃)
-
Hydrolysis: R-B(OCH₃)₂ + 2H₂O → R-B(OH)₂ + 2CH₃OH
The reaction is typically performed in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is essential for the formation and stability of the Grignard reagent.
Reaction Pathway
Controlling Reactivity and Selectivity
A critical aspect of this reaction is managing the high reactivity of the Grignard reagent to prevent multiple additions to the boron center. The initial product, dimethyl boronate, is also susceptible to further reaction with the Grignard reagent, leading to the formation of borinic acids (R₂BOH) and, subsequently, trialkyl/arylboranes (R₃B).
Side Reactions:
-
R-B(OCH₃)₂ + R-MgX → R₂-B(OCH₃) + MgX(OCH₃) → (after hydrolysis) R₂BOH (Borinic acid)
-
R₂-B(OCH₃) + R-MgX → R₃B + MgX(OCH₃)
To favor the formation of the desired boronic acid, the following strategies are employed:
-
Low Temperatures: The reaction is typically conducted at very low temperatures, often between -78 °C and 0 °C.[5][6] This reduces the rate of the second and third additions, which have higher activation energies.
-
Stoichiometry: An excess of trimethyl borate relative to the Grignard reagent is often used.[5] This increases the probability of the Grignard reagent reacting with the starting borate ester rather than the product boronate. A mole ratio of 1.1 to 2.0 of trimethyl borate to Grignard reagent is common.[6]
-
Slow Addition: The Grignard reagent is added slowly to the solution of trimethyl borate to maintain a low concentration of the nucleophile throughout the reaction.
Quantitative Data
The yield of boronic acids from the reaction of this compound with Grignard reagents is influenced by the nature of the Grignard reagent, reaction conditions, and work-up procedures. The following tables summarize reported yields for various substrates.
Arylboronic Acids
| Grignard Reagent (Ar-MgX) | Reaction Temperature (°C) | Mole Ratio (Borate:Grignard) | Yield (%) | Reference |
| Phenyl-MgBr | -5 to 0 | 1.5 : 1 | 65-70 | [7] |
| 4-Fluorophenyl-MgBr | -10 to 0 | ~1.5 : 1 | 60 | [7] |
| 4-Methylphenyl-MgCl | -10 to 0 | ~1.5 : 1 | 55 | [7] |
| 4-Methylphenyl-MgBr | -10 to 0 | ~1.5 : 1 | 54 | [7] |
| 1-Naphthyl-MgBr | -10 to 0 | ~1.5 : 1 | 51 | [7] |
| 4-Chlorophenyl-MgBr | -10 to 0 | ~1.5 : 1 | 62 | [7] |
| 4-Bromophenyl-MgBr | -10 to 0 | ~1.5 : 1 | 56 | [7] |
| 4-Methoxyphenyl-MgBr | -10 to 0 | ~1.5 : 1 | 60 | [7] |
Alkyl- and Vinylboronic Acids
Data for alkyl- and vinylboronic acids is less commonly tabulated, but successful syntheses have been reported. The synthesis of vinylboronic acid esters, for instance, has been achieved with yields ranging from 79-86% using a one-pot reaction from vinyl chloride.[8] Generally, the same principles of low temperature and controlled stoichiometry apply.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of boronic acids from Grignard reagents and trimethyl borate. It is crucial to perform these reactions under anhydrous conditions as Grignard reagents are highly sensitive to moisture.
General Experimental Workflow
Detailed Methodology for Phenylboronic Acid Synthesis
This protocol is adapted from the procedure described for the synthesis of phenylboronic acid.[7]
-
Apparatus Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is assembled and dried in an oven. The apparatus is then allowed to cool under a stream of dry nitrogen or argon.
-
Reagent Preparation: A solution of phenylmagnesium bromide (1.0 mol) in THF is prepared in a separate flask under an inert atmosphere.
-
Reaction: The reaction flask is charged with trimethyl borate (1.5 mol, 155.7 g) and anhydrous THF (300 g). The mixture is cooled to a temperature between -5 °C and 0 °C using an ice-salt bath.
-
Grignard Addition: The phenylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of trimethyl borate, ensuring the internal temperature is maintained between -5 °C and 0 °C.
-
Stirring: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.
-
Hydrolysis: A 10% aqueous solution of sulfuric acid is slowly added to the reaction mixture to hydrolyze the intermediate boronate ester. The mixture is stirred vigorously for 30 minutes.
-
Work-up: The stirring is stopped, and the mixture is allowed to separate into two layers. The upper organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
Isolation: The solvent is removed from the filtrate by distillation. Hexane is then added to precipitate the phenylboronic acid. The solid product is collected by filtration and dried under vacuum. The reported yield for this procedure is 65-70%.[7]
Conclusion
The reaction of this compound with Grignard reagents remains a highly effective and widely utilized method for the synthesis of boronic acids. A thorough understanding of the reaction mechanism and the factors influencing selectivity is paramount for achieving high yields and purity. By carefully controlling reaction parameters, particularly temperature and stoichiometry, the formation of undesired byproducts can be minimized. The protocols and data presented in this guide offer a solid foundation for the successful application of this important transformation in the synthesis of complex organic molecules for research and development.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. atamankimya.com [atamankimya.com]
- 4. A Class of Borate Ester: Trimethyl Borate | Borates Today [borates.today]
- 5. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 6. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 7. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 8. CN105503926B - Method for synthetizing vinyl boronic acid ester - Google Patents [patents.google.com]
An In-depth Technical Guide to Methylborate (Trimethyl Borate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methylborate, also known as trimethyl borate (B1201080). It covers its fundamental properties, detailed synthesis protocols, and significant applications in organic synthesis and drug development, with a focus on its role as a precursor to boronic acids for Suzuki-Miyaura cross-coupling reactions and the mechanism of action of boronic acid-based drugs.
Core Properties of this compound
This compound is an organoboron compound with the chemical formula B(OCH₃)₃.[1] It is a colorless, flammable liquid that serves as a versatile reagent in various chemical transformations.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 121-43-7 | [1] |
| Molecular Formula | C₃H₉BO₃ | [1] |
| Molecular Weight | 103.91 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.932 g/mL | [1] |
| Melting Point | -34 °C | [1] |
| Boiling Point | 68-69 °C | [1] |
| Vapor Pressure | 137 mmHg at 25 °C | [1] |
| Solubility | Decomposes in water; soluble in many organic solvents. | [1] |
Experimental Protocols
This protocol describes the synthesis of this compound from boric acid and methanol, a common and straightforward method. The reaction is an equilibrium process, and the removal of water drives the reaction towards the product.[2]
Materials:
-
Boric Acid (H₃BO₃)
-
Methanol (CH₃OH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Calcium Chloride (CaCl₂) (optional, for purification)
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine boric acid and an excess of anhydrous methanol. A typical molar ratio is 1:16 of boric acid to methanol.[3]
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[2]
-
Reflux: Heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 30 minutes to 2 hours.[2][4] The progress of the reaction can be monitored by the dissolution of boric acid.
-
Distillation: After the reflux period, arrange the apparatus for distillation. Heat the mixture to distill the this compound-methanol azeotrope, which has a boiling point of approximately 54 °C.[4]
-
Purification (Optional): To obtain pure this compound, the azeotrope can be broken. One method involves the addition of a dehydrating agent like anhydrous calcium chloride, followed by fractional distillation.[5]
Characterization: The product can be characterized by its physical properties (boiling point) and spectroscopic methods.
-
¹H NMR (CDCl₃): δ 3.52 (s, 9H, OCH₃) ppm[6]
-
¹³C NMR (CDCl₃): δ 51.17 (OCH₃) ppm[6]
-
¹¹B NMR (CDCl₃): δ 18.49 [B(OCH₃)₃] ppm[6]
-
IR (film): Key peaks include those corresponding to B-O and C-H stretching.[7]
This protocol details the synthesis of phenylboronic acid, a crucial intermediate for Suzuki-Miyaura cross-coupling reactions, using this compound and a Grignard reagent.[8][9]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
This compound (Trimethyl borate)
-
Aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride or dilute HCl)
-
Separatory funnel
-
Standard glassware for Grignard reaction under inert atmosphere
Procedure:
-
Grignard Reagent Formation: Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with this compound: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of this compound in the same anhydrous solvent to the Grignard reagent while maintaining the low temperature.[8]
-
Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period. Then, carefully hydrolyze the reaction mixture by adding it to an aqueous solution of a weak acid.[8]
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the crude phenylboronic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of organic solvents.
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with phenylboronic acid.[10][11]
Materials:
-
Aryl halide (e.g., 4-iodoanisole)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, CsF)
-
Solvent (e.g., toluene, DMF, THF/water mixture)
-
Reaction vessel suitable for heating under an inert atmosphere
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide, phenylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Solvent Addition and Degassing: Add the solvent to the reaction vessel. Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for several minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir for the required time (from a few hours to overnight), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.
Role in Drug Development and Signaling Pathways
This compound's primary significance in drug development lies in its role as a precursor to boronic acids.[12][13][14][15] Boronic acids are a class of compounds that have gained prominence as enzyme inhibitors due to their ability to form stable, reversible covalent bonds with the active site serine or threonine residues of proteases.[16][17][18]
A prime example is Bortezomib (B1684674) (Velcade®) , a dipeptidyl boronic acid that is a potent and selective inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway.[19][20] This pathway is crucial for the degradation of intracellular proteins, including those involved in cell cycle regulation and apoptosis.[20] Inhibition of the proteasome by bortezomib leads to the accumulation of pro-apoptotic factors, cell cycle arrest, and ultimately, apoptosis in cancer cells.[19][20][21][22][23]
Caption: Mechanism of Bortezomib action.
The diagram above illustrates the signaling pathway affected by Bortezomib. By inhibiting the 26S proteasome, Bortezomib prevents the degradation of ubiquitinated proteins. This leads to the accumulation of key regulatory proteins, which in turn inhibits the NF-κB signaling pathway and causes cell cycle arrest, ultimately triggering apoptosis in cancer cells.[19][20]
References
- 1. A Class of Borate Ester: Trimethyl Borate | Borates Today [borates.today]
- 2. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]
- 3. US2947776A - Process of preparing trimethyl borate - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 6. rsc.org [rsc.org]
- 7. Trimethyl borate | B(OCH3)3 | CID 8470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 9. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress: Ingenta Connect [ingentaconnect.com]
- 16. Merging the Versatile Functionalities of Boronic Acid with Peptides [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Ascendancy of Boronic Esters: A Technical Guide to Their Historical Development in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boronic esters have evolved from a chemical curiosity to an indispensable tool in modern organic chemistry. Their unique reactivity, stability, and versatility have positioned them as critical building blocks in the synthesis of complex molecules, with profound implications for drug discovery and materials science. This in-depth technical guide charts the historical development of boronic esters, from their initial discovery to their central role in cornerstone reactions like the Suzuki-Miyaura coupling. We will explore the evolution of their synthesis, the advent of protecting group strategies, and their expanding applications, providing detailed experimental protocols for key transformations and quantitative data to inform practical application.
Early Discoveries and Foundational Work
The story of boronic esters begins with the first reported synthesis of a boronic acid by Edward Frankland in 1860.[1] This seminal work laid the groundwork for the exploration of organoboron chemistry.
Frankland's Synthesis of Ethylboronic Acid (1860)
Frankland's pioneering synthesis involved a two-stage process. Diethylzinc (B1219324) was first reacted with triethyl borate (B1201080) to produce triethylborane (B153662). Subsequent oxidation of triethylborane in air yielded ethylboronic acid.[1] While groundbreaking, the use of pyrophoric reagents like diethylzinc limited the widespread adoption of this methodology.
A significant step forward came in 1880 when Michaelis and Becker reported the synthesis of dichlorophenylborane, which could be subsequently converted to phenylboronic acid. This work expanded the accessibility of arylboronic acids, which would later become crucial in cross-coupling reactions.
The Dawn of Modern Boronic Ester Chemistry: The Suzuki-Miyaura Coupling
The true potential of boronic esters was unlocked with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, first reported by Akira Suzuki and Norio Miyaura in 1979, revolutionized the formation of carbon-carbon bonds and firmly established boronic esters as essential reagents in the synthetic chemist's toolkit.[2] This discovery was of such fundamental importance that it was recognized with the Nobel Prize in Chemistry in 2010.[3]
The reaction facilitates the coupling of an organoboron species (often a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[4] The mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid and ester building blocks have contributed to its widespread use.[5]
The Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide to form a Pd(II) species.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, typically involving the formation of a boronate intermediate.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[3]
Evolution of Boronic Ester Synthesis
The increasing demand for diverse boronic esters spurred the development of more efficient and versatile synthetic methods beyond the early organometallic approaches.
Grignard Reagent-Based Syntheses
A classical and still widely used method for the synthesis of boronic acids and their subsequent conversion to esters involves the reaction of Grignard reagents with trialkyl borates, such as trimethyl or triisopropyl borate.[6][7] While effective, this method often requires cryogenic temperatures to prevent over-addition of the organometallic reagent.[8]
Miyaura Borylation
A landmark development in boronic ester synthesis was the palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B136004) (B₂pin₂) with aryl or vinyl halides and triflates, reported by Miyaura and coworkers.[6] This reaction, now known as the Miyaura borylation, provides direct access to versatile and stable pinacol (B44631) boronic esters under relatively mild conditions.
C-H Borylation
More recently, transition metal-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters.[9] Iridium-based catalysts, particularly those developed by Hartwig and others, have shown remarkable efficiency and regioselectivity, often governed by steric factors.[10][11][12] This approach allows for the direct functionalization of C-H bonds, obviating the need for pre-functionalized starting materials.[13]
Data Presentation: Comparison of Boronic Ester Synthesis Methods
| Method | Typical Reagents | Catalyst | Temperature | Typical Yields | Key Advantages | Key Disadvantages |
| Grignard-Based | R-MgX, B(OR')₃ | None | -78 °C to rt | 60-90% | Inexpensive reagents | Requires cryogenic conditions, limited functional group tolerance |
| Miyaura Borylation | R-X, B₂pin₂ | Pd catalyst (e.g., Pd(dppf)Cl₂) | 80-100 °C | 70-95% | High functional group tolerance, direct access to pinacol esters | Cost of palladium catalyst and diboron (B99234) reagent |
| Ir-Catalyzed C-H Borylation | Arene, B₂pin₂ or HBpin | Ir catalyst (e.g., [Ir(cod)OMe]₂) | 80-150 °C | 60-90% | High atom economy, direct C-H functionalization | Catalyst cost, regioselectivity can be challenging to control |
Protecting Groups for Enhanced Stability and Iterative Synthesis
While boronic acids are invaluable, their propensity to undergo dehydration to form boroxanes and their instability under certain reaction conditions can be problematic.[14] This led to the development of boronic ester protecting groups, which not only enhance stability but also enable novel synthetic strategies like iterative cross-coupling.
Pinacol Esters (Bpin)
Pinacol esters are the most common type of boronic ester used in organic synthesis. They offer a good balance of stability for purification and handling while being sufficiently reactive for cross-coupling reactions.[14]
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates, developed by Burke and coworkers, are exceptionally stable, air-stable, crystalline solids.[15] The tetracoordinate boron center in MIDA boronates renders them inert to many reaction conditions, including anhydrous cross-coupling.[15] Deprotection is achieved under mild aqueous basic conditions, allowing for the slow release of the boronic acid. This has enabled the development of iterative cross-coupling strategies for the synthesis of complex small molecules.
1,8-Diaminonaphthalene (DAN) Esters
DAN-protected boronic acids also exhibit high stability. The two nitrogen atoms of the diaminonaphthalene ligand donate electron density to the vacant p-orbital of the boron atom, reducing its Lewis acidity and reactivity.[14]
Data Presentation: Comparative Stability of Boronic Ester Protecting Groups
| Protecting Group | Structure | Stability to Chromatography | Stability to Strong Acid | Stability to Strong Base | Deprotection Conditions |
| Pinacol (Bpin) | Cyclic diol ester | Moderate | Low | Moderate | Acidic or basic hydrolysis |
| MIDA | Trichelating ligand | High | High | Moderate | Mild aqueous base (e.g., NaOH, K₃PO₄) |
| DAN | Diamine-derived | High | High | High | Acidic hydrolysis |
Experimental Protocols
General Procedure for Miyaura Borylation of an Aryl Halide
Materials:
-
Aryl halide (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol)
-
Potassium acetate (B1210297) (KOAc) (1.5 mmol)
-
Anhydrous, degassed 1,4-dioxane (B91453) (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Synthesis of an N-Methyliminodiacetic Acid (MIDA) Boronate
Materials:
-
Boronic acid (1.0 mmol)
-
N-Methyliminodiacetic acid (1.1 mmol)
-
Toluene (10 mL)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the boronic acid, N-methyliminodiacetic acid, and toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue heating until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
The MIDA boronate often crystallizes from the solution upon cooling. If not, concentrate the solvent under reduced pressure.
-
The crude MIDA boronate can be purified by recrystallization or column chromatography.
Modern Applications and Future Outlook
The impact of boronic esters on organic synthesis continues to grow, with significant applications in drug discovery and materials science.
Drug Discovery
Boronic acid-containing drugs have emerged as a promising class of therapeutics.[16] Bortezomib (Velcade®), a proteasome inhibitor used in the treatment of multiple myeloma, was the first FDA-approved drug containing a boronic acid moiety.[16] Its success has spurred the development of other boronic acid-based drugs, including ixazomib (B1672701) and vaborbactam.[16][17] The ability of the boronic acid group to form reversible covalent bonds with serine proteases is a key feature of its biological activity.[1] Boronic esters often serve as prodrugs in these applications, improving pharmacokinetic properties.[18]
Materials Science
The dynamic covalent nature of boronic ester bonds has been exploited in the development of self-healing polymers, hydrogels, and other advanced materials.[19][20] The reversible formation and cleavage of these bonds in response to stimuli such as pH or the presence of diols allows for the design of "smart" materials with tunable properties.[21][22]
Conclusion
The historical journey of boronic esters from a niche area of organoboron chemistry to a central pillar of modern organic synthesis is a testament to the power of fundamental discoveries and their subsequent development. The continued evolution of synthetic methods, the design of novel protecting groups, and the expansion into new applications ensure that boronic esters will remain at the forefront of chemical innovation for years to come, enabling the creation of novel medicines and advanced materials.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Miyaura, N., Yamada, K. and Suzuki, A. (1979) A New Stereospecific Cross-Coupling by the Palladium Catalyzed Reaction of 1-Alkenylboranes with 1-Alkenyl or 1-Alkynyl Halides. Tetrahedron Letters, 20, 3437-3440. - References - Scientific Research Publishing [scirp.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [beta-be.fishersci.com]
- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sterically Controlled Alkylation of Arenes through Iridium-Catalyzed C-H Borylation | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 11. Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation [organic-chemistry.org]
- 12. Mild iridium-catalyzed borylation of arenes. High turnover numbers, room temperature reactions, and isolation of a potential intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 15. benchchem.com [benchchem.com]
- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. droracle.ai [droracle.ai]
- 19. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02308J [pubs.rsc.org]
- 20. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
Trimethyl Borate: A Comprehensive Technical Guide to its Core Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract: Trimethyl borate (B1201080), B(OCH₃)₃, is a versatile organoboron compound that serves as a crucial intermediate and reagent in a multitude of chemical transformations. Its unique properties as a weak Lewis acid and its role as a precursor to more complex boron-containing molecules make it indispensable in modern organic synthesis and materials science. This technical guide provides an in-depth exploration of the key chemical reactions involving trimethyl borate, with a focus on its synthesis, hydrolysis, application in Suzuki-Miyaura cross-coupling, role in the production of sodium borohydride (B1222165), and its utility as a catalyst. This document adheres to stringent data presentation and visualization standards to provide clear, actionable information for professionals in the field.
Synthesis of Trimethyl Borate
The primary industrial synthesis of trimethyl borate involves the esterification of boric acid or boric oxide with methanol (B129727).[1][2][3] The reaction is typically catalyzed by an acid, such as sulfuric acid, and driven to completion by removing the water formed, often through azeotropic distillation.[3][4]
Reaction: B(OH)₃ + 3 CH₃OH ⇌ B(OCH₃)₃ + 3 H₂O
A significant challenge in this synthesis is the formation of a low-boiling azeotrope between trimethyl borate (75%) and methanol (25%), which boils at approximately 54°C.[1][5][6] Achieving pure trimethyl borate requires additional purification steps, such as extractive distillation or chemical separation.[7][8]
Experimental Protocol: Synthesis of Trimethyl Borate-Methanol Azeotrope [3][6]
-
To a round-bottom flask equipped for reflux, add boric acid (15 g) and methanol (100 mL).
-
Slowly add concentrated sulfuric acid (2 mL) to the mixture to act as a catalyst and dehydrating agent.[3][6]
-
Heat the mixture to reflux for approximately 30-60 minutes.[3][9]
-
After cooling, reconfigure the apparatus for distillation.
-
Gently heat the mixture. Collect the fraction boiling at 54-60°C, which is the trimethyl borate-methanol azeotrope.[6][8]
| Parameter | Value | Reference |
| Reactants | Boric Acid, Methanol | |
| Catalyst | Sulfuric Acid | [1][3] |
| Reaction Temp. | Reflux (approx. 65°C) | |
| Product Yield | 74.1% to 96.5% | [1][10] |
| Azeotrope BP | 54°C | [6] |
| Pure TMB BP | 68-69°C | [11] |
Hydrolysis
Trimethyl borate is highly susceptible to hydrolysis, readily reacting with water to revert to boric acid and methanol.[1][5] This reaction is rapid and is a key consideration for the handling and storage of the compound, which must be kept under anhydrous conditions. The mechanism involves the nucleophilic attack of water on the electron-deficient boron atom.[12] This property is utilized in applications like wood preservation, where trimethyl borate vapor reacts with moisture in the wood to deposit boric acid, a fungicide and flame retardant.[1]
Role in Suzuki-Miyaura Cross-Coupling
Trimethyl borate is a cornerstone reagent for the Suzuki-Miyaura reaction, one of the most powerful methods for forming carbon-carbon bonds.[13] Its utility is twofold: as a precursor for the necessary boronic acids/esters and as a beneficial additive in challenging coupling reactions.
Precursor to Boronic Acids and Esters
The most common application of trimethyl borate is in the synthesis of aryl- or vinyl-boronic acids and their corresponding esters.[4][11] The synthesis involves the reaction of trimethyl borate with an organometallic reagent, typically a Grignard or organolithium reagent, followed by acidic hydrolysis.[1][13][14] This pathway provides access to a vast array of stable, non-toxic, and functional-group-tolerant boronic acids, which are the key nucleophilic partners in the Suzuki coupling.[13]
Reaction Pathway:
-
Ar-X + Mg → Ar-MgX (Grignard formation)
-
Ar-MgX + B(OCH₃)₃ → Ar-B(OCH₃)₂ + MgX(OCH₃)
-
Ar-B(OCH₃)₂ + 2 H₂O → Ar-B(OH)₂ + 2 CH₃OH
Experimental Protocol: General Synthesis of an Arylboronic Acid [1][13]
-
Prepare the Grignard reagent (ArMgBr) from the corresponding aryl bromide in a suitable ether solvent (e.g., THF, Et₂O) under an inert atmosphere.
-
Cool the Grignard solution to a low temperature (typically -78°C).
-
Slowly add a solution of trimethyl borate in the same solvent to the cooled Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding an aqueous acid (e.g., 1 M HCl) and stir until the intermediate is fully hydrolyzed.
-
Perform an aqueous workup. The arylboronic acid can be extracted into an organic solvent and purified by recrystallization or chromatography.
Additive in Anhydrous Suzuki-Miyaura Couplings
Recent advancements have demonstrated that trimethyl borate is a highly effective additive in challenging Suzuki-Miyaura cross-couplings, particularly for heteroaryl-heteroaryl bond formation under anhydrous conditions.[15][16][17][18] Its beneficial effects are attributed to several mechanisms.[15][16][17]
Experimental Protocol: Heteroaryl-Heteroaryl Suzuki-Miyaura Coupling [15]
-
To an oven-dried reaction vessel under an inert atmosphere, add the heteroaryl halide (1.00 mmol), the neopentyl heteroarylboronic ester (1.1 equiv), and the palladium precatalyst (e.g., Pd-CataCXium A-G3, 3 mol%).
-
Add the solvent (e.g., DME) followed by trimethyl borate (3.0 equiv).
-
Add the base, potassium trimethylsilanolate (TMSOK, 1.2 equiv), as a solution in THF.
-
Heat the reaction mixture at reflux for the specified time (e.g., 3 hours).
-
After cooling, quench the reaction and perform a standard aqueous workup and purification by column chromatography.
| Reactant 1 | Reactant 2 | Additive | Yield | Reference |
| 2-(4-bromophenyl)-1,3,4-oxadiazole | Neopentyl 4-fluorophenylboronic ester | None | Trace | [15][17] |
| 2-(4-bromophenyl)-1,3,4-oxadiazole | Neopentyl 4-fluorophenylboronic ester | 3.0 equiv Trimethyl Borate | 21% | [15][17] |
| Various Heteroaryl Halides | Various Heteroaryl Boronic Esters | 3.0 equiv Trimethyl Borate | Good (e.g., 70-77%) | [15] |
Synthesis of Sodium Borohydride
Trimethyl borate is the primary precursor for the industrial production of sodium borohydride (NaBH₄), a widely used reducing agent, via the Brown-Schlesinger process.[10][11] The reaction involves treating trimethyl borate with sodium hydride at elevated temperatures.[11][19][20]
Reaction (Brown-Schlesinger Process): 4 NaH + B(OCH₃)₃ → NaBH₄ + 3 NaOCH₃
Experimental Protocol: General Procedure for NaBH₄ Synthesis [19][20]
-
Charge a high-temperature, inert-atmosphere reactor with sodium hydride.
-
Slowly add trimethyl borate to the heated sodium hydride.
-
Maintain the reaction temperature until the conversion is complete. The reaction yield for this step is reported to be high.[21]
-
After cooling, the solid product mixture (NaBH₄ and NaOCH₃) is collected.
-
The NaBH₄ is purified from the sodium methoxide byproduct, for example, through extraction or recrystallization from a suitable solvent.
| Parameter | Value | Reference |
| Reactants | Sodium Hydride, Trimethyl Borate | [11] |
| Molar Ratio (NaH:TMB) | 4 : 1 | [11] |
| Temperature | 250-270°C | [19][20] |
| Product | Sodium Borohydride (NaBH₄) | [11] |
| Yield | ~94% | [21] |
Application as a Lewis Acid Catalyst
While considered a weak Lewis acid, trimethyl borate can effectively catalyze certain organic reactions.[11] A notable example is its use in promoting the solvent-free reductive amination of aldehydes and ketones with ammonia (B1221849) borane (B79455) as the reductant.[22] This method provides an environmentally friendly and efficient route to various aliphatic and aromatic amines.[22]
Experimental Protocol: Trimethyl Borate-Catalyzed Reductive Amination [22]
-
In a reaction vial, combine the aldehyde or ketone (1.0 equiv), the amine (1.0 equiv), and ammonia borane (1.2 equiv).
-
Add trimethyl borate (0.2 equiv) as the catalyst. A small amount of methanol may be added to facilitate stirring if reactants are solid.
-
Stir the solvent-free mixture at room temperature for the required duration.
-
Upon completion, quench the reaction with aqueous acid (e.g., 1 M HCl).
-
Basify the aqueous layer and extract the product amine with an organic solvent.
-
Purify the product via standard methods.
| Substrate | Product | Yield | Reference |
| Benzaldehyde, Benzylamine | Dibenzylamine | 85% | [22] |
| Various Aldehydes/Ketones | Various Amines | Very Good Yields | [22] |
Flame Retardancy
Trimethyl borate has been explored as a flame retardant, particularly for cellulosic materials.[2][11] The mechanism of action is not through direct interaction of the ester with the flame, but rather through its in-situ hydrolysis. When exposed to heat and ambient moisture, or the water released during cellulose (B213188) combustion, trimethyl borate decomposes to boric acid.[1][5] Boric acid is a known flame retardant that works by forming a glassy char layer, which insulates the underlying material from heat and oxygen, and by releasing water vapor, which dilutes flammable gases.[1]
References
- 1. A Class of Borate Ester: Trimethyl Borate | Borates Today [borates.today]
- 2. nbinno.com [nbinno.com]
- 3. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]
- 4. Borate esters - Wikipedia [en.wikipedia.org]
- 5. Trimethyl borate - Sciencemadness Wiki [sciencemadness.org]
- 6. youtube.com [youtube.com]
- 7. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 8. CN103524543A - Preparation method and device of trimethyl borate-10 - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trimethyl borate - Wikipedia [en.wikipedia.org]
- 12. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 13. nbinno.com [nbinno.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. experts.illinois.edu [experts.illinois.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Stork: Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate [storkapp.me]
- 19. niir.org [niir.org]
- 20. niir.org [niir.org]
- 21. www1.eere.energy.gov [www1.eere.energy.gov]
- 22. Trimethyl Borate-Catalyzed, Solvent-Free Reductive Amination [organic-chemistry.org]
An In-depth Technical Guide to the Safe Handling of Trimethyl Borate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and technical information for the handling of trimethyl borate (B1201080) in a laboratory environment. Adherence to these guidelines is critical to mitigate the inherent risks associated with this chemical and to ensure a safe research and development setting.
Understanding the Hazards of Trimethyl Borate
Trimethyl borate is a highly flammable, colorless liquid that poses several health and safety risks. It is crucial for all laboratory personnel to be thoroughly familiar with its properties before handling.
1.1. Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₉BO₃ | [1] |
| Molecular Weight | 103.91 g/mol | [1] |
| Boiling Point | 68-69 °C (lit.) | [2] |
| Melting Point | -34 °C (lit.) | [2] |
| Flash Point | < -11 °C | [3] |
| Density | 0.932 g/mL at 20 °C (lit.) | [2] |
| Vapor Density | 3.6 (Air = 1) |
1.2. Health Hazard Information
| Hazard | Description |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[4][5] May cause respiratory irritation, drowsiness, and dizziness.[4] High exposure can lead to headache, nausea, vomiting, diarrhea, and convulsions.[6] |
| Skin and Eye Irritation | Causes skin and eye irritation.[4][6] Prolonged contact can lead to redness and a burning sensation.[5] |
| Respiratory Irritation | Vapors can irritate the nose, throat, and lungs.[6] |
| Organ Toxicity | May cause damage to the central nervous system and kidneys.[5][6] |
| Reproductive Toxicity | May damage fertility or the unborn child.[3] |
1.3. Fire and Explosion Hazards
Trimethyl borate is a highly flammable liquid and vapor, posing a significant fire hazard.[2][6] Its vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[2][6] Containers may explode when heated.[2][6] It reacts with water, moist air, and strong acids to produce highly flammable methanol (B129727) and boric acid.[5][7] It also reacts with oxidizing agents, which can generate fire and explosion hazards.[7]
Hierarchy of Controls for Safe Handling
To minimize exposure and risk, a hierarchical approach to control measures should be implemented.
Caption: Hierarchy of safety controls for handling trimethyl borate.
Experimental Protocols for Safe Handling
3.1. Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling trimethyl borate. This includes, but is not limited to:
-
Eye Protection : Chemical splash goggles are required.[6] A face shield should be worn in addition to goggles when there is a higher risk of splashing.[6]
-
Hand Protection : Solvent-resistant gloves (e.g., butyl rubber or laminate film) are necessary.[6] Always inspect gloves for integrity before use.
-
Body Protection : A flame-resistant laboratory coat must be worn.[8] An impervious apron and other protective clothing may be required depending on the scale of the experiment.
-
Respiratory Protection : Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.
3.2. Handling Procedures
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[6]
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[6]
-
Use only non-sparking tools and explosion-proof equipment.[6][8]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[8][9]
-
Have appropriate fire extinguishing media readily available (e.g., dry chemical, CO₂, or alcohol-resistant foam).[6]
-
-
Dispensing and Use :
-
Waste Disposal :
-
Collect all trimethyl borate waste in a designated, properly labeled, and sealed container.
-
Dispose of waste in accordance with all local, state, and federal regulations.[4]
-
3.3. Storage Requirements
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[4][6]
-
Keep containers in an approved flammable liquid storage cabinet.[4]
-
Protect containers from physical damage and check regularly for leaks.[4]
-
Store under an inert atmosphere (e.g., nitrogen) as it is moisture-sensitive.[1][10]
Emergency Procedures
Immediate and appropriate response to an emergency is critical.
Caption: Flowchart of emergency procedures for trimethyl borate incidents.
4.1. First Aid Measures
-
Inhalation : Move the affected person to fresh air and keep them warm and at rest.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact : Immediately remove all contaminated clothing.[4] Flush the skin with copious amounts of water for at least 15 minutes.[6] Seek medical attention if irritation persists.[4]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
4.2. Spill Response
-
Minor Spill :
-
Remove all ignition sources.[4]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[4][6]
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[4]
-
Clean the spill area with soap and water.
-
-
Major Spill :
4.3. Fire Fighting
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[4][6] Water spray can be used to cool fire-exposed containers, but direct contact with the burning liquid should be avoided as it may cause the fire to spread.[4][6]
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][4]
-
Be aware that containers may explode in a fire.[6]
Conclusion
Trimethyl borate is a valuable reagent in research and development, but its hazardous properties demand stringent safety protocols. A thorough understanding of its risks, the consistent application of the hierarchy of controls, and preparedness for emergencies are paramount for ensuring the safety of all laboratory personnel. All individuals working with this chemical must receive documented training on its specific hazards and the procedures outlined in this guide.
References
- 1. alkalimetals.com [alkalimetals.com]
- 2. Trimethyl borate | 121-43-7 [chemicalbook.com]
- 3. Trimethyl Borate or Boric Acid Trimethyl Ester Manufacturers, SDS [mubychem.com]
- 4. sdfine.com [sdfine.com]
- 5. ICSC 0593 - TRIMETHYL BORATE [inchem.org]
- 6. nj.gov [nj.gov]
- 7. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
The Solubility of Methylborate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methylborate (also known as trimethyl borate) in common organic solvents. This information is critical for its application in various chemical syntheses and formulations, including its role as a reagent in the production of boronic acids for Suzuki-Miyaura cross-coupling reactions and as a precursor in the manufacturing of sodium borohydride.[1][2]
Core Data: Solubility Profile
This compound is a colorless, volatile liquid that is widely recognized for its high solubility in a broad range of organic solvents.[3][4] In most common organic solvents, its solubility is so high that it is considered "miscible," meaning it can be mixed in all proportions to form a homogeneous solution.[1][5][6][7] This property is crucial for its use in various chemical reactions where a homogeneous reaction medium is essential.[3] In contrast, this compound is only slightly soluble in water and undergoes rapid hydrolysis to form boric acid and methanol.[1][3][5]
The following table summarizes the reported solubility of this compound in various organic solvents.
| Solvent | Formula | Type | Reported Solubility | Citations |
| Acetone | C₃H₆O | Ketone | Miscible | [5] |
| Benzene | C₆H₆ | Aromatic | Highly Soluble | [3] |
| Diethyl Ether | (C₂H₅)₂O | Ether | Miscible | [1][3][5][6] |
| Ethanol | C₂H₅OH | Alcohol | Miscible | [4][5] |
| Heptane | C₇H₁₆ | Alkane | Miscible | [5] |
| Hexane | C₆H₁₄ | Alkane | Miscible | [5][6][7] |
| Isopropanol | C₃H₈O | Alcohol | Miscible | [5] |
| Isopropylamine | C₃H₉N | Amine | Miscible | [5][6][7] |
| Methanol | CH₃OH | Alcohol | Miscible | [1][5][6][7] |
| Mineral Oil (Nujol) | N/A | Hydrocarbon | Miscible | [5][6][7] |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | Miscible | [1][5][6][7] |
Experimental Protocol for Solubility Determination
The determination of solubility, particularly for a substance that is highly soluble or miscible, follows a standardized procedure. The "shake-flask" method is a common and reliable technique for establishing equilibrium solubility.[8] The following protocol outlines a general methodology for determining the solubility of a liquid like this compound in an organic solvent.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (high purity)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Syringes and filters (if necessary for sampling)
Procedure:
-
Preparation of Solvent: Ensure the organic solvent is pure and free of contaminants that could affect solubility.
-
Addition of Solute to Solvent: In a series of sealed containers, add varying, known amounts of this compound to a fixed, known volume or mass of the solvent. For a substance expected to be miscible, one would aim to confirm homogeneity across the entire range of compositions (e.g., 10%, 25%, 50%, 75%, 90% this compound by volume).
-
Equilibration: Place the sealed containers in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. For miscible liquids, this process is generally rapid.
-
Observation: After the equilibration period, visually inspect the mixtures. The absence of phase separation or cloudiness at any concentration indicates miscibility.
-
Quantitative Analysis (for non-miscible systems): If phase separation occurs (indicating limited solubility), the concentration of the solute in the solvent phase needs to be determined.
-
Phase Separation: Allow the mixture to stand without agitation at a constant temperature until the two phases have clearly separated.
-
Sampling: Carefully extract a sample from the solvent-rich phase, ensuring no part of the solute-rich phase is included.
-
Analysis: Analyze the concentration of this compound in the sample using a pre-calibrated analytical method, such as gas chromatography.
-
-
Data Reporting: Report the solubility as "miscible" if no phase separation is observed across all concentrations. If solubility is limited, report it in terms of mass per volume (e.g., g/100 mL) or mole fraction at the specified temperature.
Visualizing the Experimental Workflow
The logical flow of determining the solubility of a compound can be represented in a diagram.
Caption: Workflow for determining the solubility of a liquid in a solvent.
References
- 1. grokipedia.com [grokipedia.com]
- 2. atamankimya.com [atamankimya.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 121-43-7: Trimethyl borate | CymitQuimica [cymitquimica.com]
- 5. Trimethyl borate - Sciencemadness Wiki [sciencemadness.org]
- 6. Trimethyl borate | B(OCH3)3 | CID 8470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trimethyl Borate [drugfuture.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
Methodological & Application
Application Notes and Protocols: Utilizing Trimethyl Borate in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of trimethyl borate (B1201080) as a crucial reagent in Suzuki-Miyaura cross-coupling reactions. Trimethyl borate serves both as a precursor for the in situ generation of boronic acids and as a key additive for enhancing challenging coupling reactions, particularly in the synthesis of complex heteroaryl compounds.
Part 1: Trimethyl Borate for the Synthesis of Boronic Acids
Trimethyl borate is a widely used and efficient boron source for the synthesis of boronic acids, which are essential partners in Suzuki-Miyaura couplings.[1] The typical procedure involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with trimethyl borate, followed by acidic hydrolysis to yield the desired boronic acid.[1][2]
Experimental Protocol: Synthesis of Arylboronic Acids
This protocol describes a general method for preparing an arylboronic acid from an aryl halide.
1. Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equiv).
-
Add a solution of the aryl halide (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) via the dropping funnel. A crystal of iodine may be added to initiate the reaction.
-
Once the Grignard reagent formation is complete (as indicated by the consumption of magnesium), cool the reaction mixture to -78 °C.
2. Borylation:
-
Slowly add a solution of trimethyl borate (1.1 equiv) in anhydrous THF to the cooled Grignard reagent, maintaining the temperature at -78 °C to prevent over-alkylation.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8 hours.
3. Hydrolysis:
-
Cool the reaction mixture to 0 °C and slowly quench with an aqueous acid (e.g., 1 M HCl) to hydrolyze the intermediate boronate ester.[1]
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid, which can be purified by recrystallization or chromatography.
Caption: Workflow for boronic acid synthesis and subsequent Suzuki coupling.
Part 2: Trimethyl Borate as a Reaction Enhancer
For challenging Suzuki-Miyaura couplings, such as those involving heteroaryl substrates, trimethyl borate can be used as an additive to significantly improve reaction rates and yields.[3][4][5][6][7] This is particularly effective in anhydrous reaction conditions using a soluble base like potassium trimethylsilanolate (TMSOK).[3][4][5][6][7]
Mechanisms of Enhancement
The addition of trimethyl borate enhances the reaction through several proposed mechanisms:[3][4][5][6][7]
-
Solubilization of Boronate Complexes: It aids in solubilizing the boronate complexes that are formed in situ.[3][4][5][6][7]
-
Prevention of Catalyst Poisoning: It can coordinate with heteroatoms (e.g., nitrogen in pyridines), preventing them from deactivating the palladium catalyst.[3][4][5][6][7]
-
Buffering of Excess Base: It can buffer the inhibitory effects of having an excess of a strong base like TMSOK.[3][4][5][6][7]
Caption: Mechanisms of trimethyl borate as a reaction enhancer.
Quantitative Data
The impact of trimethyl borate on reaction yield can be substantial, as summarized in the table below.
| Heteroaryl Electrophile | Heteroaryl Nucleophile | Base (equiv) | Trimethyl Borate (equiv) | Time (min) | Yield (%) | Reference |
| 2-(4-bromophenyl)-1,3,4-oxadiazole | Neopentyl 4-fluorophenylboronic ester | TMSOK (0.9) | 0 | 360 | Trace | [7] |
| 2-bromopyridine | Neopentyl 5-pyrimidyl-boronic ester | TMSOK (0.9) | 0 | 60 | 13 | [7] |
| 2-bromopyridine | Neopentyl 5-pyrimidyl-boronic ester | TMSOK (0.9) | 3.0 | 60 | 81 | [7] |
Optimized Reaction Conditions
For refractory heteroaryl-heteroaryl couplings, the following optimized conditions have been reported:[7]
| Component | Loading/Equivalents |
| Pd-CataCXium A-G3 precatalyst | 3 mol% |
| Neopentyl heteroarylboronic ester | 1.1 equiv |
| Heteroaryl halide | 1.0 equiv |
| Potassium trimethylsilanolate (TMSOK) | 1.2 equiv |
| Trimethyl borate | 3.0 equiv |
| Solvent | Anhydrous THF |
| Temperature | Reflux |
| Time | 1-3 hours |
Experimental Protocol: Anhydrous Heteroaryl-Heteroaryl Coupling
This protocol is a representative example for a challenging Suzuki-Miyaura coupling using trimethyl borate as an additive.
1. Reaction Setup:
-
In a glovebox, add the heteroaryl halide (1.0 equiv), neopentyl heteroarylboronic ester (1.1 equiv), and the palladium precatalyst (e.g., Pd-CataCXium A-G3, 3 mol%) to a flame-dried Schlenk tube.
-
Add anhydrous THF to dissolve the solids.
2. Reagent Addition:
-
In a separate vial, dissolve potassium trimethylsilanolate (TMSOK, 1.2 equiv) in anhydrous THF.
-
Add trimethyl borate (3.0 equiv) to the reaction mixture, followed by the dropwise addition of the TMSOK solution.
3. Reaction and Workup:
-
Seal the Schlenk tube and heat the reaction mixture to reflux for 1-3 hours, monitoring by TLC or LC-MS.[7]
-
After completion, cool the reaction to room temperature and quench with water.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for anhydrous Suzuki-Miyaura coupling.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stork: Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate [storkapp.me]
- 6. Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. | Semantic Scholar [semanticscholar.org]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trimethyl Borate as a Precursor for Boronic Acid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in the formation of carbon-carbon bonds, a critical step in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. Trimethyl borate (B1201080), B(OCH₃)₃, serves as a versatile and efficient precursor for the synthesis of a wide variety of boronic acids. Its liquid form and reactivity profile make it a preferred boron source for many synthetic chemists.
This document provides detailed application notes and experimental protocols for the synthesis of boronic acids using trimethyl borate as the primary reagent. The methodologies described are applicable to both aryl and alkyl boronic acids through the use of Grignard or organolithium reagents.
Reaction Principle
The synthesis of boronic acids from trimethyl borate generally proceeds via a two-step process. First, an organometallic reagent, typically a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), is reacted with trimethyl borate. The nucleophilic carbon of the organometallic reagent attacks the electrophilic boron atom of trimethyl borate, displacing one of the methoxy (B1213986) groups to form a dimethoxyorganoborane intermediate. In the second step, this intermediate is hydrolyzed, usually with an aqueous acid, to yield the desired boronic acid (RB(OH)₂).
Data Presentation
The following tables summarize quantitative data for the synthesis of various boronic acids using trimethyl borate as the precursor.
| Product | Starting Material | Organometallic Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Phenylboronic Acid | Bromobenzene | Mg | THF/Toluene (B28343) | 1 | ~75 | >98 | [1] |
| (3,4,5-Trifluorophenyl)boronic Acid | 1-Bromo-3,4,5-trifluorobenzene | Mg | Ether/THF | 3 | 89 | >99 | [2] |
| 4-Methoxyphenylboronic Acid | p-Chloroanisole | Mg | Not Specified | Not Specified | 96 | >98.5 | [3] |
| 2-Thienylboronic Acid | Thiophene | n-BuLi | THF | 14 | 72 | Not Specified | [4] |
| n-Butylboronic Acid | n-Butyl Bromide | n-BuLi | THF | Not Specified | Not Specified | Not Specified | [5][6] |
Experimental Protocols
Protocol 1: General Synthesis of Arylboronic Acids via Grignard Reagents
This protocol provides a general procedure for the synthesis of arylboronic acids from the corresponding aryl halides.
Materials:
-
Aryl halide (e.g., bromobenzene, 1-bromo-3,4,5-trifluorobenzene)
-
Magnesium turnings
-
Trimethyl borate
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous toluene (optional)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Sodium hydroxide (B78521) (NaOH), aqueous solution (e.g., 1-2 M)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a portion of a solution of the aryl halide (1.0 equivalent) in anhydrous ether or THF via the dropping funnel to initiate the reaction.
-
Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Trimethyl Borate:
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of trimethyl borate (1.5 - 2.0 equivalents) in anhydrous THF.
-
Cool this solution to a low temperature, typically -78 °C (dry ice/acetone bath) or 0 °C (ice bath).
-
Slowly add the freshly prepared Grignard reagent to the cold trimethyl borate solution via a cannula or dropping funnel, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.
-
Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude boronic acid.
-
-
Purification:
-
The crude boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., water, ethanol/water, toluene, or ethyl acetate/hexanes).[7]
-
Alternatively, purification can be achieved by column chromatography on silica (B1680970) gel or neutral alumina.[8]
-
Protocol 2: General Synthesis of Alkyl- or Arylboronic Acids via Organolithium Reagents
This protocol provides a general procedure for the synthesis of boronic acids from the corresponding organic halides.
Materials:
-
Organic halide (e.g., n-butyl bromide, thiophene)
-
n-Butyllithium (n-BuLi) or other suitable organolithium reagent
-
Trimethyl borate
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and purification
Procedure:
-
Organolithium Formation and Reaction with Trimethyl Borate:
-
Under an inert atmosphere, dissolve the organic halide (1.0 equivalent) in anhydrous THF or diethyl ether in a flame-dried flask.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
To this solution, add trimethyl borate (1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Quench the reaction by the slow addition of aqueous HCl (2 M) at 0 °C.
-
Separate the layers and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
-
Mandatory Visualizations
Caption: General reaction pathway for boronic acid synthesis.
Caption: Experimental workflow for boronic acid synthesis.
Applications in Drug Development
Boronic acids are of paramount importance in the pharmaceutical industry.[9] Their utility stems from their unique chemical properties, which allow for a diverse range of applications:
-
Suzuki-Miyaura Cross-Coupling: This is the most prominent application, enabling the efficient construction of biaryl and heteroaryl structures that are common motifs in many drug molecules.
-
Enzyme Inhibitors: The boron atom in boronic acids can form reversible covalent bonds with the active site residues of certain enzymes, particularly serine proteases. This has led to the development of potent and selective enzyme inhibitors. A notable example is Bortezomib (Velcade®), a proteasome inhibitor used in the treatment of multiple myeloma.
-
Sensors and Diagnostics: Boronic acids can reversibly bind to diols, such as those found in saccharides. This property is exploited in the development of sensors for glucose monitoring in diabetic patients.
-
Drug Delivery: The ability to form reversible covalent bonds is also being explored for targeted drug delivery systems.
The synthesis of a diverse library of boronic acids is a critical activity in the early stages of drug discovery, allowing for the exploration of structure-activity relationships and the identification of novel drug candidates. The use of trimethyl borate as a precursor provides a reliable and scalable method to access this important class of compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. CN109438493A - The method for preparing borate based on n-BuLi - Google Patents [patents.google.com]
- 6. CN109438493B - Method for preparing borate based on n-butyl lithium - Google Patents [patents.google.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application of Trimethyl Borate as a Flame Retardant in Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl borate (B1201080) (TMB), an organoboron compound, has been explored as a flame retardant additive in various polymer systems.[1][2] Boron-containing compounds, in general, are recognized for their ability to impart flame retardancy through mechanisms that primarily involve condensed-phase actions.[3] These include the promotion of char formation, which acts as a protective barrier, and the release of water upon decomposition, which can cool the material and dilute flammable gases.[3] Trimethyl borate, specifically, is a versatile compound that can be incorporated into polymers to enhance their resistance to fire.[4][5] This document provides detailed application notes and protocols for the use of trimethyl borate as a flame retardant in polymers, with a focus on polyethylene (B3416737), polypropylene, and polyvinyl chloride.
Mechanism of Action
The flame retardant mechanism of trimethyl borate in polymers is primarily a condensed-phase action. Upon heating, trimethyl borate can hydrolyze and thermally decompose. This process contributes to flame retardancy in several ways:
-
Char Formation: The boron content promotes the formation of a stable, insulating char layer on the polymer surface.[6] This char acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the release of flammable volatile compounds.[3]
-
Glassy Layer Formation: At higher temperatures, boron compounds can form a glassy protective layer, further insulating the polymer from the heat source.
-
Release of Non-flammable Gases: The decomposition of trimethyl borate can release non-flammable gases, which dilute the concentration of oxygen and flammable gases in the gas phase, thus inhibiting combustion.
The following diagram illustrates the proposed flame retardant mechanism of trimethyl borate.
Quantitative Data on Flame Retardant Performance
Table 1: Flame Retardant Performance of Boron Compounds in Polypropylene (PP)
| Flame Retardant System | Polymer Matrix | Loading (%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) Reduction (%) | Reference |
| Colemanite (CB) | PP | 2.0 | 27.6 | V-0 | Slight Reduction | [6] |
| Zinc Borate (ZB) | PP | 2.0 | 27.7 | V-0 | Slight Reduction | [6] |
| PP/IFR/Colemanite | PP | 30 (total FR) | 37.6 (with 2% Colemanite) | V-0 | - | [7] |
Note: LOI = Limiting Oxygen Index; UL-94 = Underwriters Laboratories flammability standard.
Table 2: Flame Retardant Performance of Boron Compounds in Polyvinyl Chloride (PVC)
| Flame Retardant System | Polymer Matrix | Loading (phr) | LOI (%) | Smoke Density (Ds, max) | Reference |
| Zinc Borate (ZB) | Rigid PVC | 5 | 48.5 | 280 | [8] |
| Aluminum Trihydrate (ATH) | Rigid PVC | 5 | 47.0 | 310 | [8] |
| ZB + ATH | Rigid PVC | 5 (total) | 50.5 | 250 | [8] |
Note: phr = parts per hundred resin.
Synergistic Effects
Boron compounds often exhibit synergistic effects when combined with other flame retardants, such as halogen-containing compounds or other inorganic flame retardants like aluminum trihydrate (ATH).[9][10] This synergy can lead to improved flame retardant efficiency at lower total additive loadings, which is beneficial for maintaining the mechanical properties of the polymer. For instance, the combination of zinc borate and ATH in PVC has been shown to have a good synergistic effect on flame retardance and smoke suppression.[8] While specific data on trimethyl borate's synergistic effects are limited, it is plausible that it would act similarly to other borates.
Experimental Protocols
The following are generalized protocols for the incorporation of trimethyl borate into polymers and the subsequent evaluation of their flame retardant properties.
Protocol 1: Preparation of Polymer Composites by Melt Blending
This protocol is suitable for thermoplastic polymers such as polyethylene and polypropylene.
Materials:
-
Polymer resin (e.g., polyethylene, polypropylene)
-
Trimethyl borate (TMB)
-
(Optional) Synergistic flame retardant (e.g., antimony trioxide, ATH)
-
Twin-screw extruder
-
Injection molding machine or compression molder
-
Pelletizer
Procedure:
-
Drying: Dry the polymer resin pellets at an appropriate temperature (e.g., 80-100 °C) for a sufficient time (e.g., 4-6 hours) to remove any moisture.
-
Premixing: In a sealed container, thoroughly mix the dried polymer pellets with the desired amount of trimethyl borate and any other additives. Due to the volatile nature of TMB, a liquid injection system directly into the extruder melt zone is recommended for precise control and to minimize evaporation.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder according to the processing parameters of the specific polymer.
-
Feed the premixed material or the polymer pellets into the main hopper of the extruder.
-
If using a liquid injection system, inject the trimethyl borate into the melt zone of the extruder at a controlled rate.
-
The molten polymer composite will be extruded through a die.
-
-
Pelletizing: Cool the extruded strands in a water bath and then feed them into a pelletizer to obtain composite pellets.
-
Specimen Preparation: Dry the composite pellets and then use an injection molding machine or a compression molder to prepare test specimens of the required dimensions for flammability testing (e.g., for LOI and UL-94 tests).
Protocol 2: Flammability Testing
A. Limiting Oxygen Index (LOI) Test (ASTM D2863)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Prepare specimens of the specified dimensions (typically 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick).
-
Mount the specimen vertically in the center of the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the burning behavior of the specimen.
-
Adjust the oxygen concentration and repeat the test until the minimum concentration required to sustain burning for a specified time or to consume a specified length of the specimen is determined.
-
The LOI is calculated as: LOI = [O₂] / ([O₂] + [N₂]) x 100
B. UL-94 Vertical Burn Test
This test evaluates the burning characteristics of a vertically oriented specimen after exposure to a flame.
-
Prepare at least five specimens of the specified dimensions (typically 125 ± 5 mm long, 13 ± 0.5 mm wide, and a thickness not exceeding 13 mm).
-
Mount a specimen vertically with its lower end 300 mm above a layer of dry absorbent surgical cotton.
-
Apply a specified flame to the lower end of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t₁).
-
Immediately reapply the flame for another 10 seconds.
-
Remove the flame and record the afterflame time (t₂) and afterglow time (t₃).
-
Record whether any flaming particles drip onto the cotton and ignite it.
-
Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior according to the UL-94 standard.
Conclusion
Trimethyl borate shows promise as a flame retardant additive for polymers, primarily through a condensed-phase mechanism involving char formation. While specific quantitative data on its performance in common thermoplastics is limited in open literature, the general behavior of boron compounds suggests it could be an effective component of flame retardant formulations, particularly when used synergistically with other additives. The provided protocols offer a starting point for researchers to incorporate and evaluate trimethyl borate in their polymer systems. Further research is warranted to fully characterize its efficacy and optimize its use in various polymer matrices.
References
- 1. mdpi.com [mdpi.com]
- 2. Trimethyl borate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation method of trimethyl borate - Eureka | Patsnap [eureka.patsnap.com]
- 5. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 6. The Effect of Borate on the Properties of Flame-retardant PP Composites [journal-n.scnu.edu.cn]
- 7. synsint.com [synsint.com]
- 8. scribd.com [scribd.com]
- 9. Synergistic influence of halogenated flame retardants and nanoclay on flame performance of high density polyethylene and wood flour composites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
detailed procedure for the Brown-Schlesinger synthesis of sodium borohydride
Application Note: This document provides a detailed procedure for the synthesis of sodium borohydride (B1222165) (NaBH₄) via the Brown-Schlesinger process. This method, originally developed in the 1940s, remains a cornerstone of industrial sodium borohydride production. The protocol outlines the reaction of sodium hydride with trimethyl borate (B1201080) at elevated temperatures, followed by purification of the resulting sodium borohydride. This document is intended for researchers, scientists, and drug development professionals with a background in synthetic chemistry.
Introduction
The Brown-Schlesinger synthesis is a robust and widely adopted method for the production of sodium borohydride, a versatile reducing agent with numerous applications in organic synthesis, pharmaceuticals, and as a hydrogen storage material. The core of the process involves the reaction of a metal hydride, typically sodium hydride (NaH), with a borate ester, most commonly trimethyl borate (B(OCH₃)₃). The reaction is typically carried out at elevated temperatures, yielding sodium borohydride and a sodium alkoxide byproduct, in this case, sodium methoxide (B1231860) (NaOCH₃). Subsequent purification steps are necessary to isolate the sodium borohydride.
Overall Reaction
The balanced chemical equation for the Brown-Schlesinger synthesis is as follows:
4NaH + B(OCH₃)₃ → NaBH₄ + 3NaOCH₃[1][2][3]
Quantitative Data
The following table summarizes the key quantitative parameters of the Brown-Schlesinger synthesis.
| Parameter | Value | Notes |
| Stoichiometry | 4 moles NaH : 1 mole B(OCH₃)₃ | A molar excess of sodium hydride can be used to ensure complete reaction of the trimethyl borate. |
| Reaction Temperature | 250-270 °C | The reaction is highly exothermic and requires careful temperature control.[3] |
| Reaction Time | 2-3 hours | Reaction time can vary depending on the scale and specific conditions. |
| Yield | Up to 94% | The yield is dependent on the purity of reactants and the efficiency of the purification process.[1] |
| Purity (after purification) | >98% | High purity can be achieved through various purification methods. |
Experimental Protocol
This protocol is divided into two main stages: the synthesis of crude sodium borohydride and its subsequent purification.
Part 1: Synthesis of Crude Sodium Borohydride
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Trimethyl borate (B(OCH₃)₃)
-
Anhydrous mineral oil
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, a thermocouple, and a dropping funnel
-
Heating mantle
-
Inert atmosphere system (e.g., nitrogen or argon)
-
Schlenk line equipment for handling air-sensitive reagents
Procedure:
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. The flask should be charged with the appropriate amount of sodium hydride dispersion in mineral oil.
-
Heating: Begin stirring the sodium hydride slurry and heat the mixture to the reaction temperature of 250-270 °C using a heating mantle.
-
Addition of Trimethyl Borate: Once the desired temperature is reached, slowly add the trimethyl borate to the stirred sodium hydride slurry via the dropping funnel. The addition should be controlled to maintain the reaction temperature within the specified range, as the reaction is exothermic.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 250-270 °C for 2-3 hours to ensure the reaction goes to completion.
-
Cooling: After the reaction period, turn off the heating and allow the reaction mixture to cool to room temperature under a continuous inert atmosphere. The resulting product is a solid mixture of sodium borohydride and sodium methoxide suspended in mineral oil.
Part 2: Purification of Sodium Borohydride
The crude product from Part 1 is a mixture of sodium borohydride, sodium methoxide, and mineral oil. Several methods can be employed for purification.
This method relies on the differential solubility of sodium borohydride and sodium methoxide in liquid ammonia (B1221849) or isopropylamine.
Procedure:
-
Extraction: Transfer the crude reaction mixture to a suitable extraction apparatus. Extract the sodium borohydride from the solid mixture using liquid ammonia or anhydrous isopropylamine. Sodium borohydride is soluble in these solvents, while sodium methoxide is substantially insoluble.[4]
-
Filtration: Filter the mixture to separate the solution of sodium borohydride from the insoluble sodium methoxide and mineral oil.
-
Solvent Evaporation: Evaporate the solvent (liquid ammonia or isopropylamine) from the filtrate under reduced pressure to obtain solid, crude sodium borohydride. The purity at this stage is typically around 88-92%.[4]
-
Further Purification (Optional): For higher purity, the crude sodium borohydride can be further purified by recrystallization. One method involves heating the crude product to between 270 °C and 330 °C.[4]
This method offers an alternative to using volatile amines.
Procedure:
-
Extraction: Treat the crude reaction mixture with diethylene glycol dimethyl ether (diglyme). Sodium borohydride is soluble in diglyme (B29089), while sodium methoxide is not.[5]
-
Separation: Separate the diglyme solution containing the dissolved sodium borohydride from the insoluble sodium methoxide.[5]
-
Recovery: The sodium borohydride can be used directly in the diglyme solution or recovered as a solid by crystallization, for example, by cooling the solution to about 0 °C. This method can yield sodium borohydride with a purity of up to 99%.[5]
This method is often employed in industrial settings and facilitates the recycling of the methoxide byproduct.
Procedure:
-
Quenching: Carefully quench the crude reaction mixture with water. The sodium borohydride and sodium methoxide will dissolve in the aqueous phase, separating from the mineral oil.[6]
-
Hydrolysis of Sodium Methoxide: In the aqueous solution, sodium methoxide hydrolyzes to form sodium hydroxide (B78521) and methanol (B129727).[6]
-
Methanol Recovery: The methanol can be recovered from the aqueous solution by distillation and recycled for the synthesis of trimethyl borate.[6]
-
Crystallization of Sodium Borohydride: The sodium borohydride can be isolated from the aqueous sodium hydroxide solution. To obtain high-purity anhydrous sodium borohydride, the solution can be heated to dissolve the NaBH₄, and then cooled to a predetermined lower temperature (not less than 25 °C) to induce crystallization. The presence of a specific concentration of sodium hydroxide (not less than 12% by weight) is crucial for this process.
Experimental Workflow and Logic Diagrams
Caption: Workflow of the Brown-Schlesinger Synthesis.
Caption: Purification options for crude sodium borohydride.
References
- 1. Hydrogen Storage in Complex Metal Hydrides NaBH4: Hydrolysis Reaction and Experimental Strategies [mdpi.com]
- 2. niir.org [niir.org]
- 3. niir.org [niir.org]
- 4. US2883263A - Method for purifying sodium borohydride - Google Patents [patents.google.com]
- 5. US3105746A - Purification of sodium borohydride - Google Patents [patents.google.com]
- 6. www1.eere.energy.gov [www1.eere.energy.gov]
Application Notes and Protocols for Methyl Borate as a Wood Preservative Against Fungal Decay
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the use of methyl borate (B1201080), specifically trimethyl borate (TMB), as a wood preservative delivered through a vapor-phase treatment process. This method offers an alternative to traditional aqueous-based borate treatments, facilitating rapid and thorough penetration into wood and wood-based composite materials.
Principle and Mechanism of Action
The vapor boron treatment process utilizes the volatile nature of trimethyl borate. When introduced into a heated, evacuated chamber containing dried wood, TMB vapor rapidly diffuses and penetrates the wood structure. The preservative action is achieved through an in-situ chemical reaction where trimethyl borate hydrolyzes with the inherent moisture within the wood cells. This reaction forms boric acid, the active fungicidal agent, and methanol (B129727) as a byproduct.[1][2] The boric acid disrupts the metabolic activity of wood-decay fungi by inhibiting essential enzyme systems.[3] The volatile methanol byproduct is subsequently removed from the wood via a final vacuum step.[4]
Signaling Pathway: Hydrolysis of Trimethyl Borate
The chemical transformation of the precursor, trimethyl borate, into the active fungistat, boric acid, within the wood substrate is detailed below.
Quantitative Data: Efficacy Against Fungal Decay
The efficacy of vapor boron treatment is determined by the final retention of boric acid equivalent (BAE) within the wood, expressed as a weight/weight percentage (% w/w). Below is a summary of toxic threshold values and mass loss data from laboratory bioassays.
| Fungal Species | Wood/Material Type | Boric Acid Equivalent (BAE) Retention (% w/w) | Mean Mass Loss (%) | Mass Loss in Untreated Controls (%) | Reference |
| Trametes versicolor (White Rot) | Cryptomeria japonica (Solid Wood) | 0 - 0.24 | Toxic Threshold Achieved | Not Specified | [1][2] |
| Fomitopsis palustris (Brown Rot) | Cryptomeria japonica (Solid Wood) | 0.26 - 0.51 | Toxic Threshold Achieved | Not Specified | [1][2] |
| Brown & White Rot Fungi | Various Wood-Based Boards | 0.7 | Complete Protection (Mass loss not specified) | Not Specified | |
| Gloeophyllum trabeum & Postia placenta | Oriented Strand Board (OSB) | < 1.0 | < 3.0 | 35.0 - 49.0 | Not Specified |
| Gloeophyllum trabeum (Brown Rot) | Wood Plastic Composites | 0.5 - 1.0 | Markedly Reduced | Not Specified | [5] |
Note: The toxic threshold is the minimum preservative retention level that prevents significant fungal decay (typically defined as < 2% mass loss).
Experimental Protocols
Protocol 1: Vapor Boron Treatment of Wood Samples
This protocol describes the process for impregnating wood with boric acid via the trimethyl borate vapor-phase method.
3.1.1 Materials and Equipment
-
Wood samples (cut to size for subsequent decay tests)
-
High-temperature kiln or oven
-
Vacuum-rated treatment vessel with heating capabilities
-
Vacuum pump capable of reaching ≤ 15 kPa
-
Trimethyl borate / methanol azeotrope solution
-
Injection system for the borate solution
-
Temperature and pressure monitoring equipment
3.1.2 Procedure
-
Pre-Drying: Dry the wood samples in a high-temperature kiln to a low moisture content (e.g., < 10%). This is crucial to ensure the vapor can penetrate and to control the subsequent hydrolysis reaction.[4]
-
Loading: Place the dried wood samples into the treatment vessel.
-
Heating and Evacuation: Seal the vessel and heat the wood samples to a target temperature (e.g., 80°C - 100°C).[6] Evacuate the vessel to a pressure of approximately 15 kPa (absolute).[6]
-
Vaporizer and Injection: Heat the trimethyl borate solution to create vapor (e.g., pre-heating to 200°C before injection).[6] Inject the vaporized TMB into the evacuated treatment vessel. The pressure inside the vessel will rise as the vapor fills the chamber.
-
Diffusion Period: Allow the TMB vapor to remain in contact with the wood for a predetermined duration (e.g., 10-30 minutes) to allow for complete penetration and diffusion into the wood structure.[6]
-
Final Vacuum: After the diffusion period, apply a second vacuum to the vessel to evacuate and remove the methanol byproduct from the wood.[4]
-
Conditioning: Release the vacuum, remove the treated samples, and allow them to condition to equilibrium moisture content before proceeding with efficacy testing.
Protocol 2: Fungal Decay Resistance Test (Adapted from AWPA Standard E10)
This protocol outlines the standardized laboratory soil-block culture method for evaluating the efficacy of the treated wood against common decay fungi.[7]
3.2.1 Materials and Equipment
-
Treated and untreated (control) wood blocks (e.g., 19x19x19 mm)
-
Culture bottles (e.g., 225 ml or 450 ml wide-mouth glass jars) with lids
-
Forest soil with a pH of 5.0-8.0 and water-holding capacity of 20-40%[8]
-
Feeder strips (e.g., pine or birch sapwood)
-
Pure cultures of decay fungi (e.g., Gloeophyllum trabeum ATCC 11539 for brown rot, Trametes versicolor ATCC 42462 for white rot)
-
Autoclave
-
Incubator set to 27°C and ~80% relative humidity[7]
-
Analytical balance (accurate to 0.001 g)
-
Drying oven
3.2.2 Procedure
-
Sample Preparation: Condition the treated and untreated wood blocks to a constant weight and record their initial dry weight (W1). Sterilize the blocks (e.g., via ethylene (B1197577) oxide or gamma irradiation).
-
Culture Bottle Preparation: Add soil to each culture bottle and adjust the moisture content to approximately 130% of its water-holding capacity.[9] Place a feeder strip on the soil surface. Loosely cap the bottles and sterilize them by autoclaving.
-
Inoculation: In a sterile environment, inoculate the center of each feeder strip with the desired fungal culture.
-
Incubation (Fungal Growth): Place the inoculated bottles in the incubator for approximately 3 weeks, or until the feeder strip is fully colonized by the fungal mycelium.
-
Exposure of Wood Blocks: Aseptically place one sterilized wood block onto the surface of the colonized feeder strip in each bottle. Include untreated blocks as controls to validate the vigor of the fungal culture.
-
Incubation (Decay Period): Incubate the bottles for 12 weeks.[7]
-
Final Measurement: After incubation, carefully remove the blocks from the bottles and gently clean off any surface mycelium. Oven-dry the blocks to a constant weight and record the final dry weight (W2).
-
Data Analysis: Calculate the percentage mass loss for each block using the formula:
-
Mass Loss (%) = [(W1 - W2) / W1] x 100 The treatment is considered effective if the average mass loss is below a specified threshold (typically ≤ 2%).
-
References
- 1. Preservative properties of vapor-boron-treated wood and wood-based composites [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Microbial decay of wooden structures: actors, activities and means of protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 5. preservedwood.org [preservedwood.org]
- 6. DE3874022T2 - GAS OR STEAM PHASE TREATMENT OF WOOD WITH BORON PRESERVATIVES. - Google Patents [patents.google.com]
- 7. mtu.edu [mtu.edu]
- 8. fs.usda.gov [fs.usda.gov]
- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]
Application Notes and Protocols for the Analytical Characterization of Trimethyl Borate
Introduction: Trimethyl borate (B1201080), B(OCH₃)₃, is an organoboron compound with significant applications in organic synthesis, as a precursor to sodium borohydride, and as a solvent or catalyst.[1][2] Its characterization is crucial for quality control, reaction monitoring, and research purposes. These application notes provide an overview of key analytical techniques and detailed protocols for the characterization of trimethyl borate, intended for researchers, scientists, and professionals in drug development. Trimethyl borate is a colorless liquid that is sensitive to moisture, hydrolyzing to boric acid and methanol; therefore, handling under anhydrous conditions is critical.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is a primary technique for the structural elucidation of trimethyl borate. ¹H NMR confirms the presence of the methoxy (B1213986) protons, ¹³C NMR identifies the methoxy carbon, and ¹¹B NMR provides direct information about the boron environment. The simplicity of the trimethyl borate structure results in clean, singlet peaks in each spectrum, making identification straightforward. For instance, the ¹H NMR spectrum typically shows a sharp singlet for the nine equivalent protons of the methyl groups.[5][6] The ¹¹B NMR spectrum is particularly useful for studying borate esters, with a characteristic chemical shift that confirms the trigonal planar geometry of the boron atom.[6][7]
Quantitative Data
The following table summarizes typical NMR chemical shifts for trimethyl borate.
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Reference |
| ¹H | CDCl₃ | 3.42 - 3.52 | Singlet (s) | [5][6] |
| ¹³C | CDCl₃ | ~51.17 | Singlet (s) | [6] |
| ¹¹B | CDCl₃ | ~18.49 | Singlet (s) | [6] |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Ensure all glassware is oven-dried to remove any residual moisture.
-
In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), prepare a solution by dissolving approximately 10-20 mg of the trimethyl borate sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely to prevent atmospheric moisture contamination.
-
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Tune the probe for the desired nuclei (¹H, ¹³C, ¹¹B).
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of 10-15 ppm centered around 5 ppm is typically sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm is standard.
-
¹¹B NMR: Acquire the spectrum using a boron-specific pulse program. A reference standard like BF₃·OEt₂ can be used.
-
Set appropriate acquisition parameters, including relaxation delay and number of scans, to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in trimethyl borate. The key vibrational bands include the B-O and C-H stretches. The strong absorption band around 1390 cm⁻¹ is characteristic of the B-O bond tension.[8] Aliphatic C-H stretching from the methyl groups is observed in the 2800-3000 cm⁻¹ region.[8] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) is a key indicator of the sample's purity and lack of hydrolysis.[8] Attenuated Total Reflectance (ATR)-FTIR is a particularly useful technique as it requires minimal sample preparation.[1]
Quantitative Data
The table below lists the principal IR absorption bands for trimethyl borate.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Reference |
| 3000 - 2800 | C-H (aliphatic stretch) | Medium-Strong | [8] |
| ~1495 | C-O stretch | Strong | [9] |
| ~1390 | B-O (tension stretch) | Strong | [8] |
| ~1034 | B-O / C-O | Strong | [9] |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (Neat Liquid/Film):
-
Ensure the sample is handled in a low-moisture environment.
-
Place one drop of the liquid trimethyl borate sample directly onto the ATR crystal or between two KBr/NaCl salt plates to form a thin film.
-
-
Instrument Setup:
-
Use a standard FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O signals.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic peaks corresponding to the functional groups in trimethyl borate.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
GC-MS is a powerful hyphenated technique ideal for analyzing volatile compounds like trimethyl borate. Gas chromatography separates the components of a sample, while mass spectrometry provides information about the mass-to-charge ratio (m/z) of the separated components, allowing for both identification and purity assessment. The retention time from the GC and the fragmentation pattern from the MS serve as two independent identifiers. Electron Ionization (EI) is a common method used for trimethyl borate, which generates a reproducible fragmentation pattern.[3] This technique is sensitive and can detect trace impurities.[10]
Quantitative Data
Key GC-MS data for trimethyl borate is summarized below.
| Parameter | Value | Reference |
| Kovats Retention Index (Standard Non-polar column) | 593 | [3] |
| Major Mass Fragments (m/z) under EI | 73, 29, 15, 43, 72 | [3] |
Note: Retention times are highly dependent on the specific GC column and conditions used.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Due to the high volatility and moisture sensitivity, handle the sample quickly.
-
Prepare a dilute solution of trimethyl borate in a dry, volatile solvent (e.g., hexane (B92381) or dichloromethane). A concentration of ~1 mg/mL is a good starting point.
-
Transfer the solution to a GC vial and cap it immediately.
-
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Column: Use a non-polar capillary column (e.g., DB-5, OV-101, or similar).[11][12]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Set the injector temperature to a value appropriate for volatilizing the sample without decomposition (e.g., 150-200°C).[13] Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column.
-
Oven Program: Start at a low temperature (e.g., 40°C, hold for 2-5 minutes) and then ramp up to a higher temperature (e.g., 200°C) at a rate of 10°C/min.[13]
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 10 to 150.
-
Temperatures: Set the ion source and transfer line temperatures appropriately (e.g., 230°C and 280°C, respectively).
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Start the GC oven program and MS data acquisition simultaneously.
-
-
Data Processing:
-
Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the trimethyl borate peak.
-
Extract the mass spectrum for the corresponding peak.
-
Compare the obtained mass spectrum with a library database (e.g., NIST) or known fragmentation patterns to confirm the identity of the compound.[14]
-
Calculate the peak area to determine the purity of the sample.
-
Visualizations
References
- 1. journalsweb.org [journalsweb.org]
- 2. Trimethyl borate - Wikipedia [en.wikipedia.org]
- 3. Trimethyl borate | B(OCH3)3 | CID 8470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trimethyl borate - Sciencemadness Wiki [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 11B magnetic resonance imaging and MAS spectroscopy of trimethylborate-treated radiata pine wood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Laboratory Analysis of Trimethyl borate (121-43-7); Triethyl borate (150-46-9); Triisopropyl borate (5419-55-6) - Analytice [analytice.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Boric acid, trimethyl ester [webbook.nist.gov]
- 13. Trimethyl borate - Chromatography Forum [chromforum.org]
- 14. Boric acid, trimethyl ester [webbook.nist.gov]
Application Notes and Protocols: Methylborate in Nanofiber Fabrics for Radiation Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of lightweight, flexible, and effective radiation shielding materials is a critical area of research with applications in aerospace, nuclear energy, and medicine.[1] Nanofiber fabrics, produced via electrospinning, offer a promising platform for creating such materials due to their high surface area-to-volume ratio and porosity.[2] Boron, with its high neutron absorption cross-section, is an excellent candidate for enhancing the neutron shielding capabilities of these fabrics.[3] While various boron compounds have been investigated, the use of borate (B1201080) esters, such as methylborate, or the in-situ formation of polymeric borate esters, presents a compelling approach for homogeneously incorporating boron into a polymer matrix at the molecular level.
This document provides detailed application notes and protocols for the preparation of nanofiber fabrics containing borate esters for radiation protection, with a focus on the well-documented reaction between boric acid and polyvinyl alcohol (PVA) to form a polyvinyl borate ester within the nanofibers. This in-situ formation serves as a model system for understanding the application of borate esters in radiation shielding nanofabrics.
Principle of Borate Ester-Based Neutron Shielding
The primary mechanism for neutron shielding in these materials is neutron capture by the boron-10 (B1234237) (¹⁰B) isotope, which has a large thermal neutron absorption cross-section. The incorporation of borate esters into the polymer nanofibers ensures a uniform distribution of boron atoms throughout the material, maximizing the probability of neutron interaction. The electrospinning process further enhances this by creating a non-woven mat of nanofibers with a large surface area.[1][4]
Experimental Protocols
Protocol 1: Preparation of Polyvinyl Borate (PVB)/Polyvinyl Alcohol (PVA) Blend Nanofibers via Electrospinning
This protocol describes the in-situ formation of a borate ester (polyvinyl borate) from boric acid and PVA, followed by electrospinning.
Materials:
-
Polyvinyl alcohol (PVA) (Mw: 84,000–89,000 g/mol , 86–89% hydrolyzed)
-
Boric acid (H₃BO₃)
-
Distilled water
-
Dimethylformamide (DMF) (optional, for blending with other polymers)
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and flasks
-
Electrospinning setup (high-voltage power supply, syringe pump, spinneret, collector)
-
Drying oven
Procedure:
-
Preparation of PVA Solution:
-
Dissolve 2.0 g of PVA in 50 mL of distilled water by stirring at 800 rpm and heating at 80°C for 1 hour to ensure complete dissolution.[5]
-
-
Preparation of Boric Acid Solution:
-
In a separate beaker, dissolve 2.0 g of boric acid in 50 mL of distilled water.[5]
-
-
Formation of Polyvinyl Borate (PVB) Solution:
-
Preparation of Electrospinning Solution:
-
The resulting white gel material can be dried in an oven at 120°C to obtain polyvinyl borate powder.[5]
-
For electrospinning, a blend is often necessary to improve spinnability. A common approach is to blend the PVB with additional PVA. Prepare a series of solutions with varying concentrations of PVB in PVA to optimize fiber formation.[6]
-
-
Electrospinning:
-
Load the prepared polymer solution into a syringe fitted with a metallic needle (e.g., 23-24 gauge).
-
Set the electrospinning parameters. Typical parameters include:
-
Collect the nanofibers on a grounded collector (e.g., aluminum foil).
-
-
Post-Treatment:
-
Dry the collected nanofiber mat in an oven to remove any residual solvent.
-
Data Presentation
Table 1: Neutron Shielding Efficiency of Boron-Containing Nanofibers
| Polymer Matrix | Boron Source | Boron Content (wt%) | Nanofiber Mat Thickness | Neutron Shielding Efficiency (%) | Reference |
| PVA | Elemental Boron | 0.1 - 0.5 | - | Up to 6 | [4] |
| PVA | Boric Acid | - | 10 µm | Approx. 9 | [2] |
| PVA | Elemental Boron & Boric Acid | - | 10 µm | 13.56 | [2][3] |
| PVA | Boric Acid | - | - | Up to 7.3 | [8] |
| PVA | Boron Carbide (B₄C) | 1 | 6.5 mm | Approx. 7.4 | [9] |
Note: The neutron shielding efficiency can vary depending on the neutron source, detector setup, and specific experimental conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and testing of borate ester-containing nanofiber fabrics.
Mechanism of In-Situ Borate Ester Formation
Caption: In-situ formation of polyvinyl borate from PVA and boric acid.
Characterization of Nanofiber Fabrics
-
Morphology: Scanning Electron Microscopy (SEM) is used to visualize the nanofiber morphology, diameter distribution, and to identify any defects such as beads.[4]
-
Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) is employed to confirm the formation of B-O-C bonds, indicating the successful reaction between PVA and boric acid.[4]
-
Thermal Properties: Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the resulting nanofibers.
-
Radiation Shielding Performance: The neutron shielding capacity is evaluated using a neutron source (e.g., Am-Be) and a neutron detector (e.g., BF₃ detector).[4]
Conclusion
The incorporation of borate esters into nanofiber fabrics through techniques like electrospinning presents a viable strategy for developing advanced radiation shielding materials. The in-situ reaction of boric acid with polymers containing hydroxyl groups, such as PVA, offers a straightforward and effective method for achieving a homogeneous distribution of boron throughout the nanofiber matrix. The resulting materials are lightweight, flexible, and exhibit significant neutron shielding capabilities, making them suitable for a wide range of applications in science and technology. Further research can focus on optimizing the boron content and nanofiber morphology to enhance the shielding efficiency and mechanical properties of these innovative materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Cosmic radiation shielding property of boron reinforced continuous fiber nanocomposites produced by electrospinning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cosmic radiation shielding property of boron reinforced continuous fiber nanocomposites produced by electrospinning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. An Optimization Study for the Electrospun Borate Ester Nanofibers as Light-Weight, Flexible, and Affordable Neutron Shields for Personal Protection | AVESİS [avesis.yildiz.edu.tr]
- 9. researchgate.net [researchgate.net]
trimethyl borate as a crosslinking agent in hydraulic fracturing fluids
Introduction
Hydraulic fracturing is a critical well stimulation technique used to enhance the recovery of hydrocarbons from low-permeability reservoirs. The process involves injecting a high-pressure fluid into a wellbore to create fractures in the rock formation. To be effective, this fluid must possess sufficient viscosity to create wide fractures and to transport proppant (sand or ceramic particles) into these fractures to hold them open.[1][2][3] This viscosity is typically achieved by crosslinking water-soluble polymers, most commonly guar (B607891) gum and its derivatives like hydroxypropyl guar (HPG).[1][4] Borate-based crosslinkers are widely used due to their cost-effectiveness, ability to reheal after shearing, and favorable environmental profile.[5][6][7] Trimethyl borate (B1201080), B(OCH₃)₃, serves as an efficient source of borate for this crosslinking process.
Mechanism of Action
Trimethyl borate itself is not the direct crosslinking agent. It is a borate ester that, upon contact with water in the fracturing fluid, hydrolyzes to form boric acid (B(OH)₃) and methanol.[8][9] The boric acid then equilibrates in the alkaline fluid (typically pH 9-12) to form the tetrahedral borate anion, [B(OH)₄]⁻.[10][11][12] This borate ion is the active species that crosslinks the polymer chains.
The crosslinking occurs through the formation of reversible ester bonds between the borate ion and the cis-hydroxyl groups on the mannose units of the guar polymer backbone.[11][13][14] Specifically, one borate ion can react with hydroxyl groups on two different polymer chains, creating a "di-diol" complex.[15] This forms a three-dimensional, viscoelastic gel network, dramatically increasing the fluid's viscosity and proppant-carrying capacity.[5][10] The reversible nature of these crosslinks allows the fluid to "reheal" if it is subjected to high shear forces during pumping, a distinct advantage over irreversible crosslinkers like those based on transition metals (e.g., zirconium, titanium).[1][16]
References
- 1. onepetro.org [onepetro.org]
- 2. blog.rheosense.com [blog.rheosense.com]
- 3. Getting Frac Fluid Rheology Right! » rheonics :: viscometer and density meter [rheonics.com]
- 4. researchgate.net [researchgate.net]
- 5. Borates in Oil Field Chemicals | AMERICAN BORATE COMPANY [americanborate.com]
- 6. Borates in oil and gas production: Cross-linking capabilities | U.S. Borax [borax.com]
- 7. onepetro.org [onepetro.org]
- 8. nbinno.com [nbinno.com]
- 9. atamankimya.com [atamankimya.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US5877127A - On-the-fly control of delayed borate-crosslinking of fracturing fluids - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ajer.org [ajer.org]
Application Notes and Protocols: Flame-Retardant Mechanism of Methylborate in Cellulosic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellulosic materials, such as cotton and wood, are widely used but are inherently flammable. Flame retardants are crucial for enhancing the safety of these materials in various applications, from textiles to construction. Methylborate, a boron-based compound, offers a promising avenue for imparting flame retardancy to cellulosic materials. This document details the flame-retardant mechanism of this compound, provides experimental protocols for its application and testing, and presents quantitative data from relevant studies. While specific quantitative data for this compound is limited in publicly available literature, the information presented here is based on the well-understood mechanisms of other boron compounds, such as boric acid and borax, which are expected to be highly analogous.
Flame-Retardant Mechanism of this compound
The flame-retardant action of this compound on cellulosic materials primarily occurs in the condensed phase , with a secondary contribution from the gas phase . The mechanism can be broken down into several key stages upon exposure to heat:
-
Hydrolysis and Formation of Boric Acid: In the presence of moisture (either from the atmosphere or released from the cellulose (B213188) upon heating), this compound hydrolyzes to form boric acid (H₃BO₃) and methanol (B129727).
-
Dehydration of Boric Acid and Formation of a Glassy Layer: As the temperature increases, boric acid undergoes endothermic dehydration, releasing water vapor and forming boric oxide (B₂O₃).[1] This molten boric oxide creates a glassy, non-flammable layer on the surface of the cellulosic fibers.[2][3]
-
Condensed-Phase Action:
-
Thermal Insulation and Oxygen Barrier: The glassy boric oxide layer acts as a physical barrier, insulating the underlying cellulose from the heat source and preventing oxygen from reaching the combustible material.[2][3]
-
Promotion of Char Formation: Boron compounds act as catalysts, promoting the dehydration of cellulose at lower temperatures. This process favors the formation of a stable carbonaceous char rather than flammable volatile organic compounds (VOCs) and tars.[4][5] The increased char yield further insulates the material and reduces the fuel available for combustion.
-
Cross-linking: Boric acid can react with the hydroxyl groups of cellulose, forming borate (B1201080) esters. This cross-linking can enhance the thermal stability of the cellulose and contribute to char formation.
-
-
Gas-Phase Action:
-
Dilution of Flammable Gases: The water vapor released during the dehydration of boric acid dilutes the concentration of flammable gases and oxygen in the vicinity of the flame, thus inhibiting combustion.[1]
-
This multi-faceted mechanism effectively disrupts the combustion cycle of cellulosic materials, leading to reduced flammability, slower flame spread, and increased char formation.
Signaling Pathways and Experimental Workflows
The logical relationship of the flame-retardant mechanism and a typical experimental workflow for evaluating this compound-treated cellulosic materials are illustrated below.
Caption: Flame-Retardant Mechanism of this compound on Cellulose.
Caption: Experimental Workflow for Evaluating Flame Retardancy.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from flame retardancy tests on cellulosic materials treated with boron-based flame retardants. While specific data for this compound is scarce, these values for boric acid and other borates provide a strong indication of the expected performance.
Table 1: Limiting Oxygen Index (LOI) and Vertical Flame Test Results
| Treatment | Add-on (%) | LOI (%) | Char Length (cm) | Afterflame (s) | Afterglow (s) | Reference |
| Untreated Cotton | 0 | 18.0 - 19.0 | Burns completely | > 60 | > 180 | [3][6] |
| Boric Acid/Borax | 10-15 | 27.0 - 35.0 | 5.0 - 10.0 | 0 | < 10 | [7] |
| Boron-Nitrogen System | 12 | > 27.5 | - | - | - | [7] |
| Zinc Borate | 12 | ~21.3 | - | 0 | < 5 | [1] |
Table 2: Thermogravimetric Analysis (TGA) Data
| Treatment | Onset Decomposition T (°C) | Temp. at Max. Weight Loss (°C) | Char Yield at 600°C (%) | Reference |
| Untreated Cotton | ~300 | ~350-370 | < 10 | [8] |
| Boric Acid Treated | ~280 | ~310-330 | 25 - 40 | [7] |
| Zinc Borate Treated | ~290 | ~320-340 | ~30 | [9] |
Table 3: Cone Calorimetry Data (Heat Flux: 35 kW/m²)
| Treatment | Time to Ignition (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Smoke Production Rate (SPR) (m²/s) | Reference |
| Untreated Cotton | 3 - 5 | 200 - 250 | 8 - 12 | 0.08 - 0.12 | [10][11][12] |
| Boric Acid/Borax Treated | 5 - 10 | 80 - 120 | 4 - 7 | 0.04 - 0.07 | [6] |
| Zinc Borate Treated | 6 - 12 | 90 - 140 | 5 - 8 | 0.05 - 0.08 | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of flame-retardant cellulosic materials. These protocols can be adapted for the study of this compound.
Protocol 1: Application of this compound to Cotton Fabric
Objective: To treat cotton fabric with a this compound solution to impart flame-retardant properties.
Materials:
-
Desized, scoured, and bleached 100% cotton fabric
-
This compound (or trimethyl borate)
-
Methanol or other suitable solvent
-
Padding machine with two rollers
-
Drying oven
-
Curing oven
Procedure:
-
Solution Preparation: Prepare a solution of this compound in methanol at the desired concentration (e.g., 5-20% w/v).
-
Fabric Impregnation:
-
Cut the cotton fabric into appropriate dimensions for the padding machine.
-
Set the pressure of the padding rollers to achieve a wet pick-up of 70-80%.
-
Pass the fabric through the this compound solution and then through the nip of the rollers.
-
-
Drying: Dry the treated fabric in an oven at 80-100°C for 3-5 minutes to evaporate the solvent.
-
Curing: Cure the dried fabric in an oven at a higher temperature (e.g., 140-160°C) for 3-5 minutes to facilitate the reaction between the this compound and cellulose.
-
Conditioning: Condition the treated fabric at a standard atmosphere (e.g., 21 ± 1°C and 65 ± 2% relative humidity) for at least 24 hours before testing.
Protocol 2: Limiting Oxygen Index (LOI) Test
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support flaming combustion of the treated fabric.
Apparatus:
-
LOI instrument conforming to ASTM D2863 or ISO 4589.
Procedure:
-
Cut a specimen of the conditioned fabric (typically 70-150 mm long and 6.5 ± 0.5 mm wide).
-
Mount the specimen vertically in the center of the glass chimney of the LOI apparatus.
-
Set an initial oxygen concentration in the gas mixture flowing up the chimney.
-
Ignite the top edge of the specimen with a pilot flame.
-
Observe the burning behavior of the specimen.
-
Adjust the oxygen concentration and repeat the test with new specimens until the minimum concentration that supports flaming for a specified duration or over a specified length is determined.
-
The LOI is calculated as: LOI (%) = [O₂] / ([O₂] + [N₂]) x 100.
Protocol 3: Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and char-forming tendency of the treated fabric.
Apparatus:
-
Thermogravimetric analyzer (TGA).
Procedure:
-
Cut a small, representative sample of the conditioned fabric (typically 5-10 mg).
-
Place the sample in the TGA crucible.
-
Heat the sample from ambient temperature to 600-800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).
-
Record the weight of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum weight loss, and the final char yield.
Protocol 4: Cone Calorimetry
Objective: To measure the heat release rate and other combustion parameters of the treated fabric under forced-flaming conditions.
Apparatus:
-
Cone calorimeter conforming to ASTM E1354 or ISO 5660.
Procedure:
-
Cut a specimen of the conditioned fabric (typically 100 mm x 100 mm).
-
Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder.
-
Expose the specimen to a controlled level of radiant heat flux (e.g., 35 kW/m²) from the conical heater.
-
Ignite the gases evolved from the specimen with a spark igniter.
-
Continuously measure the oxygen concentration and mass flow rate of the combustion products to calculate the heat release rate over time.
-
Record other parameters such as time to ignition, total heat released, smoke production rate, and mass loss.
Conclusion
This compound, like other boron-based compounds, is an effective flame retardant for cellulosic materials. Its mechanism of action is primarily in the condensed phase, where it forms a protective glassy layer and promotes char formation, thereby insulating the material and reducing the production of flammable volatiles. While specific quantitative data for this compound is not widely available, the performance of other borates suggests that it can significantly improve the fire safety of cellulosic products. The protocols provided herein offer a framework for the systematic evaluation of this compound-treated materials. Further research is warranted to generate specific quantitative data for this compound to optimize its application and fully characterize its performance as a flame retardant for cellulosic materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aisberg.unibg.it [aisberg.unibg.it]
- 4. What Are the Specific Fire-Resistance Properties of Treated Cellulose Insulation? → Learn [esg.sustainability-directory.com]
- 5. polyu.edu.hk [polyu.edu.hk]
- 6. Reactive Flame-Retardant Cotton Fabric Coating: Combustion Behavior, Durability, and Enhanced Retardant Mechanism with Ion Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flame retardant finishing of cotton fabric based on synergistic compounds containing boron and nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boronic Acid Synthesis from Trimethyl Borate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of boronic acid synthesis from trimethyl borate (B1201080).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of boronic acids from trimethyl borate, particularly when using Grignard reagents.
Issue 1: Low Yield of Boronic Acid
-
Question: My reaction resulted in a low yield of the desired boronic acid. What are the potential causes and how can I improve it?
-
Answer: Low yields in boronic acid synthesis are often attributed to several factors, primarily the formation of byproducts from multiple additions of the organometallic reagent to the borate ester, and incomplete hydrolysis of the boronate ester. Here are some troubleshooting steps:
-
Control Reaction Temperature: The reaction of a Grignard reagent with trimethyl borate is highly exothermic. Maintaining a very low temperature is crucial to prevent the second and third addition of the Grignard reagent to the initially formed boronate ester, which leads to borinic and boronic acids, respectively. It is often recommended to perform the addition of the Grignard reagent at temperatures as low as -78 °C.[1]
-
Inverse Addition: Adding the Grignard reagent slowly to the trimethyl borate solution (inverse addition) can help maintain a low concentration of the reactive Grignard reagent, thus minimizing multiple additions.
-
Choice of Borate Ester: While trimethyl borate is commonly used, bulkier borate esters like triisopropyl borate can sterically hinder multiple additions, potentially leading to higher yields of the desired boronic acid.[2][3]
-
Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the Grignard reagent, which would lower the effective concentration and impact the yield.
-
Complete Hydrolysis: Ensure the hydrolysis of the intermediate boronate ester is complete. This is typically achieved by quenching the reaction with an aqueous acid (e.g., HCl or H₂SO₄) and allowing it to stir for a sufficient period.[4][5]
-
Issue 2: Presence of Significant Impurities After Workup
-
Question: My crude product contains significant impurities, making purification difficult. What are these impurities and how can I minimize their formation?
-
Answer: Common impurities include the corresponding borinic acid (from double addition), the trialkylborane (from triple addition), and the deborylated starting material (from protodeboronation).
-
Minimizing Multiple Addition Byproducts: As mentioned above, low temperatures and inverse addition are key. Using a larger excess of trimethyl borate can also favor the formation of the desired boronate ester.
-
Avoiding Protodeboronation: Boronic acids can be susceptible to protodeboronation (loss of the B(OH)₂ group) under harsh acidic or basic conditions, or at elevated temperatures during workup. It is advisable to perform the workup at low temperatures and avoid prolonged exposure to strong acids or bases.[6]
-
Issue 3: Difficulty in Purifying the Boronic Acid
-
Question: I am struggling to purify my boronic acid. Standard column chromatography on silica (B1680970) gel gives poor results. What are alternative purification methods?
-
Answer: Boronic acids can be challenging to purify by standard silica gel chromatography due to their acidic nature and potential for dehydration on the stationary phase. Several alternative methods can be employed:
-
Recrystallization: This is a highly effective method for crystalline boronic acids. Common solvents for recrystallization include water, ethanol, or mixtures of organic solvents like ethyl acetate (B1210297) and hexanes.[7][8][9]
-
Acid-Base Extraction: Boronic acids are acidic and can be extracted into a basic aqueous solution (e.g., NaOH). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid.[10][11]
-
Derivatization:
-
Diethanolamine (B148213) Adducts: Boronic acids react with diethanolamine to form stable, crystalline adducts that can be easily filtered and purified. The pure boronic acid can be regenerated by treatment with acid.[9][12][13][14][15]
-
Potassium Trifluoroborate Salts: Boronic acids can be converted to their corresponding potassium trifluoroborate salts (KHF₂), which are often crystalline and stable, facilitating purification. The boronic acid can be regenerated by hydrolysis.[9][16]
-
-
Specialized Chromatography:
-
Reverse-Phase Chromatography (C18): This can be effective for purifying boronic acids that are difficult to handle with normal-phase chromatography.[9][11]
-
Boric Acid-Treated Silica Gel: Using silica gel impregnated with boric acid can sometimes improve the chromatographic separation of boronic esters.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of boronic acids from trimethyl borate and a Grignard reagent?
A1: The optimal temperature is generally very low, typically between -78 °C and -60 °C.[1] A patent suggests that the synthesis can be accomplished at a higher temperature of -10 °C to 0 °C, reportedly with improved yields compared to older methods.[17] Maintaining a low temperature is critical to minimize the formation of byproducts from multiple additions of the Grignard reagent to the borate ester.
Q2: How does the choice of borate ester affect the yield of my boronic acid synthesis?
A2: The steric bulk of the alcohol portion of the borate ester can significantly influence the yield. While trimethyl borate is commonly used, bulkier esters like triisopropyl borate can provide higher yields by sterically hindering the second and third additions of the organometallic reagent.[2][3]
Q3: What are the common side reactions in boronic acid synthesis using Grignard reagents and how can I suppress them?
A3: The primary side reactions are the sequential additions of the Grignard reagent to the borate ester, leading to the formation of borinic acids (R₂B-OR') and trialkylboranes (R₃B). To suppress these, use a low reaction temperature (-78 °C), employ an inverse addition technique (slowly adding the Grignard reagent to the borate ester), and consider using a sterically hindered borate ester like triisopropyl borate.[3]
Q4: My boronic acid appears to be degrading during storage. How can I improve its stability?
A4: Boronic acids can dehydrate to form cyclic anhydride (B1165640) trimers called boroxines, especially upon heating or under vacuum.[6] They can also be sensitive to air and moisture. For long-term storage, it is often advantageous to convert the boronic acid to a more stable derivative, such as a pinacol (B44631) ester, a diethanolamine adduct, or a potassium trifluoroborate salt.[14] Storing the boronic acid under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place can also help.
Q5: Can I use an organolithium reagent instead of a Grignard reagent?
A5: Yes, organolithium reagents can also be used to synthesize boronic acids from trimethyl borate.[18][19] Similar to Grignard reagents, the reaction should be carried out at very low temperatures (-78 °C) to prevent multiple additions due to the high reactivity of organolithium species.[1]
Data Presentation
Table 1: Comparison of Borate Esters on Boronic Acid Synthesis Yield
| Borate Ester | Starting Material | Organometallic Reagent | Yield (%) | Reference |
| Trimethyl borate | 3,5-dibromotoluene | n-BuLi | 65 | [2] |
| Triethyl borate | 1,3-dibromobenzene | n-BuLi | 85 | [2] |
| Triisopropyl borate | 1,3-dibromotoluene | n-BuLi | 91 | [2] |
Note: Yields are for the synthesis of the corresponding bromophenylboronic acids. While starting materials differ slightly, the data suggests that sterically bulkier borate esters can lead to higher yields.
Experimental Protocols
Protocol 1: General Synthesis of an Arylboronic Acid via Grignard Reaction
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Preparation: Dissolve trimethyl borate (1.2 - 1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) in the main flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Reaction: Slowly add the Grignard reagent (1.0 equivalent) in THF dropwise from the addition funnel to the cooled trimethyl borate solution, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at -78 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if necessary.
-
Hydrolysis: Quench the reaction by slowly adding a cold aqueous solution of hydrochloric acid (e.g., 2 M HCl).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) two to three times.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid. The crude product can then be purified by recrystallization, acid-base extraction, or derivatization.
Protocol 2: Purification of a Boronic Acid by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the boronic acid is sparingly soluble at room temperature but highly soluble at an elevated temperature. Water, ethanol, or mixtures like ethyl acetate/hexanes are common choices.
-
Dissolution: Place the crude boronic acid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification via Diethanolamine Adduct Formation
-
Adduct Formation: Dissolve the crude boronic acid in a suitable solvent such as diethyl ether or dichloromethane. Add diethanolamine (approximately 1.0-1.1 equivalents) to the solution and stir at room temperature. The diethanolamine adduct will often precipitate as a crystalline solid.[12][14]
-
Isolation of Adduct: Collect the solid adduct by vacuum filtration and wash with a small amount of the cold solvent. The adduct can be further purified by recrystallization if necessary.
-
Regeneration of Boronic Acid: Suspend the purified diethanolamine adduct in a biphasic mixture of an organic solvent (e.g., diethyl ether) and an aqueous acid (e.g., 1 M HCl). Stir until the solid dissolves, indicating the hydrolysis of the adduct and the release of the free boronic acid into the organic layer.
-
Workup: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the purified boronic acid.[12]
Visualizations
Caption: Experimental workflow for boronic acid synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 2. organic chemistry - What is the difference in reactivity between the various borates (trimethyl, triethyl, triisopropyl borate) to form boronic acids? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Trimethyl borate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 17. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Methylborate-Mediated Cross-Coupling
Welcome to the technical support center for methylborate-mediated cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in this compound-mediated Suzuki-Miyaura cross-coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the carbon-boron bond, where a proton replaces the boronic ester group, leading to a dearomatized or dehalogenated starting material. Homocoupling results in the formation of a symmetrical biaryl product from the coupling of two boronic ester molecules. Both side reactions consume the starting material and reduce the yield of the desired cross-coupled product.
Q2: What is the role of trimethyl borate (B1201080) in these reactions? Is it the same as using a methylboronic ester?
A2: Trimethyl borate can be used as an additive in Suzuki-Miyaura reactions and serves multiple purposes. It can facilitate the solubilization of boronate complexes formed in situ, buffer the basicity of the reaction medium, and mitigate catalyst poisoning, especially in cross-couplings involving heteroaromatic compounds.[1][2][3][4] While related, using trimethyl borate as an additive is different from using a methylboronic ester as the coupling partner. However, the term "this compound-mediated" can encompass both scenarios.
Q3: How do reaction conditions influence the extent of side reactions?
A3: Reaction conditions play a critical role. The presence of water or other protic sources can significantly promote protodeboronation.[5][6][7] The choice of base is also crucial; strong bases can accelerate both protodeboronation and other decomposition pathways.[5] Oxygen in the reaction atmosphere is a major contributor to the homocoupling of boronic acids/esters.[8] Temperature is another factor, with higher temperatures sometimes increasing the rate of side reactions.[5]
Q4: Can the choice of palladium catalyst and ligand affect the formation of side products?
A4: Absolutely. An inefficient catalyst system can lead to longer reaction times, giving more opportunity for the degradation of the boronic ester.[5] The use of bulky, electron-rich phosphine (B1218219) ligands can promote the desired cross-coupling pathway and suppress side reactions by accelerating the rate-limiting steps of the catalytic cycle.[4] Starting with a Pd(0) source, or using a precatalyst that efficiently generates the active Pd(0) species, can minimize homocoupling that is sometimes promoted by Pd(II) species.[8]
Troubleshooting Guides
Issue 1: High Levels of Protodeboronation Product Observed
Symptoms:
-
Significant amount of arene (Ar-H) corresponding to the boronic ester starting material (Ar-B(OMe)2) is detected by GC-MS or NMR.
-
Low yield of the desired cross-coupled product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Consider performing the reaction under strictly anhydrous conditions.[6][7] |
| Inappropriate Base | Use a weaker, non-hydroxide base such as K₃PO₄, Cs₂CO₃, or KF.[5] |
| High Reaction Temperature | Lower the reaction temperature. Optimize for the lowest temperature that provides a reasonable reaction rate.[5] |
| Inefficient Catalyst System | Increase catalyst loading or screen different palladium precatalysts and ligands to find a more active system that promotes faster cross-coupling over protodeboronation.[5] |
| Slow Reaction Kinetics | The addition of trimethyl borate can sometimes accelerate the desired coupling, thereby minimizing the time the boronic ester is exposed to conditions that favor protodeboronation.[1] |
Issue 2: Significant Formation of Homocoupling Byproduct
Symptoms:
-
A symmetrical biaryl (Ar-Ar) derived from the boronic ester is a major byproduct.
-
Purification of the desired product is complicated by the presence of the homocoupling product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[8] |
| Use of a Pd(II) Precatalyst | Consider using a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that rapidly generates the active Pd(0) species to minimize Pd(II)-mediated homocoupling.[8] |
| Excess Boronic Ester | While a slight excess of the boronic ester is common, a large excess can sometimes favor homocoupling. Use a stoichiometry of 1.1-1.5 equivalents of the boronic ester. |
| Base Selection | The choice of base can influence the rate of homocoupling. Screening different bases (e.g., K₃PO₄, CsF, K₂CO₃) may be beneficial. |
Experimental Protocols
Protocol 1: General Anhydrous Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is designed for substrates prone to protodeboronation.
Materials:
-
Aryl halide (1.0 mmol, 1.0 eq)
-
Methylboronic acid or its pinacol (B44631) ester (1.2 mmol, 1.2 eq)
-
Palladium precatalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-formed catalyst like Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Trimethyl borate (optional additive, 3.0 mmol, 3.0 eq)
Procedure:
-
Preparation: Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add the aryl halide, boronic ester, base, and palladium precatalyst/ligand to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Additive Addition: Add the anhydrous, degassed solvent and optional trimethyl borate via syringe.
-
Degassing: Further degas the reaction mixture by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and competing side reactions.
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reactions Involving Trimethyl Borate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of trimethyl borate (B1201080) during your chemical reactions. Trimethyl borate is a versatile reagent, particularly as a precursor for boronic acids in Suzuki-Miyaura cross-coupling reactions, but its high sensitivity to moisture can lead to reduced yields and side products. By following these guidelines, you can significantly improve the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with trimethyl borate failing or giving low yields?
A1: The most common reason for failure or low yields in reactions involving trimethyl borate is its hydrolysis. Trimethyl borate reacts rapidly with water to form boric acid and methanol, which will not participate in the desired reaction.[1][2][3][4] This issue is often exacerbated in reactions involving organometallic reagents like Grignard reagents, which are also highly water-sensitive.
Q2: What are the signs of trimethyl borate hydrolysis in my reaction?
A2: Signs of hydrolysis include:
-
Low yield of the desired boronic ester or subsequent product.
-
Formation of a white precipitate (boric acid).
-
Inconsistent results between reaction setups.
-
Presence of protodeboronation byproducts , where the boronic acid group is replaced by a hydrogen atom. This is a common side reaction that can be promoted by the presence of water.[5][6][7][8]
Q3: How can I prevent the hydrolysis of trimethyl borate?
A3: Preventing hydrolysis requires the rigorous exclusion of water from your reaction system. The three main strategies are:
-
Use of an Inert Atmosphere: Conducting the reaction under a dry, inert gas like nitrogen or argon displaces atmospheric moisture.
-
Thoroughly Dried Glassware, Solvents, and Reagents: Any component of the reaction can introduce water.
-
In-situ Use of Drying Agents: Adding a drying agent directly to the reaction mixture can scavenge any trace amounts of water.
Q4: What is an inert atmosphere and how do I set it up?
A4: An inert atmosphere is a reaction environment that is free of reactive gases like oxygen and water vapor. For moisture-sensitive reactions, a nitrogen or argon atmosphere is crucial. A common and effective method involves using a Schlenk line or a balloon filled with the inert gas connected to the reaction flask via a needle.[9]
Q5: Which drying agent is best for my reaction?
A5: The choice of drying agent depends on the reaction conditions and solvent.
-
Molecular sieves (3Å or 4Å) are a good general-purpose choice for in-situ drying of many organic solvents and are effective at scavenging trace moisture.[10][11][12]
-
Anhydrous calcium chloride (CaCl₂) can also be used, particularly during the synthesis and purification of trimethyl borate.[1]
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) is often used during the workup phase to dry the organic extract.
It is crucial to use a drying agent that does not react with your reagents or catalyze side reactions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no yield of boronic ester | Hydrolysis of trimethyl borate. | Ensure all preventative measures are in place: use an inert atmosphere, thoroughly dry all glassware and solvents, and consider adding activated molecular sieves to the reaction flask. |
| Ineffective Grignard reagent formation. | If using a Grignard reagent, ensure the magnesium turnings are fresh and the starting halide is pure. Dry the solvent rigorously. | |
| Formation of a white precipitate | Precipitation of boric acid due to hydrolysis. | This confirms the presence of water. Review your anhydrous technique for all steps of the procedure. |
| Significant protodeboronation byproduct | Presence of water and/or prolonged reaction time at elevated temperatures. | Water can facilitate protodeboronation.[7] Minimize water content strictly. Monitor the reaction progress to avoid unnecessarily long reaction times. In some cases, lowering the reaction temperature can help. |
| Inconsistent results | Variable amounts of moisture in different reaction setups. | Standardize your procedure for drying glassware, solvents, and handling reagents to ensure reproducibility. |
Data Presentation: Efficacy of Anhydrous Conditions
The use of anhydrous conditions and boronic esters (derived from trimethyl borate) in place of boronic acids can significantly improve reaction outcomes.
Table 1: Comparison of Reaction Times and Yields in Suzuki-Miyaura Coupling
| Reaction | Conditions | Reaction Time | Yield |
| Aryl Halide + Aryl Boronic Acid | Standard (with water) | >50 hours | Moderate |
| Aryl Halide + Aryl Boronic Ester | Anhydrous (with TMSOK base) | <5 hours | Significantly Improved |
This table synthesizes findings from a study on anhydrous Suzuki-Miyaura cross-coupling, demonstrating a >10-fold decrease in reaction time and improved yields when using boronic esters under anhydrous conditions.[13]
Table 2: Effect of Trimethyl Borate on Reaction Rate in Anhydrous Suzuki-Miyaura Coupling
| Reaction Conditions | Yield after 60 min |
| 0.9 equiv TMSOK, no trimethyl borate | 13% |
| 0.9 equiv TMSOK, 3.0 equiv trimethyl borate | 81% |
This table illustrates that the addition of trimethyl borate can increase the reaction rate by approximately 6-fold in this specific anhydrous Suzuki-Miyaura coupling, potentially by mitigating catalyst inhibition.[14]
Table 3: Hydrolysis Stability of Borate Esters
| Borate Ester | Turbidity Time (Indication of Hydrolysis) |
| Trimethyl borate | 5 minutes |
| Tributyl borate | 10 minutes |
| Novel Benzotriazole Borate Derivative | > 2 months |
This data highlights the high susceptibility of simple alkyl borates like trimethyl borate to hydrolysis compared to more sterically hindered or electronically stabilized derivatives.[15]
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Synthesis of a Boronic Ester using a Grignard Reagent and Trimethyl Borate
This protocol outlines the key steps for preparing a boronic ester while minimizing hydrolysis.
1. Preparation of Glassware and Reagents:
-
Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Dry the reaction solvent (e.g., THF, diethyl ether) using an appropriate method, such as distillation from sodium/benzophenone or passing through a column of activated alumina. The water content should be <50 ppm.
-
Ensure the trimethyl borate is of high purity and has been stored under an inert atmosphere.
-
Activate magnesium turnings for the Grignard reaction if necessary.
2. Reaction Setup:
-
Assemble the reaction flask with a magnetic stir bar, a reflux condenser (if heating is required), and a rubber septum.
-
Flush the entire apparatus with dry nitrogen or argon for at least 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction (a balloon is a convenient method for this).
3. Grignard Reagent Formation:
-
Add the magnesium turnings to the reaction flask.
-
Add a solution of the organic halide in the anhydrous solvent dropwise to the magnesium. Gentle heating may be required to initiate the reaction.
-
Once the Grignard reagent has formed, cool the reaction mixture to the desired temperature (often -78 °C to 0 °C) for the subsequent step.
4. Borylation:
-
Add trimethyl borate dropwise to the cooled Grignard solution via a syringe, ensuring the temperature remains low to prevent multiple additions to the boron center.
-
Allow the reaction to stir at a low temperature for the specified time, followed by slow warming to room temperature.
5. Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute HCl at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic ester.
Protocol 2: In-situ Drying with Molecular Sieves
For reactions that are particularly sensitive to trace amounts of water, in-situ drying can be employed.
-
Activate 3Å or 4Å molecular sieves by heating them in a flask under high vacuum with a heat gun for several minutes, or in a muffle furnace. Allow them to cool under an inert atmosphere.
-
Add the activated molecular sieves (typically 10-20% by weight/volume of the solvent) to the reaction flask containing the solvent before adding the reagents.
-
Stir the solvent over the molecular sieves for at least 30 minutes before proceeding with the reaction. The sieves can remain in the flask during the reaction.[11]
Visualizations
Hydrolysis of Trimethyl Borate
Caption: The rapid and irreversible hydrolysis of trimethyl borate in the presence of water.
Experimental Workflow for Anhydrous Boronic Ester Synthesis
Caption: A typical workflow for the synthesis of boronic esters under anhydrous conditions.
Logical Relationship for Preventing Hydrolysis
Caption: Key strategies to prevent the hydrolysis of trimethyl borate and ensure a successful reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Class of Borate Ester: Trimethyl Borate | Borates Today [borates.today]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. mt.com [mt.com]
- 11. sciforum.net [sciforum.net]
- 12. researchgate.net [researchgate.net]
- 13. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Methylboronic Acid and Its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions involving methylboronic acid and its derivatives.
Troubleshooting Guide
Encountering challenges in your Suzuki coupling reactions is a common aspect of experimental chemistry. This guide outlines potential issues, their probable causes, and actionable solutions to help you navigate these obstacles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[1] | - Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that reliably forms the active catalyst.[1]- Ensure the catalyst is fresh and has been stored under an inert atmosphere. |
| 2. Ligand Oxidation/Degradation: Phosphine (B1218219) ligands are susceptible to oxidation, which hinders their coordination to the palladium center.[1] | - Use fresh ligands stored under an inert atmosphere.[1]- Increase the ligand-to-palladium ratio (typically between 1:1 and 4:1).[1] | |
| 3. Boronic Acid Instability: Methylboronic acid can be unstable and prone to protodeboronation, especially in the presence of water or acidic/basic conditions.[1] | - Use freshly prepared or purified methylboronic acid.- Consider using more stable derivatives like potassium methyltrifluoroborate or N-methyliminodiacetic acid (MIDA) boronate, which release the boronic acid in situ.[1] | |
| 4. Ineffective Base: The chosen base may not be strong enough or soluble enough to facilitate the transmetalation step effectively. | - Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][3]- Ensure the base is finely powdered and anhydrous if required by the protocol. | |
| 5. Suboptimal Solvent/Temperature: The reaction may be too dilute, or the temperature may be too low for efficient coupling or too high, leading to decomposition. | - Screen various solvents like THF, dioxane, or toluene, often with a small amount of water.[4][5]- Cautiously increase the reaction temperature, but monitor for signs of decomposition.[1] | |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[1] | - Ensure rigorous degassing of solvents and reaction mixtures.[1]- Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| 2. In-situ Reduction of Pd(II): The reduction of a Pd(II) precatalyst to Pd(0) can sometimes consume the boronic acid, leading to homocoupling.[1] | - Start with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to mitigate this issue.[1] | |
| Protodeboronation (Loss of Boronic Acid Moiety) | 1. Presence of Protic Solvents/Reagents: Water or other protic species can lead to the cleavage of the C-B bond. | - Use anhydrous solvents and reagents if possible, although some water is often necessary for Suzuki couplings.[3]- The use of potassium trifluoroborates can be advantageous as they are less prone to protodeboronation.[6] |
| 2. Extended Reaction Times/High Temperatures: Prolonged heating can increase the rate of protodeboronation. | - Monitor the reaction progress closely and stop it once the starting material is consumed.- Attempt the reaction at a lower temperature. | |
| Inconsistent Results | 1. Reagent Quality: Variability in the purity of reagents, especially the boronic acid, catalyst, and base, can lead to inconsistent outcomes. | - Use reagents from a reliable source and of high purity.- Purify the boronic acid before use if its stability is . |
| 2. Inadequate Mixing: Poor stirring can lead to localized concentrations of reagents, affecting reaction rates and catalyst stability.[1] | - Ensure vigorous and efficient stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing a Suzuki coupling reaction with methylboronic acid?
A1: The most critical parameters are the choice of catalyst and ligand, the base, the solvent system, and the reaction temperature. These factors are highly interdependent and often need to be screened to find the optimal conditions for a specific substrate combination.
Q2: Which palladium catalyst and ligand combination is best for coupling with methylboronic acid?
A2: There is no single "best" combination as the optimal choice depends on the specific aryl or vinyl halide being used. However, for C(sp²)-C(sp³) couplings, bulky, electron-rich phosphine ligands are often successful.[2] Common choices include:
-
Buchwald-type ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or a palladacycle precatalyst.[2]
-
Triphenylphosphine (PPh₃) can be effective, but more electron-rich and bulkier ligands often give better results for challenging couplings.[4]
-
Pd(dppf)Cl₂ is another commonly used catalyst that is often effective.
Q3: What is the role of the base in the Suzuki coupling, and how do I choose the right one?
A3: The base is crucial for the activation of the organoboron species, facilitating the transmetalation step in the catalytic cycle.[7][8] The choice of base can significantly impact the reaction rate and yield. Common bases for Suzuki couplings with alkylboronic acids include:
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are frequently used and often effective.[4]
-
Potassium Phosphate (K₃PO₄) is a strong base that can be particularly useful for challenging couplings.[3]
-
The strength and solubility of the base are important considerations. Weaker bases may be insufficient, while overly strong bases could lead to side reactions.
Q4: Should I use an aqueous or anhydrous solvent system?
A4: While some Suzuki couplings can be performed under anhydrous conditions, the presence of a small amount of water is often beneficial and can accelerate the reaction.[5][9] This is because water can help to dissolve the base and facilitate the formation of the active boronate species.[5] However, excessive water can promote protodeboronation. A common solvent system is a mixture of an organic solvent (e.g., dioxane, THF, toluene) and an aqueous basic solution.[4][5]
Q5: My methylboronic acid seems to be degrading. What are more stable alternatives?
A5: Methylboronic acid is known to be less stable than many arylboronic acids. More stable and easier-to-handle alternatives include:
-
Potassium Methyltrifluoroborate (CH₃BF₃K): These salts are typically crystalline, air-stable solids that slowly release the boronic acid under the reaction conditions.[1] This slow release can also help to minimize side reactions.
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline compounds that can be used directly in Suzuki couplings.[10]
Q6: I am coupling an electron-rich aryl halide. What conditions should I try?
A6: Electron-rich aryl halides are generally less reactive in the oxidative addition step. To promote the reaction, you may need to use:
-
More electron-rich and bulky ligands to facilitate oxidative addition.[11]
-
A higher reaction temperature.
-
A more active catalyst system.
Q7: How can I minimize the formation of homocoupled byproducts?
A7: Homocoupling is often caused by the presence of oxygen. To minimize this side reaction:
-
Thoroughly degas your solvents and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[1]
-
Use a Pd(0) catalyst source directly to avoid the in-situ reduction step that can consume the boronic acid and lead to homocoupling.[1]
Experimental Protocols
Below is a general protocol for a Suzuki-Miyaura coupling reaction with methylboronic acid. Specific quantities and conditions should be optimized for each unique substrate combination.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Halide with Methylboronic Acid:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), methylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and ligand (if separate) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data from Literature Examples
The following table summarizes reaction conditions from published literature for Suzuki-Miyaura couplings involving methyl or other alkylboron reagents.
| Aryl Halide | Boron Reagent | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Aryl Bromide | Trimethylboroxine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 41 |
| Aryl Bromide | KMeBF₃ | Pd₂(dba)₃ (2.5) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 76 |
| 3-Chloroindazole | Phenylboronic acid | P1 (XPhos precatalyst) (6-7) | XPhos (9-10.5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | Modest |
| Aryl Halide | Alkylboronic ester | AntPhos-Pd-G3 (2) | - | TMSOK (1.5) | 1,4-Dioxane | 100 | 38-96 |
Note: This table is a compilation of data from various sources and specific conditions may not be directly transferable. Optimization is often required.[3][4][12]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Suzuki Coupling
Caption: A logical workflow for troubleshooting common issues in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products from Trimethyl Borate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving trimethyl borate (B1201080), primarily focusing on boronic acids and their ester derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude product mixture from a trimethyl borate reaction?
A1: Common impurities include unreacted starting materials, homocoupling byproducts (especially in Suzuki-Miyaura coupling reactions), residual palladium catalyst, and boroxines, which are cyclic anhydrides of boronic acids.[1][2] The presence of oxygen can increase the formation of homocoupling byproducts.[1]
Q2: How can I remove unreacted boronic acid from my reaction mixture?
A2: A basic aqueous wash is a highly effective method.[3][4] Boronic acids are weakly acidic and will convert to their water-soluble boronate salts in the presence of a base like 1-2 M NaOH, allowing for their extraction into the aqueous phase.[3][5] This method is suitable when your desired product is not acidic.
Q3: My product is an oil and cannot be recrystallized. What are my purification options?
A3: For oily or non-crystalline products, column chromatography is the most common and effective purification method.[6] Depending on the polarity of your compound and impurities, you can use standard silica (B1680970) gel, boric acid-impregnated silica gel to reduce product loss, or neutral alumina (B75360).[6][7]
Q4: What is a boroxine (B1236090), and how do I remove it from my final product?
A4: A boroxine is a cyclic trimer formed by the dehydration of three boronic acid molecules.[8] Its formation can be promoted by anhydrous conditions or heating.[8] To remove boroxines, you can hydrolyze them back to the monomeric boronic acid by introducing water into your workup procedure, for instance, by using a solvent system containing water or by recrystallizing from an aqueous solvent mixture.[8]
Q5: My boronic acid or boronate ester appears to be degrading on the silica gel column. What can I do to prevent this?
A5: Degradation on silica gel is a common issue due to the Lewis acidity of the stationary phase. To mitigate this, you can use boric acid-impregnated silica gel, which has been shown to suppress the over-adsorption and degradation of pinacol (B44631) boronic esters.[7][9][10] Alternatively, using neutral alumina as the stationary phase can be a good option for sensitive compounds.[6]
Troubleshooting Guides
Issue 1: Difficulty in Removing Homocoupling Byproducts
Problem: The desired product and the homocoupled byproduct have very similar polarities, making separation by standard chromatography challenging.
Solutions:
-
Meticulous Column Chromatography: Employ a shallow solvent gradient to enhance separation. Extensive screening of different solvent systems using Thin Layer Chromatography (TLC) is crucial to identify the optimal mobile phase.
-
Recrystallization: If your product is a solid, carefully select a solvent system where the solubility of your product and the byproduct differ significantly.
-
Derivatization: Consider converting the boronic acid product to a crystalline derivative, such as a diethanolamine (B148213) adduct, which can often be easily separated by filtration. The pure boronic acid can then be regenerated by hydrolysis.[11][12]
Issue 2: Product is Contaminated with Residual Palladium Catalyst
Problem: Trace amounts of palladium from coupling reactions need to be removed, especially for pharmaceutical applications.
Solutions:
-
Filtration: If a heterogeneous catalyst was used, simple filtration through a pad of Celite can remove the bulk of the palladium.
-
Metal Scavengers: For homogeneous catalysts, specialized scavengers can be employed. These are typically silica-based materials functionalized with ligands that chelate the palladium, allowing for its removal by filtration.
-
Activated Carbon: Treatment with activated carbon can also be effective in adsorbing residual palladium.
Issue 3: Low Recovery of Boronic Acid Product After Purification
Problem: Significant loss of product is observed during the purification process.
Solutions:
-
Check for Boroxine Formation: If you are working under anhydrous conditions, you may be losing product as the more volatile boroxine. Ensure your workup includes an aqueous step to hydrolyze any boroxines back to the boronic acid.[8]
-
Optimize Chromatography Conditions: As mentioned in FAQ 5, use boric acid-treated silica or neutral alumina to prevent degradation on the column.[6][7]
-
pH Control during Extraction: During aqueous workups, ensure the pH is controlled to prevent protodeboronation, which is the cleavage of the C-B bond.[8]
Data Presentation
Table 1: Comparison of Purification Strategies for Boronic Acids and Esters
| Purification Strategy | Target Compound | Typical Yield (%) | Purity (%) | Key Considerations & References |
| Basic Aqueous Extraction | Aryl Boronic Acids | >95 | >99 | Effective for removing acidic boronic acids from neutral organic products.[11][13] |
| Recrystallization | Aryl Boronic Acids | Good to Moderate | High | Dependent on the compound being a solid with suitable solubility properties.[6][11] |
| Silica Gel Chromatography | Boronate Esters | Variable | Moderate to High | Risk of hydrolysis or degradation; can be improved with boric acid-treated silica.[6][7] |
| Diethanolamine Derivatization | Alkylpinacolyl Boronate Esters | Moderate to Excellent | High | Forms a crystalline adduct that can be filtered and then hydrolyzed back to the pure boronic acid.[11][14] |
| Scavenger Resins | Boronic Acids | High | High | Effective for removing excess boronic acid from a reaction mixture.[15] |
Experimental Protocols
Protocol 1: Purification of a Boronic Acid via Basic Aqueous Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel and wash with 1-2 M aqueous sodium hydroxide (B78521) (NaOH) solution.[3] Agitate the funnel gently and allow the layers to separate.
-
Separation: Drain the aqueous layer containing the sodium boronate salt.
-
Washing: Wash the organic layer with brine to remove any remaining aqueous base.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
-
Boronic Acid Recovery (Optional): To recover the boronic acid from the aqueous layer, acidify the aqueous phase with a strong acid (e.g., HCl) until the boronic acid precipitates.[8] The solid can then be collected by filtration or extracted back into an organic solvent.[8]
Protocol 2: Purification of a Boronate Ester using Boric Acid-Impregnated Silica Gel
This protocol is adapted from Hitosugi et al.[7]
-
Preparation of Treated Silica:
-
Prepare a 5% (w/v) solution of boric acid in methanol.
-
Create a slurry of silica gel in the boric acid/methanol solution (approx. 550 mL of solution per 100 g of silica).[7]
-
Agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration.
-
Wash the treated silica with ethanol.[7]
-
Dry the silica gel under vacuum until it is a free-flowing powder.[7]
-
-
Column Chromatography:
-
Pack a chromatography column with the prepared boric acid-impregnated silica gel using a standard slurry method with your chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column and elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[7]
-
Protocol 3: Purification of a Boronic Acid via Diethanolamine Adduct Formation
This protocol is adapted from literature procedures.[11][14]
-
Adduct Formation:
-
Hydrolysis of the Adduct:
-
Suspend the purified adduct in a biphasic mixture of diethyl ether and 0.1 M HCl.[14]
-
Stir vigorously until the solid dissolves, indicating the hydrolysis of the adduct to the pure boronic acid.[14]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two more portions of diethyl ether.[8]
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate to yield the purified boronic acid.[14]
-
Mandatory Visualizations
Caption: A decision-making workflow for selecting a suitable purification strategy.
Caption: A troubleshooting guide for common impurity issues.
Caption: The reversible equilibrium between a boronic acid and its boroxine.
References
- 1. chromatography - Challenging purification of organoboronic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
troubleshooting low conversion rates in methylborate reactions
Welcome to the technical support center for methylborate reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the synthesis of this compound, with a primary focus on addressing low conversion rates.
Troubleshooting Guide: Low Conversion Rates
This section provides direct answers to specific problems you might encounter during the esterification of boric acid or boric oxide with methanol (B129727).
Q1: My this compound reaction has a low or stalled conversion rate. What are the most common causes?
A1: Low conversion in this compound synthesis is almost always linked to the reversible nature of the esterification reaction. The most common causes are:
-
Presence of Water: The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water in the reaction mixture will push the equilibrium back towards the reactants (boric acid and methanol), preventing high conversion.[1][2] Using anhydrous methanol is crucial.[1]
-
Equilibrium Limitation: Without actively removing one of the products (either water or this compound), the reaction will reach a state of equilibrium where significant amounts of starting material remain.
-
Incorrect Stoichiometry: While the stoichiometric ratio of boric acid to methanol is 1:3, using a large excess of methanol can help drive the reaction forward. Ratios of methanol to boric acid greater than 15:1 are sometimes used to achieve higher conversion in traditional methods.[3]
-
Insufficient Heat: The reaction typically requires heating to proceed at a reasonable rate and to facilitate the removal of the product azeotrope by distillation.[1][3]
Q2: How can I effectively remove water to improve my reaction yield?
A2: Water removal is critical for driving the reaction to completion. Several methods can be employed:
-
Azeotropic Distillation: This is the most common and effective method. The reaction is typically run in an apparatus equipped with a Dean-Stark trap. If using a co-solvent like toluene, water is removed as a toluene-water azeotrope.[2] However, in the direct reaction with methanol, the product (this compound) is removed as an azeotrope with methanol, which also effectively removes the components of water from the boric acid starting material.
-
Use of Dehydrating Agents: Adding a "conversion agent" or a chemical dehydrator to the reaction mixture can sequester the water as it is formed.
-
Starting with Boric Oxide (B₂O₃): Boric oxide is the anhydride (B1165640) of boric acid. Using finely powdered, anhydrous B₂O₃ instead of H₃BO₃ eliminates the water that is part of the boric acid structure from the start.[4][5]
Q3: I am forming the this compound-methanol azeotrope, but my overall conversion of boric acid is still low. What should I do?
A3: This indicates that while you are successfully removing the product, the reaction rate itself may be slow or the equilibrium is not being sufficiently shifted.
-
Increase Reaction Temperature: Ensure the reaction is heated sufficiently, typically to the reflux temperature of methanol (around 65°C) or higher (up to 120°C in some protocols), to increase the reaction rate and the efficiency of distillation.[3]
-
Increase Excess of Methanol: A higher concentration of one reactant (methanol) will favor the forward reaction.
-
Use a Catalyst: While the reaction can proceed without one, adding a catalytic amount of a strong acid like concentrated sulfuric acid can accelerate the esterification.[6][7]
Q4: My reaction mixture is a thick slurry and difficult to stir. Is this normal?
A4: Yes, this is common, especially at the beginning of the reaction when solid boric acid is mixed with methanol. As the reaction is heated and proceeds, the boric acid should dissolve as it is converted to the soluble this compound ester. If the slurry persists, it may indicate a stalled reaction. Ensure you are using a robust mechanical or magnetic stirrer that can handle the initial heterogeneous mixture.[2]
Frequently Asked Questions (FAQs)
Q1: What is the this compound-methanol azeotrope and why is it significant?
A1: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This compound forms a positive azeotrope with methanol that boils at a lower temperature (approximately 54-55°C) than either of the pure components (Methanol bp: 64.7°C; this compound bp: 68.7°C).[5][6] This property is highly significant because it provides a simple method for selectively removing the product from the reaction mixture by distillation. This continuous removal shifts the reaction equilibrium towards the products, enabling high conversion of the boric acid.[3]
Q2: How can I isolate pure this compound from the methanol azeotrope?
A2: Breaking the azeotrope is a necessary purification step. A common laboratory method involves chemical extraction:
-
Sulfuric Acid Wash: The azeotropic mixture can be washed with cold, concentrated sulfuric acid. The acid reacts with methanol, drawing it into the aqueous acid phase and leaving a separable layer of this compound.[5] This process must be done carefully due to the corrosive nature of the acid.
-
Salting Out: Adding certain salts that are highly soluble in methanol but not in this compound can alter the activity coefficients of the mixture, effectively "breaking" the azeotrope and allowing for separation by distillation.
Q3: What analytical techniques are recommended for monitoring reaction progress and purity?
A3: Several analytical methods are effective for monitoring these reactions:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the methanol hydroxyl proton and the appearance of the this compound methoxy (B1213986) protons. ¹¹B NMR is also highly effective for observing the change in the boron chemical environment from boric acid to the borate (B1201080) ester.[8]
-
Gas Chromatography (GC): GC is an excellent technique for quantifying the components of the volatile azeotrope and determining the ratio of this compound to methanol. It can also be used to assess the purity of the final product.
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique can confirm the identity of the product and any potential byproducts.[8]
Q4: Can I use boric acid directly, or must I dehydrate it to boric oxide first?
A4: You can use boric acid directly, and many procedures do.[3][9] However, the reaction will inherently produce more water (1 mole of H₃BO₃ yields 3 moles of H₂O upon esterification). Using boric oxide (B₂O₃) is often more efficient as it is already dehydrated, leading to a more favorable reaction equilibrium from the start.[4][5] If you use boric acid, ensuring its dryness and employing efficient water/azeotrope removal is even more critical.
Data Presentation
Table 1: Effect of Reaction Parameters on this compound Conversion
| Parameter | Condition | Effect on Conversion | Rationale | Citation |
| Water Content | Anhydrous Reagents | High | Shifts equilibrium toward product formation. | [1] |
| Hydrous Reagents | Low | Shifts equilibrium toward reactant formation (hydrolysis). | [1][10] | |
| Methanol:Boric Acid Ratio | Low (e.g., 3:1) | Moderate | Sufficient for stoichiometry but may not overcome equilibrium limitations. | |
| High (e.g., >15:1) | High | Excess reactant drives the reaction forward. | [3] | |
| Temperature | Room Temperature | Very Low / Sluggish | Insufficient energy to overcome activation barrier; no product removal. | [1] |
| 60 - 120 °C | High | Increases reaction rate and allows for distillation of the azeotrope. | [3] | |
| Product Removal | Batch Reaction (Closed System) | Low | Reaction stops once equilibrium is reached. | |
| Azeotropic Distillation | High | Continuous removal of product pulls the reaction to completion. | [3][5] |
Table 2: Physical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Methanol | CH₃OH | 32.04 | 64.7 |
| Boric Acid | H₃BO₃ | 61.83 | Decomposes >170 |
| Trimethyl Borate | B(OCH₃)₃ | 103.91 | 68.7 |
| Methanol/TMB Azeotrope | N/A | N/A | ~54.6 |
Experimental Protocols
Protocol 1: Synthesis of Trimethyl Borate via Azeotropic Distillation
This protocol is adapted from established laboratory procedures for forming the trimethyl borate-methanol azeotrope.[5]
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a heating mantle, and a distillation head connected to a condenser. Place a receiving flask at the end of the condenser. Ensure all glassware is thoroughly dried.
-
Reagents: In the round-bottom flask, combine finely powdered boric oxide (B₂O₃) (e.g., 23.9 g) and anhydrous methanol (e.g., 183 mL).[5]
-
Reaction: Begin stirring and heat the mixture to a gentle reflux (~60-65°C). The boric oxide will react with the methanol.
-
Distillation: Increase the heat slightly to begin distillation. The vapor temperature should be maintained at approximately 54-55°C, the boiling point of the azeotrope.[5] Collect the distillate in the receiving flask, which should be cooled in an ice bath.
-
Completion: Continue the distillation until the temperature of the distilling vapor begins to rise permanently above 55°C, indicating that the azeotrope has been fully removed and only excess methanol remains in the reaction flask. The collected distillate is the trimethyl borate-methanol azeotrope.
Protocol 2: Purification of Trimethyl Borate (Azeotrope Breaking)
This protocol describes the purification of the collected azeotrope from Protocol 1.[5]
-
Setup: Transfer the collected azeotrope to a separatory funnel in a fume hood. The funnel should be dry and stoppered.
-
Acid Wash: Cool the azeotrope in an ice bath. Slowly and carefully, add cold, concentrated sulfuric acid (H₂SO₄) in a volumetric ratio of approximately 2:100 (acid:azeotrope).[5]
-
Extraction: Stopper the funnel and gently invert it to mix, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower acidic layer. Repeat the wash with smaller portions of concentrated H₂SO₄ (e.g., 0.8:100 ratio) until a second phase no longer separates.
-
Final Steps: Wash the remaining organic layer (trimethyl borate) with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash. Dry the trimethyl borate over anhydrous magnesium sulfate, decant or filter, and store in a tightly sealed container to protect from moisture.
Visualizations
Caption: Troubleshooting decision tree for low conversion rates.
Caption: Experimental workflow for synthesis and purification.
Caption: Factors affecting this compound reaction equilibrium.
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. benchchem.com [benchchem.com]
- 3. CN104478916A - Method for preparing trimethyl borate at high conversion rate - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sciencemadness Discussion Board - Preparation of Methyl Borate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Determination of boron in waters by using methyl borate generation and flame atomic-emission spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. researchgate.net [researchgate.net]
- 10. US2833623A - Recovery of boric acid from trimethyl borate - Google Patents [patents.google.com]
Technical Support Center: Managing the Methanol-Trimethyl Borate Azeotrope in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the methanol (B129727) and trimethyl borate (B1201080) azeotrope.
Frequently Asked Questions (FAQs)
Q1: What is the methanol-trimethyl borate azeotrope?
A1: The methanol-trimethyl borate azeotrope is a mixture of methanol and trimethyl borate that boils at a constant temperature and has a constant composition in the vapor and liquid phases. This makes separation by simple distillation impossible. The azeotrope is typically formed during the synthesis of trimethyl borate from boric acid and an excess of methanol.[1][2]
Q2: What is the composition and boiling point of the azeotrope?
A2: The composition and boiling point of the methanol-trimethyl borate azeotrope can vary slightly depending on the pressure. At atmospheric pressure (760 mmHg), it is approximately 70-77% trimethyl borate and 23-30% methanol by weight, with a boiling point of about 53-58°C.[3]
Q3: Why is managing this azeotrope important in synthesis?
A3: In many synthetic applications, particularly in the formation of boronic acids for Suzuki couplings, pure trimethyl borate is required. The presence of methanol can interfere with subsequent reactions, for example, by reacting with organometallic reagents. Therefore, breaking the azeotrope to isolate pure trimethyl borate is a critical purification step.[1]
Q4: What are the common methods to break the methanol-trimethyl borate azeotrope?
A4: Common methods include:
-
Salting Out: Adding an inorganic salt to the azeotrope to increase the relative volatility of the components.
-
Extractive Distillation: Using a high-boiling solvent to alter the vapor pressures of methanol and trimethyl borate.
-
Azeotropic Distillation: Introducing a third component that forms a new, lower-boiling azeotrope with one of the original components.
-
Washing with Sulfuric Acid: Utilizing the reactivity of methanol with concentrated sulfuric acid.
-
Supercritical Fluid Extraction: Employing a supercritical fluid, such as methane, to selectively extract one of the components.[4][5][6][7]
Troubleshooting Guides
Issue 1: Incomplete Separation of the Azeotrope
Symptom: After attempting to break the azeotrope, the desired product (trimethyl borate) is still contaminated with a significant amount of methanol.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Salting-Out Agent | Increase the amount of the inorganic salt (e.g., CaCl2, LiCl) used. Ensure the salt is anhydrous, as water can negatively impact the separation. |
| Inefficient Extractive Distillation | Verify that the chosen solvent has a sufficiently high boiling point and selectively interacts with one component. Optimize the solvent-to-feed ratio and the number of theoretical plates in the distillation column. |
| Improper Azeotropic Distillation Conditions | Ensure the ternary agent (e.g., carbon disulfide) forms a lower-boiling azeotrope with methanol. Carefully control the distillation temperature to selectively remove the new azeotrope. |
| Incomplete Reaction with Sulfuric Acid | Ensure sufficient contact time and agitation when washing with concentrated sulfuric acid. Note that this method can lead to some loss of the desired product.[8] |
Issue 2: Low Yield of Pure Trimethyl Borate
Symptom: The amount of recovered pure trimethyl borate is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Trimethyl Borate | Trimethyl borate is highly sensitive to moisture and can hydrolyze back to boric acid and methanol.[1][2] Ensure all glassware is oven-dried and the reaction and purification are performed under an inert atmosphere (e.g., nitrogen or argon). |
| Product Loss During Extraction/Washing | During liquid-liquid extractions (e.g., with sulfuric acid or in the salting-out process), some trimethyl borate may be lost in the aqueous or salt-rich phase. Minimize the number of extractions and ensure proper phase separation. |
| Decomposition During Distillation | Although relatively stable to heat, prolonged heating at high temperatures during distillation can lead to some decomposition. Use vacuum distillation to lower the boiling point if necessary. |
Quantitative Data
Table 1: Properties of the Methanol-Trimethyl Borate Azeotrope
| Property | Value | Reference |
| Composition (by weight) | ~70-77% Trimethyl Borate, 23-30% Methanol | [3] |
| Boiling Point (at 760 mmHg) | 53-58 °C | [3] |
| Density (of 70% azeotrope at 25°C) | 0.883 g/mL |
Table 2: Comparison of Azeotrope Breaking Methods
| Method | Key Reagents/Conditions | Purity of TMB Achieved | Advantages | Disadvantages |
| Salting Out | Anhydrous CaCl₂, LiCl | >95% | Simple procedure, can be done at atmospheric pressure. | Requires separation from the salt solution, potential for salt contamination. |
| Extractive Distillation | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | High Purity | Can be adapted for continuous processes. | Requires a subsequent step to separate the product from the high-boiling solvent. |
| Azeotropic Distillation | Carbon Disulfide, Hexanes | High Purity | Effective separation. | Often requires a highly efficient distillation column, ternary agent may be flammable or toxic.[7][8] |
| Sulfuric Acid Wash | Concentrated H₂SO₄ | ~90-95% | Relatively simple setup. | Loss of product in the acid layer, corrosive reagent.[8] |
| Supercritical Fluid Extraction | Supercritical Methane | High Purity | Can be highly selective, environmentally friendly solvent. | Requires specialized high-pressure equipment.[4][6] |
Experimental Protocols
Protocol 1: Synthesis of Methanol-Trimethyl Borate Azeotrope
This protocol describes the synthesis of the azeotrope, which is the starting material for the separation procedures.
Materials:
-
Boric acid (H₃BO₃)
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine boric acid and a molar excess of anhydrous methanol (e.g., 1 mole of boric acid to 8-10 moles of methanol).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total volume).
-
Assemble a reflux apparatus and heat the mixture to reflux for 30-60 minutes.[9]
-
After reflux, rearrange the apparatus for distillation.
-
Heat the mixture and collect the distillate that comes over at approximately 53-58°C. This is the methanol-trimethyl borate azeotrope.
Protocol 2: Breaking the Azeotrope by Salting Out with Calcium Chloride
Materials:
-
Methanol-trimethyl borate azeotrope
-
Anhydrous calcium chloride (CaCl₂)
-
Separatory funnel or flask for mixing
-
Distillation apparatus
Procedure:
-
To the collected azeotrope, add anhydrous calcium chloride in a mass ratio of approximately 1:10 to 1:5 (CaCl₂:azeotrope).[10]
-
Agitate the mixture thoroughly for an extended period (e.g., several hours) to ensure good contact between the salt and the liquid.
-
Allow the mixture to stand, and two layers should form. The upper layer is enriched in trimethyl borate.
-
Carefully separate the upper layer.
-
Purify the trimethyl borate-rich layer by fractional distillation, collecting the fraction that boils at the boiling point of pure trimethyl borate (~68°C).
Visualizations
Caption: Experimental workflow for the synthesis and purification of trimethyl borate.
Caption: Troubleshooting logic for incomplete azeotrope separation.
References
- 1. A Class of Borate Ester: Trimethyl Borate | Borates Today [borates.today]
- 2. Trimethyl borate - Sciencemadness Wiki [sciencemadness.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. US3004058A - Separation of trimethyl borate from the trimethyl borate-methanol azeotrope - Google Patents [patents.google.com]
- 6. datapdf.com [datapdf.com]
- 7. US2880144A - Azeotropic extractive distillation of - Google Patents [patents.google.com]
- 8. US2889352A - Recovery of trimethyl borate from methanolic solutions thereof - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. CN103923113A - Salting-out method of trimethyl borate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Reactions with Boronic Esters
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing Suzuki-Miyaura cross-coupling reactions, with a particular focus on the critical role of the base when using boronic esters.
Troubleshooting Guide
This section addresses common problems encountered during Suzuki reactions involving boronic esters and the choice of base.
Q1: My reaction yield is very low or the reaction is not proceeding. What are the most common base-related causes?
A1: Low yields in Suzuki reactions can often be traced back to the base and its interaction with the reaction components. Here are the primary factors to investigate:
-
Inappropriate Base Strength: The base may be too weak to efficiently activate the boronic ester for transmetalation, leading to a slow or incomplete reaction.[1] Conversely, a base that is too strong can cause the degradation of sensitive functional groups on your starting materials or desired product.[1]
-
Poor Solubility: Many common inorganic bases (e.g., K₂CO₃, K₃PO₄) have poor solubility in organic solvents.[1] If the base is not sufficiently dissolved or the reaction mixture is not stirred vigorously enough, its effectiveness is drastically reduced.[1] For biphasic reactions (e.g., Toluene/Water), vigorous stirring is essential to maximize the interfacial contact where the reaction occurs.[1]
-
Protodeboronation: This is a major side reaction where the boronic ester group is replaced by a hydrogen atom.[1][2] It is particularly problematic for electron-rich or heteroaryl boronic esters and is often accelerated by strong bases and the presence of water.[1][2]
-
Catalyst Deactivation: Oxygen can deactivate the Pd(0) catalyst.[3] While not directly a base issue, the overall reaction environment, which includes the base, must be properly managed. Ensure your solvents and reaction setup are thoroughly degassed.[1][3]
Q2: My starting material or product contains a base-sensitive functional group (e.g., ester, ketone, nitro group). Which base should I select?
A2: For substrates with base-labile functionalities, the use of milder bases is crucial to prevent unwanted side reactions or degradation.
-
Recommended Mild Bases: Bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and especially potassium fluoride (B91410) (KF) or cesium fluoride (CsF) are recommended.[1][2] Fluoride ions are particularly effective for substrates with sensitive groups as they are less basic and less likely to cause hydrolysis of esters.[2][4]
-
Bases to Avoid: Strong bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and alkoxides (e.g., NaOtBu, KOtBu) should be avoided unless the stability of your substrate under these conditions has been confirmed.[1]
-
Anhydrous Conditions: For extremely sensitive substrates, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be a successful strategy.[2][5]
Q3: I am observing significant protodeboronation of my boronic ester. How can I minimize this side reaction?
A3: Protodeboronation is a common challenge, especially with heteroaryl or polyfluoroaryl boronic esters.[1][6][7] Here are several strategies to mitigate it:
-
Use a Milder Base: Switch from strong bases to milder options like K₃PO₄ or KF.[1]
-
Employ Anhydrous Conditions: Since water can facilitate protodeboronation, running the reaction under strictly anhydrous conditions can significantly reduce this side reaction.[2][8]
-
Use More Stable Boron Reagents: While you are already using boronic esters, which are generally more stable than boronic acids, consider highly stable derivatives like MIDA (N-methyliminodiacetic acid) boronates or potassium aryltrifluoroborates if the problem persists.[2][3] These reagents slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of decomposition.[3]
-
Optimize Reaction Temperature: Higher temperatures can accelerate protodeboronation.[2] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[2]
Q4: My reaction starts but then stalls and does not go to completion. What troubleshooting steps should I take?
A4: A stalled reaction can be frustrating. If you've already optimized the base, consider these other factors:
-
Degas Thoroughly: Oxygen is a common culprit for deactivating the palladium catalyst.[3] Ensure your solvent and reaction mixture are properly degassed by sparging with an inert gas (e.g., Argon) or by using freeze-pump-thaw cycles.[1]
-
Check Catalyst and Ligand System: For challenging or sterically hindered substrates, a simple catalyst may not be sufficient.[1] Consider using more electron-rich and bulky phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which can improve catalyst performance and longevity.[1]
-
Solvent Choice: The solvent system is critical. A mixture of an organic solvent (like Dioxane, THF, or Toluene) with water is often used to help dissolve both the inorganic base and the boron reagent.[1] Ensure the chosen solvent is appropriate for the temperature and reagents.
-
Increase Temperature Cautiously: If the reaction is sluggish, a moderate increase in temperature can improve the rate.[1][3] However, be mindful that higher temperatures can also accelerate catalyst decomposition and side reactions like protodeboronation.[1][2]
Frequently Asked Questions (FAQs)
Q5: What is the primary role of the base in a Suzuki reaction with boronic esters?
A5: The base plays several crucial roles in the catalytic cycle of the Suzuki-Miyaura reaction.[1][9] Its main function is to activate the organoboron species.[1][2][4] In the case of boronic esters, the base facilitates the formation of a more nucleophilic boronate species, which is necessary for the key transmetalation step with the palladium(II) complex.[1][2] The base is also involved in the regeneration of the active Pd(0) catalyst at the end of the cycle.[1]
Q6: Are boronic esters always better than boronic acids? When should I choose one over the other?
A6: Boronic esters, particularly pinacol (B44631) esters (Bpin), offer significant advantages in stability.[2][8] They are generally more resistant to decomposition via protodeboronation and homocoupling compared to their corresponding boronic acids.[2] This makes them easier to handle, purify, and store.
-
Choose a boronic ester when:
While boronic acids can sometimes be more reactive, the enhanced stability and reliability of boronic esters often make them the preferred choice for complex syntheses.[10]
Q7: Can the reaction be performed without a base?
A7: Traditional Suzuki-Miyaura couplings require a base to activate the boronic acid or ester for transmetalation.[6][11] However, for acutely base-sensitive substrates, methods have been developed that proceed under "base-free" or neutral conditions.[1][7] These specialized methods often involve using alternative coupling partners like aryldiazonium salts or employ specific catalyst systems that can facilitate transmetalation through a different mechanistic pathway, sometimes referred to as a "cationic" pathway.[7]
Data Presentation: Base Selection Guide
The choice of base can dramatically impact reaction yield. The table below summarizes outcomes from various studies, providing a comparative reference for a model Suzuki coupling reaction.
Table 1: Comparison of Bases in a Model Suzuki Coupling Reaction (Model Reaction: Aryl Halide + Arylboronic Ester)
| Entry | Base (equiv.) | Solvent System | Temperature (°C) | Yield (%) | Reference Notes |
| 1 | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | High | A robust and commonly used base, effective for a wide range of substrates, including challenging aryl chlorides.[12] |
| 2 | K₂CO₃ (2.0) | Toluene/H₂O | 80-100 | Good to High | A standard, cost-effective choice. Often used in aqueous solvent mixtures.[1][13] |
| 3 | Cs₂CO₃ (2.0) | Dioxane | 80 | High | A strong inorganic base, often very effective but more expensive.[2] |
| 4 | KF (3.0) | THF | 60-80 | Good | A mild base, ideal for substrates with base-sensitive functional groups like esters to prevent hydrolysis.[2][4] |
| 5 | NaOH (2.0) | THF/H₂O | 65 | Variable | A strong base that can be effective but poses a high risk of degrading sensitive substrates.[1][14] |
| 6 | TMSOK (2.4) | THF | 25-50 | High | Potassium trimethylsilanolate. Used under anhydrous conditions, particularly effective for rapid, homogenous reactions with alkylboronic esters.[5] |
| 7 | Et₃N (3.0) | DMF | 100 | Low to Moderate | Organic bases like triethylamine (B128534) are generally less effective than inorganic bases for activating boronic esters.[1][15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Base-Sensitive Boronic Ester
This protocol provides a starting point and should be optimized for specific substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Ester (e.g., Pinacol Ester) (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv) or KF (3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane
Procedure:
-
To a dry Schlenk flask, add the aryl halide, boronic ester, palladium catalyst, ligand, and the chosen anhydrous base under a positive pressure of inert gas.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[16]
-
Add the anhydrous, degassed solvent via cannula or a gas-tight syringe.[1]
-
Ensure the flask is sealed and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.[1]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS) by taking aliquots periodically. Check for the disappearance of the limiting starting material. Reaction times can range from 2 to 24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography.
Visualizations
Troubleshooting Flowchart for Low-Yield Suzuki Reactions
Caption: A troubleshooting flowchart for diagnosing low-yield Suzuki reactions.
Base Selection Decision Tree
Caption: A decision tree to assist in choosing an appropriate base.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pinacol Boronate Esters
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of pinacol (B44631) boronate esters (Bpin). It is intended for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable synthetic intermediates.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of pinacol boronate esters.
Issue 1: Low or No Recovery from Silica (B1680970) Gel Chromatography
Q: I am running a silica gel column, but my pinacol boronate ester is not eluting, or the recovery is very low. My TLC plate shows the spot either staying at the baseline or tailing significantly. What is happening?
A: This is a common issue and can be attributed to two main factors:
-
Strong Adsorption: The Lewis acidic boron atom of the ester can strongly interact with the Lewis basic silanol (B1196071) groups on the surface of the silica gel, leading to product loss on the column.[1]
-
Hydrolysis: The acidic nature of the silica gel surface can catalyze the hydrolysis of the pinacol ester back to the more polar boronic acid.[1][2][3][4] Boronic acids are highly polar and will not elute with non-polar solvents, remaining at the baseline.
Solutions:
-
Deactivate the Silica Gel:
-
Boric Acid Impregnation: Treating the silica gel with a boric acid solution can suppress the over-adsorption of pinacol esters, leading to improved recovery.[1][3][5]
-
Base Treatment: Adding a small amount of a non-nucleophilic base like triethylamine (B128534) (NEt₃) to the eluent can cap the acidic silanol groups.[1][6]
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina (B75360): For less polar esters, neutral alumina can be a suitable alternative to silica gel.[1]
-
-
Minimize Contact Time:
-
Silica/Celite Plug: If the goal is simply to remove baseline impurities, a quick filtration through a plug of silica gel or Celite can minimize contact time and reduce degradation and adsorption.[1]
-
Issue 2: Product Decomposition or Hydrolysis During Purification
Q: My NMR analysis shows the presence of the corresponding boronic acid in my "purified" pinacol ester. How can I prevent this hydrolysis during purification?
A: Pinacol esters are susceptible to hydrolysis, especially in the presence of water, alcohols, or under acidic/basic conditions often encountered during aqueous workups and chromatography.[1][2][7]
Solutions:
-
Maintain Anhydrous Conditions: Ensure all solvents and glassware are rigorously dried. When possible, perform workups and chromatography under an inert atmosphere (e.g., Nitrogen or Argon), especially for sensitive compounds.[1]
-
Avoid Protic Solvents in Chromatography:
-
Normal Phase: Use anhydrous solvents for column chromatography.
-
Reversed-Phase HPLC (RP-HPLC): This technique is challenging due to the aqueous mobile phases.[2][7] If RP-HPLC is necessary, use a high percentage of organic solvent and a very high pH (e.g., 12.4) to mitigate on-column degradation.[2][8] Using 2,2,2-trifluoroethanol (B45653) (TFE) as a co-solvent instead of methanol (B129727) or ethanol (B145695) has also been shown to be effective.[2]
-
-
Use More Stable Boronic Esters: For particularly challenging purifications, consider using more sterically hindered diols to form more stable boronic esters, such as those derived from 3,4-diethylhexane-3,4-diol (Epin).[3][6]
Issue 3: Co-elution with Impurities
Q: I am struggling to separate my pinacol ester from unreacted starting materials or byproducts like bis(pinacolato)diboron (B136004) (B₂pin₂). What purification strategy should I use?
A: When standard chromatography fails to provide adequate separation, several alternative strategies can be employed.
Solutions:
-
Recrystallization or Trituration: If your product is a solid, recrystallization can be a highly effective purification method. For oily products, trituration with a solvent in which the impurities are soluble but the product is not can be effective.[1][9]
-
Derivatization: Convert the pinacol boronate ester into a more easily purified form. These derivatives can often be readily converted back to the boronic acid if needed.
-
Conversion to BF₃K Salts: Reacting the crude pinacol ester with KHF₂ can form a trifluoroborate salt, which is often crystalline and easily purified by recrystallization.[6][10]
-
Formation of MIDA Boronates: Derivatization with N-methyliminodiacetic acid (MIDA) can yield MIDA boronates, which are more stable to silica gel chromatography.[10]
-
Transesterification with Diethanolamine (B148213) (DEA): This reaction forms a zwitterionic DEA boronate adduct that often precipitates from ethereal solutions, allowing for simple filtration-based purification.[10][11][12]
-
Data Presentation
Table 1: Comparison of Purification Strategies for Pinacol Boronate Esters
| Strategy | Principle | Advantages | Disadvantages | Best Suited For |
| Standard Silica Gel Chromatography | Differential adsorption | Widely applicable, well-understood | Product loss via adsorption, on-column hydrolysis | Moderately stable, non-polar to moderately polar esters |
| Boric Acid-Treated Silica | Suppresses Lewis acid-base interactions | Improved recovery, reduced tailing | Requires pre-treatment of silica | Compounds showing strong adsorption on standard silica |
| Neutral Alumina Chromatography | Alternative adsorbent | Avoids acidic conditions of silica | Less versatile than silica, may not be suitable for all compounds | Less polar esters sensitive to acidic conditions |
| Recrystallization/Trituration | Differential solubility | High purity achievable, scalable | Only for solid products, can be solvent-intensive | Crystalline solid products |
| Derivatization to BF₃K Salt | Formation of a stable, crystalline salt | Crystalline products are easy to handle and purify | Requires an additional chemical step | Oily or difficult-to-crystallize esters |
| Derivatization to MIDA Boronate | Formation of a more chromatographically stable ester | Increased stability on silica gel | Requires an additional chemical step | Esters that are unstable on standard silica |
| Derivatization to DEA Adduct | Formation of a precipitating zwitterion | Simple filtration-based purification | Requires two additional chemical steps (formation and hydrolysis) | A wide range of esters, especially when chromatography is challenging |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from Hitosugi et al.[3]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Round-bottom flask
-
Büchner funnel and filter flask
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare a 5% w/v solution of boric acid in methanol. For 100 g of silica gel, approximately 550 mL of this solution will be needed.[1]
-
In the round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Gently agitate or swirl the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using the Büchner funnel.
-
Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).[1]
-
Dry the silica gel thoroughly in vacuo (e.g., at 60°C for 1.5 hours) until it becomes a free-flowing powder.[1] The boric acid-impregnated silica gel is now ready for column packing.
Protocol 2: Derivatization with Diethanolamine (DEA) and Subsequent Hydrolysis
This protocol is based on the work of Gillis and Burke.[12]
Materials:
-
Crude pinacol boronate ester
-
Diethanolamine (DEA)
-
Diethyl ether (anhydrous)
-
0.1 M Hydrochloric acid (HCl)
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
Part A: Formation of the DEA Adduct
-
Dissolve the crude pinacol boronate ester in a minimal amount of diethyl ether.
-
Add diethanolamine (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature. A white precipitate of the DEA boronate adduct should form within minutes. Continue stirring for approximately 30 minutes to ensure complete reaction.[12]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry to afford the purified DEA boronate.[12]
Part B: Hydrolysis to the Boronic Acid
-
Suspend the purified DEA boronate in a biphasic mixture of diethyl ether and 0.1 M HCl.
-
Stir vigorously for 20-30 minutes at room temperature.
-
Separate the organic layer, and extract the aqueous layer with additional portions of diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified boronic acid.
Mandatory Visualization
Caption: A flowchart for troubleshooting common issues in Bpin purification.
Caption: Common derivatization pathways for purifying challenging Bpin esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after synthesizing pinacol boronate esters?
A1: Common impurities include unreacted starting materials (e.g., aryl halides), homocoupled byproducts, and excess reagents like bis(pinacolato)diboron (B₂pin₂). The corresponding boronic acid is also a frequent impurity, arising from the hydrolysis of the ester during workup or purification.[1]
Q2: Can I use my crude pinacol boronate ester in the next step without purification?
A2: In many cases, yes. For reactions like the Suzuki-Miyaura coupling, it is often possible to use the crude Bpin ester directly after a simple filtration through Celite or a silica plug to remove the palladium catalyst and inorganic salts.[1] However, the success of this approach depends on the tolerance of the subsequent reaction to the specific impurities present.
Q3: My pinacol ester is an oil and cannot be recrystallized. What is the best alternative?
A3: For oily Bpin esters, chromatography is the most common approach. If you face issues with standard silica gel chromatography, consider the troubleshooting steps above, such as using boric acid-treated silica or neutral alumina. Derivatization to a crystalline solid (e.g., a BF₃K salt) or a precipitating adduct (e.g., a DEA adduct) for easier purification is also an excellent strategy.[1][10][12] For volatile esters, distillation can be an effective method.
Q4: How can I monitor my column chromatography if my compound is not UV-active?
A4: If your compound lacks a UV chromophore, you can stain your TLC plates. Common stains for boronic esters include p-anisaldehyde, potassium permanganate (B83412) (KMnO₄), or iodine. A more specific stain for boronic acids and their esters is alizarin (B75676) or curcumin, which form colored complexes with the boron moiety.[13][14]
Q5: Why is my pinacol boronate ester stable in the reaction but decomposes during workup?
A5: The anhydrous and often non-polar conditions of many borylation reactions are favorable for Bpin stability.[15] However, aqueous workups introduce water and can involve pH changes, both of which can promote hydrolysis. The presence of protic solvents (like methanol or ethanol) during extraction or purification can also lead to transesterification or hydrolysis.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. Boric acid, pinacol ester | 25240-59-9 | Benchchem [benchchem.com]
Technical Support Center: Anhydrous Cross-Coupling Reactions Using Trimethyl Borate
Welcome to the technical support center for anhydrous cross-coupling reactions utilizing trimethyl borate (B1201080). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this powerful synthetic strategy. The use of trimethyl borate in anhydrous Suzuki-Miyaura cross-coupling reactions, particularly for challenging substrates like heteroaromatics, can significantly enhance reaction rates and yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here are some common issues encountered during anhydrous cross-coupling reactions and strategies to address them:
Q1: My reaction is sluggish or gives low yields, even under anhydrous conditions. What are the likely causes and how can I improve the outcome?
A1: Low yields or slow reaction rates in anhydrous Suzuki-Miyaura couplings can stem from several factors. The addition of trimethyl borate is a key strategy to mitigate many of these issues.
-
Poor Solubility of Reaction Components: Highly polar substrates, especially heteroaromatic compounds, often have poor solubility in anhydrous organic solvents. This can lead to heterogeneous reaction mixtures and slow reaction rates.
-
Solution: The addition of trimethyl borate can significantly improve the solubility of in situ-generated boronate complexes, leading to a more homogeneous reaction mixture and faster reaction times.[1]
-
-
Catalyst Poisoning: Lewis-basic heteroatoms in your substrates (e.g., nitrogen in pyridines or imidazoles) can coordinate to the palladium catalyst, leading to deactivation.[1][2]
-
Solution: Trimethyl borate can act as a Lewis acid, coordinating to the Lewis-basic sites on the heteroaromatic substrates. This attenuates their ability to poison the palladium catalyst, allowing for efficient catalytic turnover.[1]
-
-
Base-Promoted Catalyst Inhibition: The use of strong, soluble bases like potassium trimethylsilanolate (TMSOK) is advantageous for anhydrous couplings. However, an excess of such bases can sometimes inhibit the catalyst.[1]
-
Solution: Trimethyl borate can buffer the inhibitory effect of excess base, maintaining a more optimal reaction environment for the catalyst.[1]
-
Q2: I am observing significant protodeboronation of my boronic ester. How can I prevent this?
A2: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially with electron-rich or heteroaryl boronic acids and their esters.
-
Strict Anhydrous Conditions: The primary strategy to prevent protodeboronation is to rigorously exclude water from the reaction system. While boronic esters are generally more stable than boronic acids, they can still hydrolyze to the more protodeboronation-prone boronic acids in the presence of moisture.[3][4]
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., argon or nitrogen). The use of trimethyl borate is part of a broader anhydrous strategy.
-
-
Use of Stable Boronic Esters: The choice of the diol used to form the boronic ester can impact its stability.
Q3: My reaction mixture is a heterogeneous slurry, and I'm concerned about reproducibility. What can I do?
A3: Heterogeneous reaction mixtures can lead to inconsistent results due to issues with mass transfer and stirring.
-
Insoluble Bases: Traditional anhydrous Suzuki couplings often use insoluble inorganic bases, leading to heterogeneity.
-
Solution: Employing a soluble organic base like potassium trimethylsilanolate (TMSOK) in an ethereal solvent can create a homogeneous reaction environment.[3]
-
-
Insoluble Boronate Complexes: Even with a soluble base, the boronate species formed in situ can sometimes precipitate.
-
Solution: As mentioned in Q1, trimethyl borate is highly effective at solubilizing these boronate complexes, leading to a homogeneous solution and more reproducible results.[1]
-
Q4: Are there specific catalyst and ligand systems that are recommended for this methodology?
A4: Yes, the choice of catalyst and ligand is crucial for success.
-
Recommended System: For the anhydrous Suzuki-Miyaura coupling of heteroaryl compounds, the use of a pre-catalyst bearing the CataCXium® A ligand has been shown to be uniquely effective.[1] The optimized conditions often involve using 3 mol% of the Pd-CataCXium® A-G3 precatalyst.[1]
Data Presentation: Impact of Trimethyl Borate on Reaction Yield
The following tables summarize the significant positive effect of trimethyl borate on the yield of anhydrous Suzuki-Miyaura cross-coupling reactions.
Table 1: Effect of Trimethyl Borate on the Coupling of a Previously Unreactive Heteroaromatic Nucleophile [1]
| Entry | Reactant 1 | Reactant 2 | Trimethyl Borate (equiv) | Yield (%) |
| 1 | Neopentyl 5-pyrimidyl-boronic ester | 1-Bromo-4-fluorobenzene | 0 | 0 |
| 2 | Neopentyl 5-pyrimidyl-boronic ester | 1-Bromo-4-fluorobenzene | 3.0 | 99 |
Table 2: Comparison of Reaction Rates With and Without Trimethyl Borate [1]
| Entry | TMSOK (equiv) | Trimethyl Borate (equiv) | Time (min) | Yield (%) |
| 1 | 0.9 | 0 | 60 | 13 |
| 2 | 0.9 | 3.0 | 60 | 81 |
Experimental Protocols
General Protocol for Anhydrous Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Neopentylboronic Esters using Trimethyl Borate
This protocol is adapted from the work of Kassel et al.[1]
Materials:
-
Heteroaryl halide (1.0 equiv)
-
Heteroaryl neopentylboronic ester (1.1 equiv)
-
Pd-CataCXium® A-G3 precatalyst (3 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.2 equiv)
-
Trimethyl borate (3.0 equiv)
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the heteroaryl halide, heteroaryl neopentylboronic ester, and the Pd-CataCXium® A-G3 precatalyst.
-
Add anhydrous DME to the vessel.
-
Add trimethyl borate to the reaction mixture.
-
In a separate flask under an inert atmosphere, dissolve the potassium trimethylsilanolate (TMSOK) in anhydrous DME.
-
Slowly add the TMSOK solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., reflux) and monitor the progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). Reaction times are typically 3 hours or less.[5][6][7]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Synthesis of Neopentyl Boronic Esters:
Neopentyl boronic esters can be synthesized from the corresponding boronic acid and neopentyl glycol.
Procedure: [4]
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine the boronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv) in a suitable solvent (e.g., toluene).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude neopentyl boronic ester can often be used without further purification. If necessary, it can be purified by recrystallization or chromatography.
Visualizations
Below are diagrams illustrating key aspects of the anhydrous cross-coupling strategy.
Caption: Experimental workflow for the anhydrous Suzuki-Miyaura cross-coupling.
Caption: The multifaceted roles of trimethyl borate in enhancing the reaction.
Caption: Simplified catalytic cycle for the anhydrous Suzuki-Miyaura reaction.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Stork: Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate [storkapp.me]
Validation & Comparative
A Comparative Guide to the Reactivity of Methylborate and Other Boronic Esters in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, boronic esters are indispensable tools for the construction of complex molecular architectures. Their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam coupling reactions has been pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the boronic ester can significantly influence reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of the reactivity of trimethyl borate (B1201080) (methylborate) with other commonly employed boronic esters, such as those derived from pinacol (B44631), neopentyl glycol, and N-methyliminodiacetic acid (MIDA), supported by experimental data and detailed protocols.
Core Differences in Reactivity and Stability
The reactivity of a boronic ester is intrinsically linked to its stability. A delicate balance is required: the ester must be stable enough for purification and handling, yet sufficiently reactive to participate in the desired transformation.
This compound (Trimethyl Borate) , with the formula B(OCH₃)₃, is a simple and readily available trialkyl borate. While it can serve as a precursor for the synthesis of boronic acids via reaction with organometallic reagents, its direct role in cross-coupling reactions is primarily as a reaction enhancer rather than a source of a methyl group for coupling.[1][2][3] Its high susceptibility to hydrolysis makes it less suitable as a protecting group for boronic acids compared to more sterically hindered esters.[4]
Pinacol Boronic Esters (Bpin) are widely used due to their relative stability to chromatography and a broad range of reaction conditions.[5] However, they can be susceptible to protodeboronation, especially with electron-rich or heteroaromatic substrates.[6][7]
Neopentyl Glycol Boronic Esters often exhibit greater stability than their pinacol counterparts and can be advantageous in specific applications.
MIDA Boronate Esters are exceptionally stable, air- and moisture-tolerant crystalline solids.[6] They are unique in their requirement for a slow-release hydrolysis step to generate the active boronic acid, which is particularly beneficial when working with unstable boronic acids or in iterative cross-coupling strategies.[6]
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and performance of this compound and other boronic esters in the context of cross-coupling reactions.
Table 1: General Properties and Stability of Common Boronic Esters
| Boronic Ester | Formula/Structure | Key Features | Hydrolytic Stability |
| This compound | B(OCH₃)₃ | Highly reactive, volatile liquid. Primarily used as a precursor to boronic acids or as a reaction additive. | Very low; rapidly hydrolyzes in the presence of moisture.[4] |
| Pinacol Boronate | R-B(pin) | Generally stable solids, widely used in Suzuki-Miyaura coupling. | Moderate; can hydrolyze on silica (B1680970) gel and is susceptible to protodeboronation under certain conditions.[6][7] |
| Neopentyl Glycol Boronate | R-B(neop) | Often more stable than pinacol esters. | Higher than pinacol esters. |
| MIDA Boronate | R-B(MIDA) | Highly stable, crystalline solids. Act as a protecting group for boronic acids, requiring a "slow-release" hydrolysis. | Very high in the absence of a specific hydrolysis trigger.[6] |
Table 2: Reactivity in Suzuki-Miyaura Cross-Coupling
| Boronic Ester | Role in Reaction | General Reactivity | Advantages | Limitations |
| This compound | Additive | Enhances reaction rates for challenging substrates.[1][2] | Solubilizes boronate complexes, prevents catalyst poisoning, buffers base.[1][2] | Not a direct coupling partner for methylation. |
| Pinacol Boronate | Coupling Partner | Generally good reactivity, but can be sluggish compared to boronic acids.[8] | Commercially available, well-established protocols. | Susceptible to protodeboronation with sensitive substrates.[6] |
| Neopentyl Glycol Boronate | Coupling Partner | Similar to or slightly more reactive than pinacol esters in some cases. | Increased stability can be beneficial. | Less commonly used than pinacol esters. |
| MIDA Boronate | Protected Coupling Partner | Unreactive until deprotection. Allows for controlled release of the boronic acid.[6] | Enables the use of unstable boronic acids and iterative cross-coupling.[6] | Requires a specific hydrolysis step to become reactive.[6] |
Table 3: Reactivity in Chan-Lam Coupling
| Boronic Ester | General Reactivity | Key Considerations |
| This compound | Not typically used as a methyl source. | The focus is on the coupling of aryl or alkyl boronic acids/esters. |
| Pinacol Boronate | Can be challenging coupling partners, sometimes giving low yields, especially with aryl amines.[9] | Reaction conditions, such as solvent systems (e.g., MeCN/EtOH), can be optimized for better performance.[9] |
| Neopentyl Glycol Boronate | Can be used as coupling partners. | Similar considerations to pinacol esters regarding reaction optimization. |
| MIDA Boronate | Not commonly used due to the need for a pre-hydrolysis step, which may not be compatible with standard Chan-Lam conditions. | The reaction typically couples the boronic acid directly. |
Mandatory Visualization
Logical Workflow for Boronic Ester Selection in Suzuki-Miyaura Coupling
Caption: Decision tree for selecting an appropriate boronic ester strategy in Suzuki-Miyaura coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling with a Boronic Ester
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Heteroaryl Bromide with a Neopentyl Boronic Ester using Trimethyl Borate as an Additive[1][2]
Reaction: Cross-coupling of 2-(4-bromophenyl)-1,3,4-oxadiazole (B184417) with neopentyl 4-fluorophenylboronic ester.
Materials:
-
2-(4-bromophenyl)-1,3,4-oxadiazole (1.0 equiv)
-
Neopentyl 4-fluorophenylboronic ester (1.1 equiv)
-
Potassium trimethylsilanolate (TMSOK) (1.2 equiv)
-
Trimethyl borate (3.0 equiv)
-
Pd-CataCXium A-G3 precatalyst (3 mol%)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the aryl bromide, neopentyl boronic ester, and TMSOK.
-
Add the anhydrous solvent, followed by trimethyl borate.
-
Add the palladium precatalyst.
-
Seal the vessel and heat the reaction mixture at the desired temperature (e.g., reflux) for the specified time (e.g., 3-6 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with an appropriate organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Chan-Lam Amination of an Aryl Boronic Acid Pinacol Ester with an Aryl Amine[9]
Reaction: Coupling of an aryl boronic acid pinacol ester with an aryl amine.
Materials:
-
Aryl boronic acid pinacol ester (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
Copper(II) acetate (B1210297) (Cu(OAc)₂) (1.0 equiv)
-
Pyridine (2.0 equiv)
-
Acetonitrile (MeCN) and Ethanol (EtOH) in a 20:1 ratio
-
4 Å Molecular sieves
Procedure:
-
To a reaction vessel, add the aryl boronic acid pinacol ester, aryl amine, copper(II) acetate, and molecular sieves.
-
Add the MeCN/EtOH solvent mixture and pyridine.
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion
The selection of a boronic ester for cross-coupling reactions is a critical decision that depends on the specific substrates and desired outcome. While This compound is not a direct coupling partner in the same vein as other boronic esters, its role as a reaction enhancer in challenging Suzuki-Miyaura couplings is noteworthy.[1][2] For general applications, pinacol boronic esters remain a reliable choice, though their limitations with sensitive substrates must be considered. In cases of boronic acid instability or the need for iterative synthesis, the superior stability and controlled reactivity of MIDA boronates offer a clear advantage.[6] This guide provides a framework for researchers to make informed decisions when selecting boronic esters, ultimately leading to more efficient and successful synthetic outcomes.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 5. scientificupdate.com [scientificupdate.com]
- 6. benchchem.com [benchchem.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Trimethyl Borate in Modern Synthesis: A Comparative Guide
In the landscape of synthetic chemistry, particularly in the realm of carbon-carbon bond formation, boronic acids have long held a prominent position as versatile reagents. However, the practical application of boronic acids is often hampered by inherent instability, purification challenges, and a propensity for side reactions. This has led to the exploration of alternative boron-based reagents, with trimethyl borate (B1201080) emerging as a highly effective and advantageous substitute. This guide provides a comprehensive comparison of trimethyl borate and boronic acids in synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.
Enhanced Stability and Handling: A Key Advantage of Boronate Esters
One of the most significant drawbacks of boronic acids is their limited stability. Many boronic acids, especially heteroaryl derivatives, are susceptible to decomposition upon storage. For instance, 2-furanyl boronic acid has been shown to lose 90% of its activity after just 15 days of storage under air. In contrast, boronate esters, which can be readily prepared from trimethyl borate, exhibit substantially greater stability. Aryl borate esters have been demonstrated to retain their reactivity in Suzuki-Miyaura coupling reactions even after four months of storage in the air. This enhanced stability simplifies handling and storage, ensuring the reproducibility of synthetic procedures.
Superior Performance in Cross-Coupling Reactions: The Role of Trimethyl Borate as an Additive
Beyond its role as a precursor to more stable boronate esters, trimethyl borate has proven to be a highly effective additive in Suzuki-Miyaura cross-coupling reactions, particularly in challenging cases involving heteroaryl compounds. Its presence in the reaction mixture can lead to dramatic improvements in reaction rates and yields.
The beneficial effects of trimethyl borate in these reactions are attributed to several factors:
-
Solubilization of Boronate Complexes: Trimethyl borate aids in the solubilization of in-situ generated boronate complexes, increasing their availability for the catalytic cycle.
-
Prevention of Catalyst Poisoning: Heteroatomic subunits in the substrates can often poison the palladium catalyst. Trimethyl borate can mitigate these poisoning effects, preserving the catalyst's activity.
-
Buffering of Base: In anhydrous coupling conditions, excess base can inhibit the catalyst. Trimethyl borate acts as a buffer, moderating the basicity of the reaction medium.
The following experimental data illustrates the profound impact of trimethyl borate on reaction yield in a Suzuki-Miyaura coupling reaction.
| Entry | Additive | Time (h) | Yield (%) |
| 1 | None | 1 | 0 |
| 2 | Trimethyl Borate (2.0 equiv) | 1 | 99 |
| Table 1: Comparison of Suzuki-Miyaura coupling of neopentyl 5-pyrimidylboronic ester and 1-bromo-4-fluorobenzene (B142099) with and without trimethyl borate. |
As the data clearly indicates, the addition of trimethyl borate transformed a completely unreactive system into a high-yielding transformation.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Heteroaryl Boronic Ester with a Heteroaryl Bromide using Trimethyl Borate
This protocol is based on a general procedure for anhydrous Suzuki-Miyaura cross-coupling reactions.
Materials:
-
Neopentyl 5-pyrimidylboronic ester
-
1-bromo-4-fluorobenzene
-
1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride dichloromethane (B109758) adduct (Pd(dppf)Cl2·CH2Cl2)
-
Potassium trimethylsilanolate (TMSOK)
-
Trimethyl borate
-
Anhydrous 1,4-dioxane (B91453)
-
Internal standard (e.g., 1-fluoronaphthalene)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), neopentyl heteroarylboronic ester (1.2 equiv), and Pd(dppf)Cl2·CH2Cl2 (5 mol %).
-
Add an internal standard for analytical monitoring (e.g., 1-fluoronaphthalene, 1.0 equiv).
-
Seal the vial with a septum and purge with nitrogen or argon for 15 minutes.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add trimethyl borate (2.0 equiv) via syringe.
-
Add a solution of TMSOK (1.2 equiv) in anhydrous 1,4-dioxane via syringe.
-
Place the reaction vial in a preheated oil bath at 100 °C and stir for the desired amount of time (e.g., 1 hour).
-
After cooling to room temperature, the reaction mixture can be analyzed by GC-MS or NMR to determine the yield.
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthesis of boronic acids from trimethyl borate and the proposed role of trimethyl borate in the Suzuki-Miyaura coupling cycle.
Caption: Synthesis of Boronic Acids from Trimethyl Borate.
Caption: Role of Trimethyl Borate in the Suzuki-Miyaura Cycle.
Conclusion
While boronic acids remain important reagents in organic synthesis, their inherent limitations necessitate the use of more stable and efficient alternatives. Trimethyl borate offers a compelling solution, both as a precursor to robust boronate esters and as a powerful additive in cross-coupling reactions. The experimental evidence clearly demonstrates that the use of trimethyl borate can lead to significantly improved reaction outcomes, particularly in challenging synthetic contexts. For researchers in drug discovery and materials science, embracing trimethyl borate and its derivatives can pave the way for more reliable, efficient, and reproducible synthetic strategies.
Spectroscopic Purity Analysis of Synthesized Methylborate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of methylborate, a versatile reagent in organic chemistry, necessitates rigorous purity assessment to ensure the reliability of subsequent reactions. Spectroscopic techniques offer powerful and distinct approaches to confirm the purity of synthesized this compound, each with its own set of advantages and limitations. This guide provides an objective comparison of common spectroscopic methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their needs.
Comparative Analysis of Spectroscopic Techniques
The primary impurity of concern in synthesized this compound is residual methanol (B129727), due to the formation of a low-boiling azeotrope, along with potential starting materials like boric acid and water. The choice of analytical technique depends on the specific purity requirements, available instrumentation, and the need for quantitative versus qualitative results.
| Spectroscopic Technique | Information Provided | Advantages | Limitations | Key Impurities Detected |
| ¹H NMR Spectroscopy | Quantitative and qualitative analysis of proton-containing species. | Excellent for quantifying organic impurities like methanol. Provides structural information.[1] | May not directly detect non-proton-containing impurities. | Methanol, residual organic starting materials. |
| ¹¹B NMR Spectroscopy | Direct detection and quantification of boron-containing species. | High sensitivity to the chemical environment of boron, allowing for the identification of different boron-containing impurities.[1] | Requires specialized NMR equipment. Quadrupolar broadening can sometimes complicate spectral interpretation.[1] | Boric acid, boroxine (B1236090) rings, other borate (B1201080) esters. |
| FTIR Spectroscopy | Identification of functional groups. | Rapid and non-destructive. Sensitive to common impurities like water and alcohols.[1] | Less effective for quantifying impurities and distinguishing between molecules with similar functional groups.[1] | Water, Methanol (O-H stretch). |
| GC-MS | Separation and identification of volatile compounds. | High sensitivity and selectivity for volatile impurities. Can provide quantitative data. | Potential for sample decomposition or reaction with the column stationary phase.[2] Requires a volatile sample. | Methanol, other volatile organic impurities. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
a) ¹H NMR Spectroscopy for Methanol Quantification
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in a deuterated solvent that does not have signals overlapping with the analyte peaks (e.g., CDCl₃, Benzene-d₆). Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Typical Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 5-7 times the longest T₁ of the protons of interest to ensure full relaxation for accurate integration.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Analysis:
-
The ¹H NMR spectrum of pure this compound exhibits a sharp singlet around 3.52 ppm (in CDCl₃) corresponding to the nine equivalent methoxy (B1213986) protons.[3]
-
Methanol will appear as a quartet (due to coupling with the hydroxyl proton) and a doublet (hydroxyl proton) or as two singlets if exchange is rapid. The methyl signal of methanol is typically found around 3.49 ppm.
-
Integrate the area of the this compound singlet and the methyl signal of methanol. The purity can be calculated by comparing the relative integrations with that of the internal standard.
-
b) ¹¹B NMR Spectroscopy for Boron Impurity Detection
-
Sample Preparation: Prepare the sample as described for ¹H NMR. A quartz NMR tube is recommended for ¹¹B NMR.
-
Instrumentation: An NMR spectrometer equipped with a boron-observe probe.
-
Typical Parameters:
-
Observe Frequency: Corresponding to ¹¹B at the given field strength (e.g., 128 MHz on a 400 MHz spectrometer).
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or higher for a good signal-to-noise ratio.
-
-
Data Analysis:
-
The spectrum should show a single, sharp peak for pure this compound at approximately +18.49 ppm.[3]
-
The presence of additional peaks indicates boron-containing impurities. For instance, boric acid gives a broad signal around +19 ppm, while boroxines appear at slightly lower fields (~ +23 ppm).
-
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr). Due to the moisture sensitivity of this compound, sample preparation should be performed in a dry environment (e.g., a glove box).
-
Instrumentation: A standard FTIR spectrometer.
-
Typical Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small amount of the synthesized this compound in a suitable volatile organic solvent (e.g., dichloromethane, hexane). The concentration should be around 10 µg/mL.[7] Samples should be free of particles.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Typical Parameters:
-
GC Column: A column with a stationary phase that is less reactive to borate esters, such as a porous polymer like Porapak Q or a wax-based column (e.g., DB-Wax), is recommended to avoid on-column reactions or degradation.[2]
-
Injector Temperature: Typically set around 150-200°C.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to separate volatile components.
-
MS Detector: Operated in electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram based on their retention times and mass spectra.
-
The mass spectrum of this compound will show characteristic fragments.
-
Methanol, if present, will elute as an early peak and can be identified by its characteristic mass spectrum (m/z 31, 29).
-
Quantification can be achieved by creating a calibration curve with standards of known concentrations.
-
Visualizations
Caption: Workflow for purity analysis of synthesized this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Trimethyl borate - Chromatography Forum [chromforum.org]
- 3. rsc.org [rsc.org]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel method for identification and quantification of methanol and ethanol in alcoholic beverages by gas chromatography-Fourier transform infrared spectroscopy and horizontal attenuated total reflectance-Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uoguelph.ca [uoguelph.ca]
The Role of Methylborate in Suzuki Reactions: A Comparative Guide to Direct Transmetalation
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of the Suzuki-Miyaura cross-coupling reaction is paramount for optimizing synthetic routes and achieving desired molecular complexity. This guide provides a comprehensive comparison of the proposed role of boronic esters, such as methylborate, in direct transmetalation against alternative mechanistic pathways. Supported by experimental and computational data, this analysis aims to clarify the nuances of this critical reaction step.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] At the heart of this reaction lies the transmetalation step, where an organic moiety is transferred from a boron-containing reagent to a palladium catalyst.[1][5] While the overall catalytic cycle is well-established, the precise mechanism of transmetalation has been a subject of intense investigation and debate.[6][7]
Historically, two primary pathways have been proposed for the transmetalation of boronic acids: the "boronate" pathway and the "oxo-palladium" pathway.[6][8][9] However, emerging evidence suggests that boronic esters, which can be generalized to include species like this compound, can participate in direct transmetalation without prior hydrolysis to the corresponding boronic acid.[2][10] This guide will dissect these competing mechanisms, presenting the supporting data and experimental protocols that underpin our current understanding.
Competing Transmetalation Pathways: A Head-to-Head Comparison
The efficacy and preferred pathway for transmetalation are highly dependent on the nature of the boron species, the base employed, and the reaction conditions. Below is a summary of the key mechanistic proposals.
| Mechanistic Pathway | Proposed Mechanism | Key Intermediates | Supporting Evidence |
| Direct Transmetalation (Boronic Ester) | The boronic ester coordinates directly to a palladium(II) complex (often a hydroxo or alkoxo species), forming a Pd-O-B linkage, followed by the transfer of the organic group from boron to palladium.[2][10] | Arylpalladium(II)-boronic ester adducts (pre-transmetalation intermediates).[2][11][12] | Observation of pre-transmetalation intermediates using low-temperature NMR; kinetic studies showing rates comparable to or exceeding those with boronic acids; successful coupling under anhydrous conditions.[2][4][7] |
| Boronate Pathway | The boronic acid is activated by a base to form a more nucleophilic tetracoordinate boronate anion. This boronate then attacks the arylpalladium(II) halide complex.[3][5][6] | Arylpalladium(II) halide complex, aryltrihydroxyborate.[6] | Early proposals by Miyaura and Suzuki; kinetic studies under specific conditions; computational modeling.[5][8] |
| Oxo-Palladium Pathway | The arylpalladium(II) halide complex reacts with a base (e.g., hydroxide) to form a more reactive arylpalladium(II) hydroxo complex. This complex then reacts with the neutral boronic acid.[5][6][9] | Arylpalladium(II) hydroxo complex.[6] | Stoichiometric reaction studies demonstrating that the reaction between an isolated arylpalladium hydroxo complex and a boronic acid is significantly faster than the boronate pathway under typical catalytic conditions.[6] |
Quantitative Analysis of Transmetalation Rates
Kinetic studies have been instrumental in elucidating the feasibility of these competing pathways. The following table summarizes key kinetic data from comparative studies.
| Reactants | Conditions | Observed Rate Constant (k_obs) | Conclusion | Reference |
| [(Ph₃P)Pd(Ph)(μ-OH)]₂ + p-tolylboronic acid | THF/H₂O (50:1), -40 °C | 2.4 x 10⁻³ s⁻¹ | The reaction between the palladium hydroxo complex and boronic acid is fast, supporting the Oxo-Palladium pathway. | [6] |
| (Ph₃P)₂Pd(Ph)Cl + K[p-tolylB(OH)₃] | THF/H₂O (50:1), -30 °C | < 10% conversion after 11 h | The reaction between the palladium halide complex and the boronate is significantly slower under these conditions. | [6] |
| [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂ + 4-fluorophenylboronic acid | THF, -30 °C | (5.78 ± 0.13) x 10⁻⁴ s⁻¹ | Demonstrates the rate of transmetalation from a characterized pre-transmetalation intermediate. | [11] |
| [(Ph₃P)Pd(Ph)(μ-OH)]₂ + Diisopropyl arylboronic ester | THF, -30 °C | 8.24 ± 0.16 x 10⁻⁴ s⁻¹ | The rate of transmetalation with a boronic ester is comparable to that of the corresponding boronic acid, supporting direct involvement. | [2] |
Visualizing the Mechanistic Pathways
The logical flow of the competing transmetalation mechanisms can be visualized to better understand the sequence of events and the key decision points in the catalytic cycle.
Figure 1. Competing pathways for the transmetalation step in Suzuki-Miyaura coupling.
Experimental Protocols
A cornerstone of mechanistic validation lies in reproducible experimental procedures. Below are summarized protocols for key experiments that have helped differentiate between the proposed transmetalation pathways.
Protocol 1: Stoichiometric Reaction of Arylpalladium Hydroxo Complex with Arylboronic Acid
This experiment, crucial for supporting the oxo-palladium pathway, involves the reaction of a pre-synthesized, isolated arylpalladium hydroxo complex with a boronic acid in the absence of an external base.
-
Reactants: Dimeric [(Ph₃P)Pd(Ph)(μ-OH)]₂ and p-tolylboronic acid.
-
Solvent: A 50:1 mixture of THF/H₂O is commonly used to mimic catalytic conditions.
-
Procedure:
-
The dimeric palladium complex is dissolved in the solvent system and cooled to a low temperature (e.g., -40 °C) in an NMR tube.
-
A solution of p-tolylboronic acid (typically in excess) is added.
-
The reaction is monitored in situ by ³¹P NMR spectroscopy.
-
-
Analysis: The disappearance of the starting palladium complex and the appearance of signals corresponding to the product and reduced palladium species are tracked over time to determine the reaction rate.[6]
Protocol 2: In Situ Generation and Observation of Pre-transmetalation Intermediates
The direct observation of the elusive Pd-O-B linked intermediates provides strong evidence for their involvement. This requires specialized techniques to capture these transient species.
-
Apparatus: Low-temperature, rapid-injection NMR (RI-NMR) spectroscopy.
-
Reactants: An arylpalladium(II) hydroxo complex (e.g., [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂) and an arylboronic acid or ester.
-
Procedure:
-
A solution of the palladium complex is cooled to a very low temperature (e.g., -78 °C) inside the NMR probe.
-
A pre-cooled solution of the boron reagent is rapidly injected into the NMR tube containing the palladium complex.
-
NMR spectra (e.g., ¹⁹F, ³¹P, ¹H) are immediately acquired to observe and characterize the newly formed intermediates before they can proceed to the final product.
-
-
Analysis: The chemical shifts and coupling constants of the observed species are used to elucidate their structure, confirming the formation of a Pd-O-B linkage.[7][11][12]
Figure 2. Workflow for mechanistic investigation of Suzuki transmetalation.
Conclusion and Future Outlook
The validation of this compound's (and more broadly, boronic esters') role in direct transmetalation represents a significant advancement in our understanding of the Suzuki-Miyaura reaction. While the oxo-palladium pathway is now widely accepted as a major route for boronic acids under weakly basic, aqueous conditions, the ability of boronic esters to bypass the need for hydrolysis and engage directly with the palladium catalyst offers a distinct and synthetically valuable alternative.[2][10]
For drug development professionals and synthetic chemists, this has practical implications. Boronic esters often exhibit greater stability and are less prone to protodeboronation than their corresponding acids, making them advantageous for complex syntheses.[2][4][13] The ability to perform Suzuki-Miyaura couplings under anhydrous conditions using boronic esters and specific bases further expands the reaction's scope and functional group compatibility.[4]
Future research will likely focus on further quantifying the kinetic profiles of a wider range of boronic esters and developing catalyst systems specifically designed to favor this direct transmetalation pathway. The continued application of advanced spectroscopic techniques and computational modeling will be essential in refining our mechanistic understanding and unlocking the full potential of this indispensable cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chirik.princeton.edu [chirik.princeton.edu]
- 6. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elusive Suzuki intermediates finally captured | Research | Chemistry World [chemistryworld.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
comparative study of Lewis acidity between trimethyl borate and trioctyl borate
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals comparing the Lewis acidity of trimethyl borate (B1201080) and trioctyl borate, complete with experimental data and protocols.
The Lewis acidity of borate esters is a critical factor in their application as catalysts and reagents in organic synthesis. This guide provides an objective comparison of the Lewis acidity of trimethyl borate and trioctyl borate, supported by established chemical principles and experimental methodologies. The primary distinction in Lewis acidity between these two borate esters arises from steric hindrance, with electronic effects playing a secondary role.
Factors Influencing Lewis Acidity in Borate Esters
The ability of a borate ester, B(OR)₃, to accept an electron pair is governed by two main factors:
-
Electronic Effects: The electronegativity of the alkoxy groups influences the electron density at the boron center. Alkyl groups are generally electron-donating through an inductive effect, which can slightly decrease the Lewis acidity of the boron atom. In the case of trimethyl borate and trioctyl borate, the electronic effects of the methyl and octyl groups are quite similar.[1]
-
Steric Effects: The size and spatial arrangement of the substituents around the boron atom are crucial. Bulky groups can physically obstruct the approach of a Lewis base to the electron-deficient boron center, a phenomenon known as steric hindrance. This can significantly diminish the effective Lewis acidity of the molecule.[1]
Head-to-Head Comparison
The fundamental difference between trimethyl borate and trioctyl borate lies in the steric bulk of their respective alkyl groups.[1]
-
Trimethyl Borate (B(OCH₃)₃): The small methyl groups in trimethyl borate offer minimal steric hindrance, making the boron center relatively accessible to Lewis bases.[1]
-
Trioctyl Borate (B(O(CH₂)₇CH₃)₃): The long, flexible octyl chains of trioctyl borate create a sterically congested environment around the boron atom, effectively shielding it from approaching Lewis bases.[1]
This structural difference leads to a significant disparity in their Lewis acidity. Trimethyl borate is a more accessible and therefore stronger Lewis acid compared to trioctyl borate, which is considered a much weaker Lewis acid due to steric shielding.[1]
Quantitative Data Presentation
The Lewis acidity of borate esters can be quantified using various experimental and computational methods. One common experimental technique is the Gutmann-Beckett method, which determines the Acceptor Number (AN), a dimensionless measure of Lewis acidity.[1] A higher AN value corresponds to greater Lewis acidity.[1]
| Compound | Formula | Molar Mass ( g/mol ) | Acceptor Number (AN) | Key Differentiating Factor |
| Trimethyl Borate | B(OCH₃)₃ | 103.91 | 23[2][3] | Minimal Steric Hindrance |
| Trioctyl Borate | B(O(CH₂)₇CH₃)₃ | 410.48 | Not readily available in literature, but predicted to be significantly lower than 23. | Significant Steric Hindrance[1] |
Experimental Protocols
1. Gutmann-Beckett Method for Determining Acceptor Number (AN)
This method utilizes ³¹P NMR spectroscopy to measure the interaction of a Lewis acid with a probe Lewis base, typically triethylphosphine (B1216732) oxide (Et₃PO).[1][4]
Objective: To quantify the Lewis acidity of a borate ester by measuring the change in the ³¹P NMR chemical shift of Et₃PO upon adduct formation.
Materials:
-
Borate ester (e.g., trimethyl borate)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane (B109758) or deuterated benzene)
-
NMR tubes
-
High-resolution NMR spectrometer
Procedure:
-
A solution of the Lewis acid (the borate ester) is prepared in the chosen anhydrous solvent.[1]
-
An equimolar amount of Et₃PO is added to the solution of the Lewis acid.[1]
-
The ³¹P NMR spectrum of the resulting solution is recorded.
-
The chemical shift (δ) of the ³¹P nucleus in the Et₃PO-borate ester adduct is measured.
-
The Acceptor Number (AN) is calculated using the following formula: AN = 2.21 x (δ_{sample} - δ_{Et₃PO in hexane}) where δ_{sample} is the observed ³¹P chemical shift and δ_{Et₃PO in hexane} is the chemical shift of Et₃PO in a non-coordinating hexane (B92381) reference solution.
2. Spectroscopic Titration with a Lewis Base Probe (e.g., Pyridine)
This method involves monitoring changes in the vibrational spectrum (e.g., FTIR) of a Lewis base probe molecule upon interaction with the Lewis acid.
Objective: To qualitatively and quantitatively assess the Lewis acidity by observing the perturbation of the vibrational modes of a probe molecule like pyridine (B92270).
Materials:
-
Borate ester
-
Pyridine (or other suitable Lewis base probe)
-
Anhydrous solvent (e.g., dichloromethane)
-
FTIR spectrometer with a suitable sample cell
Procedure:
-
A solution of the borate ester is prepared in the anhydrous solvent.
-
The FTIR spectrum of the borate ester solution is recorded as a background.
-
A known concentration of pyridine is added to the solution.
-
The FTIR spectrum of the resulting mixture is recorded.
-
The spectra are analyzed for shifts in the characteristic vibrational bands of pyridine. For instance, the ring stretching modes of pyridine are sensitive to coordination with a Lewis acid.[5][6] The magnitude of the shift can be correlated with the strength of the Lewis acid-base interaction.
-
A titration can be performed by incrementally adding the Lewis base and monitoring the spectral changes to determine the binding constant.
Visualization of Lewis Acidity Comparison
The following diagram illustrates the key factors influencing the difference in Lewis acidity between trimethyl borate and trioctyl borate.
Caption: Factors influencing the Lewis acidity of trimethyl and trioctyl borate.
Conclusion
The Lewis acidity of trimethyl borate is significantly greater than that of trioctyl borate. This difference is primarily attributed to the substantial steric hindrance imposed by the long octyl chains in trioctyl borate, which shields the boron center from interaction with Lewis bases. In contrast, the small methyl groups of trimethyl borate allow for greater accessibility to the boron atom. This fundamental difference in steric environment is the key determinant of their respective Lewis acidities, a crucial consideration for their application in chemical synthesis and catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Trimethyl borate - Wikipedia [en.wikipedia.org]
- 3. A Class of Borate Ester: Trimethyl Borate | Borates Today [borates.today]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
experimental validation of the flame retardant efficacy of methylborate
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Methyl Borate's Performance Against Common Alternatives, Supported by Experimental Data.
In the pursuit of enhanced safety and performance in materials science, the selection of an effective flame retardant is paramount. This guide provides a comprehensive comparison of the flame retardant efficacy of methyl borate (B1201080) (trimethyl borate) against other widely used alternatives. The information presented is based on available experimental data to assist researchers and professionals in making informed decisions for their specific applications.
Mechanism of Action: A Multi-Faceted Approach to Fire Resistance
Methyl borate, like other boron-containing compounds, imparts flame retardancy through a combination of chemical and physical mechanisms in both the gas and condensed phases. When exposed to heat, it decomposes to form boric acid, which then dehydrates to create a glassy boric oxide layer on the substrate's surface. This layer serves as a physical barrier, insulating the material from the heat source and restricting the flow of flammable volatiles that fuel the fire.[1][2] The release of water vapor during this process also helps to cool the material and dilute the flammable gases in the surrounding atmosphere.[3] Furthermore, boron compounds are known to promote char formation, a carbonaceous layer that further insulates the material and reduces the rate of combustion.[1][2]
Experimental Validation: A Quantitative Comparison
The efficacy of a flame retardant is quantified through various standardized tests that measure its ability to inhibit ignition, reduce flame spread, and lower heat release. Key performance indicators include the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to sustain combustion, and data from Cone Calorimetry, which assesses parameters like the heat release rate (HRR) and total heat release (THR). The UL 94 standard is another critical test that classifies the flammability of plastic materials.
While direct, side-by-side comparative data for methyl borate against all other flame retardants on a single material is limited in publicly available literature, we can draw meaningful comparisons from studies on boron compounds and other common flame retardants.
Limiting Oxygen Index (LOI)
A higher LOI value indicates better flame retardancy. For instance, untreated cotton has an LOI of approximately 18-20%, making it highly flammable in normal air (which contains about 21% oxygen).[4] Treatment with flame retardants aims to increase this value significantly. A study on the plasma surface functionalization of biaxially oriented polypropylene (B1209903) (BOPP) films with trimethyl borate demonstrated a notable increase in flame retardancy. The LOI of the untreated BOPP film was 18.4%, whereas the film treated with trimethyl borate plasma achieved an LOI of 24.2%.[5] This indicates a transition from a flammable to a moderately flammable material.[4]
| Material | Flame Retardant | LOI (%) | Reference |
| Biaxially Oriented Polypropylene (BOPP) Film | Untreated | 18.4 | [5] |
| Biaxially Oriented Polypropylene (BOPP) Film | Trimethyl Borate (Plasma Treatment) | 24.2 | [5] |
| Cotton | Untreated | ~18-20 | [4] |
| Cotton | Proban® (FR-treated) | ~26-30 | [4] |
| Aramid (e.g., Nomex®) | Inherent | ~28-32 | [4] |
Cone Calorimetry
Cone calorimetry is a powerful tool for evaluating the fire behavior of materials. It provides data on the heat release rate (HRR), which is a critical indicator of fire intensity. Lower HRR values are desirable as they signify a slower-developing and less hazardous fire.
Studies on wood-plastic composites (WPCs) have shown the effectiveness of boron compounds, often in combination with other flame retardants like ammonium (B1175870) polyphosphate (APP). In one study, WPCs containing a mixture of 10% APP and 5% borax-boric acid exhibited a 48% reduction in the total heat release rate (THR) compared to the untreated composite.[6] Another study on bamboo filaments treated with a boric acid/borax mixture showed a significant decrease in heat release rates, which were only 30-50% of the untreated filaments, and the total heat release was reduced by up to 56.5%.[7] While these studies do not specifically use methyl borate, they provide strong evidence for the efficacy of boron-based flame retardants in reducing heat release.
| Material | Flame Retardant | Peak Heat Release Rate (pHRR) Reduction (%) | Total Heat Release (THR) Reduction (%) | Reference |
| Wood-Plastic Composite | 15% APP + 5% Borax-Boric Acid | 59 | 48 | [6] |
| Bamboo Filaments | Boric Acid/Borax | Not Specified | 39.7 - 56.5 | [7] |
UL 94 Flammability Standard
Comparison with Alternatives
Ammonium Polyphosphate (APP)
APP is a common halogen-free flame retardant that works primarily through an intumescent mechanism, where it swells upon heating to form a porous, carbonaceous char that insulates the underlying material.[6] Experimental data suggests that a synergistic effect can be achieved when boron compounds are used in conjunction with APP.[6] For example, in wood-plastic composites, a combination of APP and borax-boric acid was found to be more effective at reducing the heat release rate than either component alone.[6]
Halogenated Flame Retardants
Halogenated flame retardants, containing bromine or chlorine, have been widely used due to their high efficiency. They function primarily in the gas phase by scavenging free radicals that propagate the combustion chain reaction. However, due to environmental and health concerns regarding their persistence, bioaccumulation, and the release of toxic byproducts during combustion, there is a significant push towards halogen-free alternatives like methyl borate.[8] Boron compounds are considered more environmentally friendly and have lower toxicity.[3]
Experimental Protocols
A brief overview of the key experimental protocols for evaluating flame retardant efficacy is provided below. For detailed procedures, please refer to the specific standards.
Limiting Oxygen Index (LOI) - ASTM D2863
This test method determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions. A test specimen is positioned vertically in a glass chimney and ignited from the top. The oxygen concentration in the flowing gas mixture is adjusted until the specimen just supports combustion.
Cone Calorimetry - ISO 5660
A cone-shaped radiant electrical heater exposes a horizontally or vertically oriented specimen to a specified level of thermal irradiance. The specimen's ignition and burning behavior are observed, and the heat release rate is determined by measuring the oxygen consumption from the combustion products. Other parameters, such as time to ignition, total heat released, and smoke production, are also measured.
UL 94 - Flammability of Plastic Materials for Parts in Devices and Appliances
This standard includes several tests, with the vertical burn test (V-0, V-1, V-2) being one of the most common for evaluating the fire safety of plastic components. A rectangular bar specimen is held vertically and exposed to a flame at its lower end for a specified duration. The afterflame time, afterglow time, and whether flaming drips ignite a cotton indicator below are recorded to classify the material.[1]
Visualizing the Flame Retardant Mechanism and Evaluation Workflow
The following diagrams, created using the DOT language, illustrate the signaling pathway of boron-based flame retardants and the general experimental workflow for their evaluation.
Caption: Mechanism of Boron-Based Flame Retardants.
Caption: Experimental Workflow for Flame Retardant Evaluation.
Conclusion
Methyl borate presents a viable, halogen-free alternative for imparting flame retardancy to a variety of materials. Its mechanism of action, involving the formation of a protective glassy layer, promotion of char, and release of water vapor, contributes to its effectiveness. While more direct comparative quantitative data for methyl borate across a range of materials and against various alternatives would be beneficial, the available evidence for boron compounds strongly supports their efficacy in reducing flammability. For researchers and professionals, the choice of flame retardant will ultimately depend on the specific substrate, processing conditions, required level of fire safety, and environmental considerations. Boron-based flame retardants, including methyl borate, offer a compelling combination of performance and a more favorable environmental profile compared to halogenated options.
References
- 1. passive-components.eu [passive-components.eu]
- 2. researchgate.net [researchgate.net]
- 3. Trimethyl borate and triphenyl borate as electrolyte additives for LiFePO4 cathode with enhanced high temperature performance | Semantic Scholar [semanticscholar.org]
- 4. What is Limiting Oxygen Index (LOI) and why is it important? | HAVEP [havep.com]
- 5. American Society for Testing and Materials, “D2863-00 Standart Test Method for Measuring the Minimum Oxy-gen Concentration to Support Candle-like Combustion of Plastics (Oxygen Index),” ASTM International, 2000, pp. 452-464. - References - Scientific Research Publishing [scirp.org]
- 6. UL 94 flammability rating for adhesives and encapsulants - GA Lindberg [galindberg.se]
- 7. Effect of borates on thermal degradation and flame retardancy of epoxy resins using polyhedral oligomeric silsesquioxane as a curing agent (Journal Article) | ETDEWEB [osti.gov]
- 8. daletec.com [daletec.com]
Quantitative Analysis of Boron in Compounds Synthesized from Trimethyl Borate: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of organoboron compounds, particularly those derived from trimethyl borate (B1201080), accurate and precise quantification of boron content is paramount for characterization, quality control, and understanding reaction stoichiometry. This guide provides an objective comparison of prevalent analytical techniques for determining boron content, supported by experimental data and detailed protocols to aid in method selection and implementation.
The synthesis of boronic acids, boronate esters, and other organoboron compounds frequently employs trimethyl borate as a key starting material. The efficiency of the synthetic process and the purity of the final product necessitate reliable analytical methods to quantify the incorporated boron. This guide explores and compares the performance of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Titration, Quantitative ¹¹B Nuclear Magnetic Resonance (qNMR), Colorimetric, and Fluorometric methods.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique hinges on factors such as the required sensitivity, the concentration of boron in the sample, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of each method.
| Analytical Technique | Principle | Typical Limit of Detection (LOD) | Typical Precision (RSD) | Key Advantages | Key Disadvantages |
| ICP-MS | Ionization of the sample in a plasma followed by mass spectrometric detection of boron isotopes. | 0.1 - 1 µg/L | < 5% | Highest sensitivity, isotopic analysis capability. | High instrument cost, potential for memory effects and isobaric interferences (e.g., from doubly charged neon).[1][2] |
| ICP-OES | Excitation of boron atoms in a plasma and measurement of the emitted light at characteristic wavelengths. | 1 - 10 µg/L | < 5% | Robust, high throughput, and less susceptible to matrix effects than ICP-MS.[1] | Lower sensitivity than ICP-MS, potential for spectral interferences from iron and chromium. |
| Titration | Acid-base titration of the boronic acid-mannitol complex. | ~10 mg/L | < 1% | High precision, low cost, and based on primary chemical principles. | Lower sensitivity, requires a relatively pure sample, and is not suitable for trace analysis. |
| ¹¹B qNMR | Measurement of the nuclear magnetic resonance signal of the ¹¹B isotope. | 0.02% w/w[3] | 0.7 - 2.0%[3] | Non-destructive, provides structural information, and is less prone to matrix effects.[3] | Lower sensitivity than ICP methods, requires specialized equipment and expertise. |
| Colorimetric | Formation of a colored complex between boron and a chromogenic agent (e.g., curcumin, azomethine-H). | 0.1 - 0.5 mg/L | 5 - 10% | Low cost, simple instrumentation (spectrophotometer). | Lower sensitivity and precision, susceptible to interferences from oxidizing agents and certain metal ions. |
| Fluorometric | Formation of a fluorescent complex between boron and a fluorogenic agent. | 0.1 - 1 µg/L | 5 - 10% | Higher sensitivity than colorimetric methods. | Susceptible to quenching effects and interferences from other fluorescent compounds. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. It is crucial to adapt and validate these protocols for the specific organoboron compound and sample matrix under investigation.
Sample Preparation: Microwave-Assisted Acid Digestion (for ICP-MS and ICP-OES)
To prevent the loss of volatile boron compounds during sample preparation, a closed-vessel microwave digestion system is recommended.
Protocol:
-
Accurately weigh approximately 50-100 mg of the synthesized organoboron compound into a clean, inert microwave digestion vessel.
-
Add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of hydrofluoric acid (HF) to the vessel. Caution: Handle HF with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 180°C over 15 minutes and hold for an additional 20 minutes.
-
Allow the vessels to cool to room temperature before opening.
-
Quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to the mark with deionized water.
-
The sample is now ready for analysis by ICP-MS or ICP-OES. Prepare a method blank using the same digestion procedure without the sample.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Instrumentation: An ICP-MS instrument equipped with a standard sample introduction system (nebulizer, spray chamber) and a collision/reaction cell to minimize interferences.
Analytical Procedure:
-
Prepare a series of calibration standards from a certified boron standard solution in the same acid matrix as the digested samples.
-
Aspirate the blank, calibration standards, and digested samples into the ICP-MS.
-
Monitor the signal for the ¹¹B isotope. The ¹⁰B isotope can also be monitored for isotopic ratio analysis if required.
-
Construct a calibration curve by plotting the signal intensity against the boron concentration of the standards.
-
Determine the boron concentration in the samples from the calibration curve, accounting for the initial sample weight and dilution factor.
-
To mitigate memory effects, a rinse solution containing a complexing agent like mannitol (B672) or a dilute HF solution can be used between samples.[2]
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Instrumentation: An ICP-OES instrument with either an axial or radial plasma viewing configuration.
Analytical Procedure:
-
Prepare calibration standards as described for ICP-MS.
-
Introduce the blank, standards, and digested samples into the ICP-OES.
-
Monitor the emission intensity at the boron-specific wavelengths, typically 249.773 nm and 249.678 nm.
-
Generate a calibration curve and calculate the boron concentration in the samples.
Mannitol Titration for Boronic Acids
This method is suitable for the quantification of purified boronic acids.
Protocol:
-
Accurately weigh 100-200 mg of the boronic acid sample into a beaker.
-
Dissolve the sample in approximately 50 mL of a suitable solvent (e.g., a mixture of water and ethanol).
-
Add 5-10 g of D-mannitol to the solution and stir until dissolved. The mannitol forms a stronger acid complex with the boronic acid.
-
Titrate the solution with a standardized solution of sodium hydroxide (B78521) (NaOH, ~0.1 M) using a potentiometric titrator or a pH indicator such as phenolphthalein.
-
The endpoint of the titration corresponds to the complete neutralization of the boronic acid-mannitol complex.
-
Calculate the boron content based on the stoichiometry of the reaction and the volume of NaOH titrant used.
Quantitative ¹¹B Nuclear Magnetic Resonance (qNMR)
Instrumentation: A high-resolution NMR spectrometer equipped with a boron-observe probe.
Analytical Procedure:
-
Accurately weigh the organoboron compound and a suitable internal standard (e.g., a compound with a known concentration and a distinct ¹¹B NMR signal that does not overlap with the analyte signal) into an NMR tube.
-
Dissolve the sample and internal standard in a known volume of an appropriate deuterated solvent.
-
Acquire the ¹¹B NMR spectrum using parameters optimized for quantitative analysis (e.g., a sufficient relaxation delay).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte based on the ratio of the integrals and the known concentration of the internal standard. For accurate results, it is recommended to use quartz NMR tubes to avoid background signals from borosilicate glass.
Visualizing Workflows and Relationships
The following diagrams illustrate the general workflow for boron analysis and the logical relationships in method selection.
Caption: General experimental workflow for the quantitative analysis of boron.
Caption: Decision tree for selecting a suitable boron analysis method.
Conclusion
The quantitative analysis of boron in compounds synthesized from trimethyl borate can be effectively achieved using a variety of analytical techniques. For high sensitivity and trace-level quantification, ICP-MS is the method of choice, while ICP-OES offers a robust alternative for a wide range of concentrations. Titration remains a highly precise and cost-effective method for pure, high-concentration samples. qNMR provides the unique advantage of being non-destructive and yielding structural information. Colorimetric and fluorometric methods are suitable for routine analysis where high precision is not the primary concern and instrumentation is limited. The selection of the optimal method should be guided by the specific requirements of the analysis, including sensitivity, sample matrix, and available resources. Proper sample preparation, particularly for ICP-based methods, is critical to ensure accurate and reproducible results.
References
- 1. Biomonitoring of boron: Development and characterization of a simple, reliable and quality controlled biomonitoring method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
comparing the stability of MIDA boronates and methylborate under reaction conditions
An Objective Comparison for Synthetic Chemists
In modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The success of this reaction hinges on the stability and reactivity of the organoboron reagents used. While traditional boronic acids and their simple esters are widely employed, their inherent instability can limit their application, especially in multi-step syntheses. This guide provides a detailed comparison of two classes of organoboron reagents: the highly stable N-methyliminodiacetic acid (MIDA) boronates and the more conventional boronic acid esters, exemplified by methyl and pinacol (B44631) esters, focusing on their stability under common reaction conditions.
The Core Difference: Structure Dictates Stability
The fundamental distinction between MIDA boronates and simple boronic esters like methylborate or pinacol esters lies in the coordination state of the boron atom. This structural difference is the primary determinant of their stability and reactivity.
-
This compound and Pinacol Boronates: These are trivalent, sp²-hybridized boron compounds.[1] The boron atom possesses a vacant p-orbital, making it Lewis acidic and susceptible to attack by nucleophiles, including water. This inherent reactivity can lead to decomposition pathways such as protodeboronation and oxidation, especially for sensitive substrates like heterocyclic and vinyl boronic acids.[1][2][3] While more stable than the corresponding free boronic acids, they can still be prone to degradation during storage, purification, or under certain reaction conditions.[1][4]
-
MIDA Boronates: In contrast, MIDA boronates feature a tetracoordinate, sp³-hybridized boron center.[5][6] This is achieved through the formation of a dative bond from the nitrogen atom of the MIDA ligand to the boron atom.[7][8] This intramolecular coordination protects the boron center, effectively masking its Lewis acidity and preventing unwanted reactions.[6] The result is a rigid, bicyclic structure that confers exceptional stability.[8][9] MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable on the benchtop, tolerant to air, moisture, and silica (B1680970) gel chromatography.[5][10][11]
Caption: Structural differences between simple boronic esters and MIDA boronates.
Comparative Stability Under Reaction Conditions
The enhanced stability of MIDA boronates translates to superior performance across a wide range of synthetic operations compared to simple boronic esters.
| Condition/Reaction | This compound / Pinacol Boronate | MIDA Boronate |
| Benchtop Stability | Variable; prone to hydrolysis and oxidation, especially for sensitive substrates.[1][2] Can form trimeric boroxines.[12] | Excellent; typically crystalline, air-stable solids that can be stored indefinitely on the benchtop.[10] |
| Chromatography (Silica Gel) | Can be unstable, leading to decomposition (protodeboronation) on the column.[1][4] | Highly stable; compatible with silica gel chromatography, enabling facile purification of complex intermediates.[5][9][11] |
| Hydrolytic Stability | Generally low. Methyl borate (B1201080) hydrolyzes completely in less than one minute.[13] Pinacol esters are more stable but still susceptible.[14] | Stable under neutral and acidic conditions.[15] Hydrolyzes only under specific aqueous basic conditions (e.g., aq. NaOH, K₃PO₄).[7] |
| Anhydrous Cross-Coupling | Reactive; directly participates in the catalytic cycle. | Unreactive; serves as a protecting group for the boronic acid functionality, even at temperatures up to 80-150°C.[9] |
| Other Synthetic Reactions | Limited compatibility with strong oxidants, reductants, and some organometallic reagents. | Remarkably stable to a wide range of common reagents, including Swern, Dess-Martin, and Jones oxidations, LAH/DIBAL reductions, and Grignard/organolithium reagents.[8][9] |
The "Slow-Release" Advantage of MIDA Boronates
A key feature of MIDA boronates is their ability to act as a stable precursor from which the active boronic acid can be generated in situ under controlled conditions. While rapid deprotection can be achieved with aqueous sodium hydroxide, milder bases like aqueous potassium phosphate (B84403) (K₃PO₄) promote a slow, continuous release of the boronic acid over several hours.[2][15]
This "slow-release" strategy is particularly advantageous when dealing with unstable boronic acids (e.g., 2-pyridyl, vinyl, cyclopropyl).[2] By maintaining a low, steady concentration of the boronic acid throughout the reaction, its decomposition rate is minimized, leading to significantly improved yields in cross-coupling reactions, especially with challenging substrates like aryl chlorides.[2] Simple boronic esters lack this capacity for controlled release.
Caption: The slow-release mechanism of MIDA boronates for cross-coupling.
Experimental Protocols
Protocol 1: Competitive Suzuki-Miyaura Cross-Coupling
This experiment, adapted from Burke et al., demonstrates the inertness of MIDA boronates under anhydrous cross-coupling conditions where unprotected boronic acids readily react.
Objective: To compare the reactivity of a MIDA boronate versus a free boronic acid in a competitive cross-coupling reaction.
Materials:
-
Phenyl MIDA boronate
-
4-Butylphenylboronic acid
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₃PO₄ (Potassium phosphate, anhydrous)
-
Toluene (B28343), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried flask under an argon atmosphere, add 4-bromobenzaldehyde (1.0 equiv), 4-butylphenylboronic acid (1.0 equiv), and phenyl MIDA boronate (1.0 equiv).
-
Add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Add anhydrous toluene to form a 0.2 M solution with respect to the limiting reagent.
-
Stir the mixture at 80°C and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the product ratio (4'-butylbiphenyl-4-carboxaldehyde vs. biphenyl-4-carboxaldehyde) by ¹H NMR or GC.
Expected Outcome: The reaction will show a high selectivity for the product derived from the free boronic acid (4-butylphenylboronic acid), demonstrating that the MIDA boronate is unreactive under these anhydrous conditions. Burke's group observed a 24:1 preference for the unprotected boronic acid.
Protocol 2: Hydrolytic Stability Assay by ¹H NMR
This protocol allows for the direct observation and quantification of the hydrolysis rate of a boronic ester.
Objective: To compare the rate of hydrolysis of this compound and a MIDA boronate in an aqueous solvent system.
Materials:
-
Aryl MIDA boronate
-
Corresponding Arylboronic acid methyl ester
-
THF-d₈ (Deuterated tetrahydrofuran)
-
D₂O (Deuterium oxide)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the boronic ester (MIDA boronate or this compound) in THF-d₈ (e.g., 0.1 M).
-
In an NMR tube, place 0.5 mL of the stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add 0.5 mL of D₂O to the NMR tube, cap, and shake vigorously to mix.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 1 minute for this compound, every 30 minutes for MIDA boronate).
-
Analyze the spectra by integrating a characteristic signal of the starting boronic ester and a signal from the resulting free boronic acid.
-
Calculate the percentage of hydrolysis at each time point to determine the hydrolysis half-life.
Expected Outcome: The this compound will show rapid hydrolysis, likely reaching completion within minutes.[13] The MIDA boronate will show little to no hydrolysis over a much longer period under these neutral pH conditions.[15]
Conclusion and Recommendations
The choice between a MIDA boronate and a simple boronic ester is dictated by the specific demands of the synthetic route.
-
Methylborates and Pinacol Boronates are suitable for straightforward, single-step cross-coupling reactions where the corresponding boronic acid is known to be stable and easily handled.
-
MIDA Boronates are the superior choice for:
-
Multi-step synthesis: Their robustness allows them to be carried through numerous reaction steps that would destroy other organoboron reagents.[16][17]
-
Unstable Boronic Acids: The slow-release method enables the use of notoriously unstable building blocks (e.g., 2-pyridyl, vinyl) with high efficiency.[2]
-
Iterative Cross-Coupling (ICC): The unique stability/reactivity profile of MIDA boronates is the foundation for automated, iterative synthesis platforms, analogous to peptide synthesis, for the rapid construction of complex small molecules.[9][10][18]
-
For researchers in drug development and complex molecule synthesis, the exceptional stability, reliability, and unique reactivity of MIDA boronates offer a powerful solution to many of the challenges associated with traditional organoboron chemistry, ultimately enabling more efficient and versatile synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MIDA Boronates [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 11. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 12. Cross-Coupling Reaction with Lithium Methyltriolborate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 14. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 15. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Suzuki-Miyaura Reactions Involving Methylborate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance. While extensively studied for aryl- and vinylboronic acids, the use of alkylboronic acids, such as methylboronic acid, presents unique challenges, including slower transmetalation rates and the potential for competing β-hydride elimination.[1][2] The choice of catalyst is therefore critical to achieving high efficiency and yield.
This guide provides an objective comparison of catalyst performance for Suzuki-Miyaura reactions involving methylborate, supported by experimental data, to aid researchers in selecting the optimal system for their synthetic needs.
Data Presentation: Catalyst Performance Comparison
The efficacy of a catalyst system in the Suzuki-Miyaura coupling of methylboronic acid is highly dependent on the palladium source, the ligand, and the reaction conditions. Below is a summary of quantitative data for a heterogeneous palladium catalyst evaluated for the coupling of methylboronic acid with various alkyl bromides. Heterogeneous catalysts, such as palladium supported on porous materials, offer advantages in terms of stability, ease of separation, and recyclability.
Table 1: Performance of Heterogeneous Pd/SBA-15 Catalyst in the Suzuki-Miyaura Coupling of Methylboronic Acid with Alkyl Bromides
| Entry | Alkyl Bromide Partner | Product | Time (h) | Yield (%) |
| 1 | 1-Bromooctane (B94149) | n-Nonane | 12 | 98 |
| 2 | 1-Bromodecane | n-Undecane | 12 | 96 |
| 3 | 1-Bromododecane | n-Tridecane | 12 | 94 |
| 4 | 1-Bromo-3-phenylpropane | 1-Phenylbutane | 12 | 98 |
| 5 | 1-Bromo-4-phenoxybutane | 1-Phenoxypentane | 12 | 92 |
Reaction Conditions: Methylboronic acid (1.2 mmol), alkyl bromide (1.0 mmol), Pd/SBA-15 (5 mol%), K₂CO₃ (2.0 mmol), Toluene (B28343) (5 mL), 80 °C.
Mandatory Visualization
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst. A general experimental workflow outlines the key steps from reaction setup to product isolation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][3][4]
Caption: General experimental workflow for a Suzuki-Miyaura reaction.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of methylboronic acid with an alkyl bromide, based on established procedures.[5][6]
Reaction: Coupling of 1-Bromooctane with Methylboronic Acid
Materials:
-
1-Bromooctane (1.0 mmol, 193.1 mg)
-
Methylboronic acid (1.2 mmol, 71.8 mg)
-
Palladium on SBA-15 (Pd/SBA-15, 5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)
-
Anhydrous Toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the Pd/SBA-15 catalyst (5 mol%), anhydrous potassium carbonate (2.0 mmol), and methylboronic acid (1.2 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Following this, add the 1-bromooctane (1.0 mmol) via syringe.
-
Reaction: Lower the flask into a preheated oil bath set to 80 °C. Stir the reaction mixture vigorously for 12 hours.
-
Monitoring: The reaction progress can be monitored by periodically taking small aliquots (via syringe) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Filter the mixture through a pad of Celite® to remove the heterogeneous catalyst, washing the pad with a small amount of ethyl acetate (B1210297) or toluene.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure n-nonane.
-
Conclusion
The selection of an appropriate catalyst is paramount for the success of Suzuki-Miyaura reactions involving less reactive C(sp³)-hybridized organoboron reagents like methylboronic acid.[2] Heterogeneous catalysts, such as Pd/SBA-15, demonstrate high efficacy and excellent yields for the coupling of methylboronic acid with a range of alkyl bromides under moderate conditions. For researchers in synthetic and medicinal chemistry, leveraging such robust catalytic systems is key to efficiently constructing complex molecular architectures. By understanding the relative performance and applying optimized protocols, scientists can enhance the scope and utility of this powerful C-C bond-forming reaction.
References
Safety Operating Guide
Personal protective equipment for handling Methylborate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Methylborate (Trimethyl Borate). Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the required PPE to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Indirect-vent, impact and splash-resistant goggles. A face shield should be worn in conjunction with goggles.[1] | Protects against splashes and vapors that can cause eye irritation.[2][3] |
| Skin Protection | Solvent-resistant gloves (e.g., Nitrile rubber, Neoprene, PVC).[4][5] A PVC apron or a full protective suit may be required for severe exposures.[4] | Prevents skin contact, which can cause irritation.[1][2] this compound is harmful if absorbed through the skin.[2][6] |
| Respiratory Protection | A NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended where the potential for overexposure exists.[1] For lower concentrations, a filter respirator for organic vapors of low boiling point may be appropriate.[3] | Protects against inhalation of vapors which can irritate the nose, throat, and lungs.[1] The substance can be absorbed into the body through inhalation.[3] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[2] This includes lab coats, overalls, and safety footwear.[4] | Provides an additional barrier against accidental spills and splashes. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety. The following step-by-step plan outlines the procedures from preparation to disposal.
1. Pre-Handling Preparation:
-
Training: Ensure all personnel are trained on the proper handling and storage of this compound.[1]
-
Area Preparation: Work in a well-ventilated area, preferably under a chemical fume hood.[4][7] Ensure an eyewash station and safety shower are readily accessible.[4]
-
Equipment Check: Use only non-sparking, explosion-proof tools and equipment.[1][2] All metal equipment used for transferring this compound should be grounded and bonded to prevent static discharge.[1][6]
-
PPE Donning: Put on all required personal protective equipment as detailed in the table above.
2. Handling Procedure:
-
Container Inspection: Check that containers are clearly labeled and free from leaks before handling.[4]
-
Dispensing: When transferring, automatically pump the liquid where possible to minimize vapor release.[1] Avoid all personal contact, including inhalation.[4]
-
Incompatible Materials: Keep this compound away from oxidizing agents (such as perchlorates, peroxides, nitrates), moist air, or water, as violent reactions can occur.[1] It also reacts with strong acids.[3]
3. Post-Handling and Cleanup:
-
Container Sealing: Tightly close all containers after use.[1][2]
-
Decontamination: Wash hands and any potentially exposed skin thoroughly with soap and water after handling.[1][4] Contaminated clothing should be promptly removed and laundered separately before reuse.[1][4]
-
Spill Management:
-
Minor Spills: Remove all ignition sources.[4] Absorb the spill with dry lime, sand, or soda ash and place it in a covered container for disposal.[1]
-
Major Spills: Evacuate the area.[1] Wear a self-contained breathing apparatus and full protective gear.[6] Contain the spill and prevent it from entering drains or waterways.[4]
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect waste this compound and contaminated materials (e.g., absorbents, gloves) in labeled, sealed containers.[4]
-
Hazardous Waste: this compound may need to be disposed of as hazardous waste.[1]
-
Regulatory Compliance: Contact your institution's environmental health and safety department or a licensed waste disposal company to ensure disposal is in accordance with local, state, and federal regulations.[1][8][9] Do not wash away into the sewer.[3]
Experimental Workflow and Safety Precautions
Caption: Workflow for Safely Handling this compound.
References
- 1. nj.gov [nj.gov]
- 2. alkalimetals.com [alkalimetals.com]
- 3. ICSC 0593 - TRIMETHYL BORATE [chemicalsafety.ilo.org]
- 4. sdfine.com [sdfine.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. TRIMETHYL BORATE - Ataman Kimya [atamanchemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
